15-epi-PGE1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVPRGQOIOIIMI-CHCORRSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347929 | |
| Record name | 15-Epiprostaglandin E1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20897-91-0 | |
| Record name | 15-Epiprostaglandin E1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020897910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15-Epiprostaglandin E1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15-EPIPROSTAGLANDIN E1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2N896SN9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 15-epi-PGE1: The Stereoisomer of Prostaglandin E1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin E1 (PGE1), also known as Alprostadil, is a lipid autacoid with a wide range of physiological effects, mediated primarily through its interaction with E-type prostanoid (EP) receptors. Its biological activity is highly dependent on its specific three-dimensional structure. This technical guide provides an in-depth examination of 15-epi-PGE1, a naturally occurring stereoisomer of PGE1 that differs only in the configuration of the hydroxyl group at the C-15 position. While structurally similar, this single stereochemical change significantly impacts its receptor binding, signaling, and overall biological potency. This document details the comparative biochemistry, pharmacology, and relevant experimental methodologies for studying these two isomers, offering a valuable resource for researchers in the field.
Introduction: The Significance of Stereochemistry
Prostaglandins are a class of physiologically active lipid compounds that exhibit hormone-like effects in animal tissues. Their biological specificity is critically dependent on their stereochemistry. PGE1 is the parent compound of the E-series prostaglandins and is characterized by a cyclopentanone ring and two side chains. The C-15 hydroxyl group is a key determinant of its biological activity. The epimer, this compound, possesses the opposite (R) configuration at this center, in contrast to the (S) configuration of the parent PGE1. This seemingly minor alteration leads to a significant reduction in biological potency across various systems, making the comparative study of these two isomers a classic example of structure-activity relationships.
Biochemical and Physiological Profile
The primary difference in the physiological effects of PGE1 and this compound stems from their differential ability to bind and activate EP receptors. Generally, this compound is considered to be much less biologically active than PGE1.
Comparative Effects on Platelet Aggregation
One of the most well-documented effects of PGE1 is its potent inhibition of platelet aggregation, a crucial process in hemostasis and thrombosis. This effect is primarily mediated by the activation of EP3 and EP4 receptors on platelets, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). In contrast, this compound is a significantly weaker inhibitor of platelet aggregation.
Vasodilation and Smooth Muscle Relaxation
PGE1 is a potent vasodilator and is used clinically for this purpose. It induces relaxation of vascular smooth muscle, leading to increased blood flow. While less studied, this compound exhibits substantially lower potency in causing vasodilation and relaxing smooth muscle tissues.
Quantitative Data: A Comparative Analysis
The following table summarizes the key quantitative parameters that highlight the differences in biological activity between PGE1 and its 15-epimer.
| Parameter | PGE1 | This compound | Fold Difference (approx.) | System/Assay | Reference |
| Platelet Aggregation | |||||
| Inhibition (IC50) | 0.3 ng/mL | 30 ng/mL | 100x less potent | Human Platelet-Rich Plasma | |
| Receptor Binding | |||||
| EP3 Receptor Affinity (Ki) | Data not available in search results | Data not available in search results | - | - | |
| EP4 Receptor Affinity (Ki) | Data not available in search results | Data not available in search results | - | - | |
| Cyclic AMP (cAMP) Levels | |||||
| Stimulation (EC50) | Data not available in search results | Data not available in search results | - | Platelet Membranes |
Note: Specific receptor binding affinities (Ki) and cAMP stimulation (EC50) values were not available in the provided search results, but the significant difference in functional potency strongly suggests a lower binding affinity and/or reduced signal transduction capability for this compound.
Signaling Pathways
PGE1 exerts its effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The primary pathway for platelet inhibition involves the EP4 receptor, which couples to Gs to stimulate adenylyl cyclase, and the EP3 receptor, which can couple to Gi to inhibit it. The net effect of PGE1 on platelets is a robust increase in cAMP. This compound is thought to interact with the same receptors but with a much lower affinity, resulting in a blunted physiological response.
Caption: Simplified signaling pathway for PGE1-mediated effects.
Experimental Protocols
Separation and Quantification of PGE1 and this compound
High-performance liquid chromatography (HPLC) is the method of choice for separating these two stereoisomers.
-
Objective: To separate and quantify PGE1 and this compound from a mixture.
-
Method: Reversed-Phase HPLC (RP-HPLC).
-
Stationary Phase: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will need optimization but will typically involve increasing the organic phase concentration over time.
-
Detection: UV detection at approximately 210 nm or, for higher sensitivity and specificity, mass spectrometry (LC-MS).
-
Procedure:
-
Prepare standard solutions of PGE1 and this compound of known concentrations to establish retention times and create a standard curve.
-
Extract prostaglandins from the biological matrix (e.g., plasma, cell culture media) using solid-phase extraction (SPE) with a C18 cartridge.
-
Evaporate the solvent from the extracted sample and reconstitute in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Identify peaks based on retention times compared to standards.
-
Quantify using the peak area and the standard curve.
-
Caption: Workflow for the separation and analysis of prostaglandins.
Functional Assay: Platelet Aggregation
This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist like ADP or collagen.
-
Objective: To determine the inhibitory potency (IC50) of PGE1 and this compound on platelet aggregation.
-
Method: Light Transmission Aggregometry (LTA).
-
Materials:
-
Freshly prepared human platelet-rich plasma (PRP).
-
Platelet-poor plasma (PPP) as a reference.
-
Aggregation agonist (e.g., ADP, 5-10 µM).
-
Test compounds (PGE1 and this compound) dissolved in a suitable vehicle (e.g., ethanol or DMSO), then diluted in saline.
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Aggregometer.
-
-
Procedure:
-
Place an aliquot of PRP into a cuvette with a stir bar and warm to 37°C in the aggregometer.
-
Calibrate the instrument, setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Add the test compound (PGE1 or this compound at various concentrations) or vehicle control to the PRP and incubate for a short period (e.g., 1-2 minutes).
-
Add the aggregating agent (e.g., ADP) to initiate aggregation.
-
Record the change in light transmission for several minutes until the aggregation response reaches a plateau.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the test compound to determine the IC50 value (the concentration that causes 50% inhibition).
-
Conclusion
The study of this compound in parallel with PGE1 provides a compelling illustration of the stringent stereochemical requirements for potent biological activity in the prostaglandin family. While differing by only one chiral center, this compound consistently demonstrates significantly lower potency, reinforcing the importance of the C-15 (S)-hydroxyl configuration for effective EP receptor binding and activation. For researchers in pharmacology and drug development, understanding these structure-activity relationships is fundamental for the design of novel prostaglandin analogs with desired therapeutic profiles. The methodologies outlined in this guide provide a robust framework for the continued investigation of these and other related lipid mediators.
The Biological Activity of 15-epi-Prostaglandin E1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-epi-Prostaglandin E1 (15-epi-PGE1), also known as 15(R)-PGE1, is the C-15 stereoisomer of the naturally occurring Prostaglandin E1 (PGE1). While structurally similar to PGE1, the change in stereochemistry at the C-15 position renders this compound "essentially inactive biologically" when compared to its potent counterpart.[1] Its primary and most well-characterized biological activity is the non-competitive inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins. This guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its enzymatic inhibition, and discusses the current understanding of its limited interaction with prostaglandin receptors and downstream signaling pathways.
Inhibition of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
The most significant reported biological activity of this compound is its ability to inhibit the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] 15-PGDH is a critical enzyme in the catabolism of prostaglandins, converting the biologically active 15-hydroxyl group to a 15-keto group, which significantly reduces their biological activity. By inhibiting this enzyme, this compound can indirectly potentiate the effects of endogenous prostaglandins by preventing their breakdown.
Quantitative Data for 15-PGDH Inhibition
The inhibitory activity of this compound on 15-PGDH has been quantified, revealing it to be a non-competitive inhibitor.
| Compound | Enzyme Source | Inhibition Type | IC50 | Reference |
| This compound | Human Placenta | Non-competitive | 170 µM | [2] |
| This compound | Human Placenta | Non-competitive | 189 µM | [1] |
Experimental Protocol: 15-PGDH Inhibition Assay
The following protocol is a generalized method for determining the inhibitory activity of compounds against 15-PGDH, based on commonly used fluorescence-based assays.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound on 15-PGDH activity.
Principle: The activity of NAD+-dependent 15-PGDH is monitored by measuring the increase in fluorescence resulting from the conversion of non-fluorescent NAD+ to the fluorescent NADH during the oxidation of a prostaglandin substrate (e.g., PGE2).
Materials:
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Purified 15-PGDH enzyme
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This compound
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Prostaglandin E2 (PGE2) as substrate
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NAD+
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Tris-HCl buffer (e.g., 50 mM, pH 7.5)
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Dithiothreitol (DTT)
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96-well microplates
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Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~445-468 nm)
Procedure:
-
Reagent Preparation:
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Prepare a reaction buffer containing Tris-HCl and DTT.
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Prepare stock solutions of this compound, PGE2, and NAD+ in appropriate solvents.
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Prepare serial dilutions of this compound to be tested.
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Assay Setup:
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In a 96-well plate, add the reaction buffer to each well.
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Add the 15-PGDH enzyme to all wells except the negative control.
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Add the various concentrations of this compound to the test wells. Add solvent to the positive control (enzyme only) and negative control (no enzyme) wells.
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Add NAD+ to all wells.
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Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the PGE2 substrate to all wells.
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Immediately begin monitoring the increase in fluorescence over time using a microplate reader.
-
-
Data Analysis:
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Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
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Normalize the rates of the inhibitor-treated wells to the rate of the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Experimental workflow for the 15-PGDH inhibition assay.
Interaction with Prostaglandin (EP) Receptors
Prostaglandins exert their diverse physiological effects by binding to a family of G-protein coupled receptors known as EP receptors, of which there are four main subtypes: EP1, EP2, EP3, and EP4. While PGE1 is a potent agonist at these receptors, there is a notable lack of quantitative data characterizing the binding affinity or functional activity of this compound at any of the EP receptor subtypes. The general consensus in the literature is that the 15(R) configuration significantly diminishes or abolishes receptor interaction and subsequent signaling.
For comparative context, the following table summarizes the reported binding affinities of PGE1 for human EP receptors.
| Ligand | Receptor Subtype | Binding Affinity (Ki) | Reference |
| PGE1 | EP1 | ~40 nM (mouse) | [3] |
| PGE1 | EP2 | Data not readily available | |
| PGE1 | EP3 | Data not readily available | |
| PGE1 | EP4 | Data not readily available |
Note: Specific Ki values for PGE1 across all human EP receptor subtypes are not consistently reported in the readily available literature.
General Experimental Protocol: Prostaglandin Receptor Binding Assay
A standard radioligand binding assay is used to determine the affinity of a compound for a specific receptor. The following is a generalized protocol.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific EP receptor subtype.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]-PGE1 or [3H]-PGE2) for binding to the receptor expressed in a cell membrane preparation.
Materials:
-
Cell membranes expressing the specific human EP receptor subtype.
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Radiolabeled prostaglandin (e.g., [3H]-PGE1).
-
Unlabeled test compound (this compound).
-
Unlabeled reference compound (PGE1).
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Binding buffer.
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Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Assay Setup:
-
In microcentrifuge tubes, combine the cell membranes, radiolabeled prostaglandin, and varying concentrations of the unlabeled test compound or reference compound in the binding buffer.
-
Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled reference compound).
-
-
Incubation:
-
Incubate the tubes at a specific temperature for a time sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the competitor concentration.
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Determine the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Experimental workflow for a prostaglandin receptor binding assay.
Downstream Signaling Pathways
Given the lack of evidence for significant EP receptor binding by this compound, it is unlikely to directly initiate the canonical downstream signaling pathways associated with PGE1. PGE1, through its interaction with different EP receptors, can modulate intracellular levels of cyclic AMP (cAMP) and calcium (Ca2+).
-
EP2 and EP4 Receptors: Activation typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP .
-
EP3 Receptor: Activation often leads to the inhibition of adenylyl cyclase, causing a decrease in intracellular cAMP .
-
EP1 Receptor: Activation is coupled to the phospholipase C pathway, leading to an increase in intracellular Ca2+ .
As this compound is considered biologically inactive at these receptors, it is not expected to modulate these signaling pathways directly. Any observed effects in a biological system are more likely attributable to its inhibition of 15-PGDH, leading to an accumulation of endogenous prostaglandins that then activate these pathways.
Prostaglandin E1 Signaling Pathways (for context)
The following diagrams illustrate the primary signaling pathways activated by PGE1, which are not known to be activated by this compound.
PGE1 signaling via EP2/EP4 receptors leading to increased cAMP.
PGE1 signaling via the EP1 receptor leading to increased intracellular Ca2+.
Conclusion
The biological activity of this compound is primarily defined by its role as a non-competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase. This activity suggests a potential therapeutic application in scenarios where elevating endogenous prostaglandin levels would be beneficial. However, it is crucial to note the profound lack of evidence for its direct interaction with and activation of prostaglandin EP receptors. The stereochemistry at the C-15 position appears to be a critical determinant for receptor binding and subsequent signal transduction. Future research could further explore the structure-activity relationship of 15-PGDH inhibition by prostaglandin analogs and investigate if this compound has any other, as yet uncharacterized, biological activities. For now, it should be considered a tool compound for studying prostaglandin metabolism rather than a direct-acting prostanoid agonist.
References
- 1. mdpi.com [mdpi.com]
- 2. Activity profiles of prostaglandin 15- and 9-hydroxydehydrogenase and 13-reductase in the developing rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 15-epi-PGE1 in Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-epi-PGE1, a stereoisomer of prostaglandin E1 (PGE1), is a naturally occurring bioactive lipid. While structurally similar to the more extensively studied PGE1, this compound exhibits distinct biological activities. This technical guide provides an in-depth exploration of the known roles of this compound in cellular pathways, with a focus on its primary mechanism of action and the downstream consequences for cellular signaling. The information is presented to be a valuable resource for researchers and professionals in drug development.
Core Mechanism of Action: Inhibition of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
The most well-characterized function of this compound is its role as a non-competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 15-PGDH is the key enzyme responsible for the catabolism and inactivation of various prostaglandins, including PGE1 and PGE2. By inhibiting 15-PGDH, this compound effectively increases the local concentration and prolongs the half-life of these prostaglandins, thereby amplifying their biological effects.
Quantitative Data: 15-PGDH Inhibition
The inhibitory potency of this compound against 15-PGDH has been quantified, providing a crucial parameter for in vitro and in vivo studies.
| Compound | Target Enzyme | Inhibition Type | IC50 | Source |
| This compound | Human Placental 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Non-competitive | 170 μM | [1] |
Cellular Signaling Pathways Modulated by this compound
Direct evidence for cellular signaling pathways specifically initiated by this compound is limited. Its primary influence on cellular pathways is considered to be indirect, stemming from its inhibition of 15-PGDH and the subsequent accumulation of other prostaglandins, most notably PGE2. PGE2 is known to signal through four G-protein coupled E-prostanoid (EP) receptors, designated EP1, EP2, EP3, and EP4, each linked to distinct downstream signaling cascades.
Downstream Effects of 15-PGDH Inhibition by this compound
The inhibition of 15-PGDH by this compound leads to an increase in local PGE2 levels. This elevated PGE2 can then activate its cognate EP receptors, triggering a range of cellular responses.
Figure 1: Overview of the indirect signaling mechanism of this compound.
PGE2-Mediated Signaling Pathways
The accumulation of PGE2 due to 15-PGDH inhibition by this compound can activate the following key signaling pathways:
-
cAMP-PKA Pathway (via EP2 and EP4 receptors): Activation of EP2 and EP4 receptors stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, regulating processes such as inflammation, immune responses, and tissue regeneration.[2]
Figure 2: Activation of the cAMP/PKA pathway by PGE2 via EP2/EP4 receptors.
-
Calcium Mobilization Pathway (via EP1 receptor): The EP1 receptor is coupled to Gq proteins. Its activation by PGE2 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[3] This increase in intracellular calcium can activate various calcium-dependent enzymes and signaling pathways.
Figure 3: Activation of the calcium mobilization pathway by PGE2 via the EP1 receptor.
Potential Direct Effects of this compound
While the primary known mechanism is indirect, the structural similarity of this compound to PGE1 suggests the possibility of direct interactions with EP receptors, albeit likely with different affinities and efficacies. Further research is required to elucidate any direct signaling roles of this compound.
Experimental Protocols
15-PGDH Inhibition Assay
A common method to assess the inhibitory activity of compounds like this compound on 15-PGDH is a fluorometric assay. This assay measures the production of NADH, a fluorescent product of the enzymatic reaction.
Principle: 15-PGDH catalyzes the oxidation of a prostaglandin substrate (e.g., PGE2) to its 15-keto metabolite, with the concomitant reduction of NAD+ to NADH. The increase in fluorescence from NADH is proportional to the enzyme activity.
General Protocol (based on commercially available kits): [4][5]
-
Reagent Preparation:
-
Prepare assay buffer containing necessary co-factors.
-
Dilute the 15-PGDH enzyme to the working concentration.
-
Prepare a solution of the prostaglandin substrate (e.g., PGE2).
-
Prepare a solution of NAD+.
-
Prepare serial dilutions of the test inhibitor (this compound) and a known inhibitor (positive control).
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add the assay buffer.
-
Add the test inhibitor or vehicle control.
-
Add the 15-PGDH enzyme solution to all wells except the no-enzyme control.
-
Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the prostaglandin substrate and NAD+ solution.
-
Immediately measure the fluorescence (Excitation/Emission ≈ 340/460 nm for NADH) at multiple time points.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time) for each well.
-
Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Figure 4: A generalized workflow for a 15-PGDH inhibition assay.
Conclusion and Future Directions
This compound is an important modulator of prostaglandin signaling, primarily through its well-documented inhibition of 15-PGDH. This action leads to the potentiation of the effects of other prostaglandins, such as PGE2, which in turn activate a variety of well-established cellular signaling pathways. While this indirect mechanism is the cornerstone of its known biological activity, the potential for direct interactions with prostanoid receptors remains an area for future investigation. A deeper understanding of any unique signaling properties of this compound could open new avenues for therapeutic intervention in diseases where prostaglandin signaling is dysregulated. Researchers are encouraged to explore these potential direct effects and further characterize the downstream consequences of 15-PGDH inhibition in various cellular and disease contexts.
References
- 1. Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of 15‐hydroxyprostaglandin dehydrogenase protects neurons from ferroptosis in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevation of intracellular calcium ion by prostaglandin E1 and its inhibition by protein kinase C in a human megakaryocyte leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
The Stereochemical Gatekeeper: A Technical Guide to 15-epi-PGE1 and its Interaction with Prostaglandin Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the interaction of 15-epi-Prostaglandin E1 (15-epi-PGE1) with the prostaglandin receptor family, a critical aspect for researchers in pharmacology and drug development. A comprehensive review of available literature reveals a key finding: prostaglandin receptors exhibit a high degree of stereoselectivity. While Prostaglandin E1 (PGE1) is a potent agonist at several E-type prostaglandin (EP) receptors, its C-15 stereoisomer, this compound, is reported to be essentially biologically inactive at these receptors.[1] This guide will, therefore, focus on the well-characterized interactions of PGE1 to establish a baseline, and then present the available data on this compound to highlight the structural determinants of ligand recognition and receptor activation.
Prostaglandin E Receptor Subtypes: An Overview
Prostaglandin E1 and its analogues primarily exert their effects through four G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.[2][3][4] These receptors are distinguished by their signaling mechanisms, tissue distribution, and ligand binding affinities.
-
EP1 Receptor: Coupled to Gq proteins, its activation leads to an increase in intracellular calcium concentration ([Ca2+]i) via the phospholipase C pathway.[3][4]
-
EP2 Receptor: Coupled to Gs proteins, it stimulates adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels.[3]
-
EP3 Receptor: Primarily coupled to Gi proteins, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[4]
-
EP4 Receptor: Similar to EP2, it is coupled to Gs proteins and increases intracellular cAMP levels.[3]
Quantitative Analysis of Ligand Interaction
The binding affinity and functional potency of prostaglandins are determined through various in vitro assays. The following tables summarize the available quantitative data for PGE1 and PGE2, which serve as a reference for understanding the expected interactions of a biologically active E-type prostaglandin.
Table 1: Binding Affinity (IC50) of PGE1 and PGE2 for Human EP Receptors
| Receptor Subtype | PGE1 IC50 (µM) | PGE2 IC50 (µM) |
| EP1 | 0.1 | 5 |
| EP2 | 1 | 1 |
| EP3 | 1 | 0.1 |
| EP4 | 1 | 0.1 |
Data from displacement of [³H]PGE2 in HEK293 cells expressing human recombinant EP receptors.[5]
Table 2: Functional Potency (EC50) of PGE Analogs in Human Nonpigmented Ciliary Epithelial Cells (NPE)
| Compound | EC50 (nM) | Primary Receptor Target |
| PGE2 | 67 | EP2 |
| 13,14-dihydro-PGE1 | 231 | EP2 |
| 11-deoxy-PGE1 | 500 | EP2 |
| Butaprost (EP2-selective) | 212 | EP2 |
Data from cAMP production assays.[6]
The Case of this compound: A Biologically Inactive Stereoisomer
In stark contrast to PGE1, its 15-epi stereoisomer is largely considered to be biologically inactive at prostaglandin receptors.[1] The primary reported activity of this compound is the non-competitive inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the enzyme responsible for prostaglandin degradation, with a high IC50 of 170-189 µM.[1][7] This indicates a very low affinity for this enzyme and suggests that its interaction with the much lower concentration of prostaglandin receptors in physiological systems is likely negligible. The lack of significant biological activity implies that the stereochemistry at the C-15 position is a critical determinant for receptor binding and activation.
Signaling Pathways of Prostaglandin E Receptors
The activation of EP receptors by an agonist like PGE1 initiates distinct downstream signaling cascades. The following diagrams illustrate these pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. uh-ir.tdl.org [uh-ir.tdl.org]
- 3. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin-stimulated adenylyl cyclase activity via a pharmacologically defined EP2 receptor in human nonpigmented ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Endogenous Presence of 15-epi-Prostaglandin E1: A Technical Guide for Researchers
Foreword
Prostaglandin E1 (PGE1) is a well-characterized lipid mediator involved in a myriad of physiological processes. Its stereoisomer, 15-epi-PGE1, while known to exist, remains a largely enigmatic molecule. The endogenous presence, biosynthetic pathways, and specific biological functions of this compound are not yet fully elucidated, presenting both a challenge and an opportunity for researchers in eicosanoid biology and drug development. This technical guide aims to consolidate the current understanding of this compound, provide detailed methodologies for its study, and offer insights into its potential significance. Due to the limited direct research on endogenous this compound, this guide will draw upon established knowledge of PGE1 and other prostaglandins to infer potential pathways and analytical strategies.
Introduction to this compound
This compound is the C-15 stereoisomer of Prostaglandin E1 (PGE1), meaning it differs in the spatial arrangement of the hydroxyl group at the 15th carbon position. This seemingly minor structural alteration can have profound effects on its biological activity. While PGE1 is a potent vasodilator and inhibitor of platelet aggregation, this compound is generally considered to have less biological activity.[1][2][3] However, it has been identified as a non-competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the metabolic inactivation of prostaglandins.[1][2] This suggests that even if endogenously present at low levels, this compound could play a regulatory role in modulating the lifespan and activity of other prostaglandins.
Quantitative Data on Endogenous Prostaglandins
Direct quantitative data on the endogenous levels of this compound in biological matrices is scarce in published literature. However, understanding the typical concentrations of its parent compound, PGE1, and its major metabolites provides a crucial reference point for future investigations. The following table summarizes reported endogenous concentrations of PGE1 and related metabolites in human plasma. It is important to note that these values can vary significantly based on the analytical method used, population studied, and physiological state.
| Analyte | Matrix | Concentration Range (pg/mL) | Analytical Method | Reference(s) |
| Prostaglandin E1 (PGE1) | Human Plasma | 1.2 - 3 | GC-MS/MS | [2][4] |
| 15-keto-13,14-dihydro-PGE1 | Human Plasma | 8.3 - 19.6 (median) | GC-MS | [5] |
| 13,14-dihydro-15-keto-PGE2 | Human Plasma | 19.6 - 24.8 (median) | GC-MS | [5] |
Biosynthesis and Metabolism of this compound
The precise biosynthetic pathway of endogenous this compound is not definitively established. It is hypothesized to arise from two potential routes:
-
Direct Enzymatic Synthesis: Cyclooxygenase (COX) enzymes could potentially produce the 15(R)-hydroperoxy intermediate from dihomo-γ-linolenic acid (DGLA), which would then be reduced to this compound.
-
Epimerization of PGE1: It is possible that PGE1 can undergo in vivo epimerization to this compound, although the enzymatic machinery for such a conversion has not been identified.
The metabolism of this compound is also not well-documented but is presumed to follow a similar pathway to PGE1, primarily involving oxidation by 15-PGDH to form 15-keto-epi-PGE1. However, as this compound is an inhibitor of 15-PGDH, its rate of metabolism may be significantly slower than that of PGE1.
References
- 1. Dose proportional pharmacokinetics of alprostadil (prostaglandin E1) in healthy volunteers following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of prostaglandin E1 and its main plasma metabolites 15-keto-prostaglandin E0 and prostaglandin E0 by gas chromatography/negative ion chemical ionization triple-stage quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin receptor - Wikipedia [en.wikipedia.org]
- 4. Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo formation of prostaglandin E1 and prostaglandin E2 in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
15-epi-PGE1 and its Relation to PGE2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandins are lipid autacoids that play a crucial role in a wide array of physiological and pathological processes. Among the most studied is Prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. Its lesser-known stereoisomer, 15-epi-PGE1, is increasingly gaining attention for its distinct biological activities. This technical guide provides an in-depth exploration of the core relationship between this compound and PGE2, focusing on their biosynthesis, signaling pathways, and comparative biological effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into the therapeutic potential of these molecules.
Introduction
Prostaglandin E2 (PGE2) is a well-established eicosanoid derived from arachidonic acid, known for its potent pro-inflammatory effects and its role in diverse physiological functions. In contrast, this compound, a stereoisomer of Prostaglandin E1 (PGE1), has been identified as a compound with distinct and sometimes opposing biological activities. Understanding the nuanced relationship between these two prostaglandins is critical for the development of targeted therapies that can modulate their respective pathways for therapeutic benefit. This guide will dissect the biosynthesis, signaling mechanisms, and functional roles of both this compound and PGE2, providing a framework for their comparative analysis.
Biosynthesis of PGE2 and this compound
The biosynthesis of PGE2 is a well-characterized enzymatic cascade. The pathway for this compound is less defined but is understood to originate from a similar precursor pool.
PGE2 Biosynthesis
The synthesis of PGE2 begins with the release of arachidonic acid from the cell membrane by phospholipase A2 (PLA2). Arachidonic acid is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2. Finally, PGH2 is isomerized to PGE2 by prostaglandin E synthases (PGES), which exist in three isoforms: cytosolic PGES (cPGES), membrane-associated PGES-1 (mPGES-1), and mPGES-2.
Putative Biosynthesis of this compound
While the precise biosynthetic pathway of this compound is not as extensively documented, it is known to be a stereoisomer of PGE1. PGE1 is synthesized from dihomo-γ-linolenic acid (DGLA), another omega-6 fatty acid. It is hypothesized that a similar enzymatic cascade involving COX and PGES enzymes acting on DGLA could lead to the formation of PGE1, and that stereoisomeric conversion could result in this compound. Further research is required to fully elucidate the specific enzymes and conditions that favor the production of the 15-epi isomer.
Signaling Pathways
PGE2 exerts its diverse biological effects by binding to a family of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4. The signaling pathways of this compound are less well understood, but it is thought to interact with the same family of receptors, albeit with different affinities and downstream consequences.
PGE2 Signaling
The activation of EP receptors by PGE2 triggers distinct intracellular signaling cascades:
-
EP1: Coupled to Gq, its activation leads to an increase in intracellular calcium levels ([Ca2+]i) via the phospholipase C (PLC) pathway.
-
EP2: Coupled to Gs, it stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) levels.
-
EP3: Primarily coupled to Gi, it inhibits adenylyl cyclase, resulting in decreased cAMP levels. Multiple splice variants of EP3 can also couple to Gs or Gq.
-
EP4: Also coupled to Gs, it increases cAMP production. It can also activate the PI3K pathway.
This compound Signaling
The interaction of this compound with EP receptors is an area of active investigation. It is characterized as having less biological activity than PGE1, which itself can act as an anti-inflammatory agent. This suggests that this compound may act as a partial agonist or even an antagonist at certain EP receptors, thereby modulating the potent effects of PGE2. One of its key identified roles is the non-competitive inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for the degradation of PGE2.
Quantitative Data
The following tables summarize the available quantitative data for this compound and PGE2, focusing on receptor binding and enzyme inhibition.
Table 1: Receptor Binding Affinities (Kd) of PGE2
| Receptor | Kd (nM) |
| EP1 | 0.35 |
| EP2 | 0.45 |
| EP3 | 0.021 |
| EP4 | 0.047 |
Data from reference
Table 2: Inhibitory Concentration (IC50) of PGE1 and PGE2 for EP Receptors
| Receptor | PGE1 IC50 | PGE2 IC50 |
| EP1 | 0.1 mM | 5 µM |
| EP2 | 1 µM | 1 µM |
| EP3 | 1 µM | 100 nM |
| EP4 | 1 µM | 100 nM |
Data from reference
Table 3: Enzyme Inhibition by this compound
| Enzyme | Inhibitor | IC50 | Inhibition Type |
| 15-Hydroxyprostaglandin dehydrogenase (15-PGDH) | This compound | 170 µM | Non-competitive |
Data from references
Experimental Protocols
Detailed methodologies are crucial for the accurate study and comparison of this compound and PGE2.
Quantitative Analysis of Prostaglandins by LC-MS/MS
This protocol outlines a general method for the simultaneous quantification of prostaglandins in biological samples.
Materials:
-
Biological sample (e.g., cell culture supernatant, plasma)
-
Deuterated internal standards (e.g., PGE2-d4)
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Methanol, Ethyl acetate, Hexane, Formic acid
-
Nitrogen gas supply
-
UHPLC-QQQ-MS/MS system
Procedure:
-
Sample Collection: Collect the biological sample and immediately add an antioxidant like BHT to prevent degradation.
-
Internal Standard Spiking: Add a known amount of deuterated internal standard to the sample.
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a non-polar solvent like hexane to remove lipids.
-
Elute the prostaglandins with a polar solvent like ethyl acetate or methanol.
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the UHPLC-QQQ-MS/MS system.
-
Separate the prostaglandins using a suitable C18 column and a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detect and quantify the prostaglandins using multiple reaction monitoring (MRM) mode.
-
Prostaglandin Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of ligands for EP receptors.
Materials:
-
Cell membranes expressing the EP receptor of interest
-
Radiolabeled ligand (e.g., [3H]PGE2)
-
Unlabeled competitor ligands (PGE2, this compound)
-
Binding buffer (e.g., Tris-HCl with MgCl2)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the specific EP receptor subtype.
-
Assay Setup: In a microtiter plate, combine the cell membranes, a fixed concentration of radiolabeled ligand, and varying concentrations of the unlabeled competitor ligand.
-
Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion
The relationship between this compound and PGE2 is complex and multifaceted. While PGE2 is a potent, pro-inflammatory mediator with well-defined signaling pathways, this compound appears to be a less biologically active stereoisomer with a potential modulatory role. Its ability to inhibit 15-PGDH, the key enzyme in PGE2 catabolism, suggests that this compound could indirectly potentiate PGE2 signaling by increasing its local bioavailability. However, its own interactions with EP receptors may lead to distinct or even opposing downstream effects.
For researchers and drug development professionals, the differential activities of these two prostaglandins present a unique opportunity. A deeper understanding of the biosynthesis and signaling of this compound is paramount. Further investigation into its receptor binding affinities and functional consequences at each EP receptor subtype will be crucial for elucidating its therapeutic potential. The development of selective agonists or antagonists for specific EP receptors, informed by the distinct activities of molecules like this compound and PGE2, holds promise for the creation of more targeted and effective therapies for a range of inflammatory and other diseases. The experimental protocols and data presented in this guide provide a solid foundation for these future research endeavors.
A Technical Guide to 15-epi-PGE1 in Inflammatory Responses: Mechanisms and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: 15-epi-Prostaglandin E1 (15-epi-PGE1) is a naturally occurring stereoisomer of Prostaglandin E1 (PGE1). While considered less biologically active than PGE1 in direct receptor binding, its primary role in inflammatory processes stems from its function as a non-competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is the key catabolic agent for various prostaglandins, including the potent inflammatory mediator Prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound indirectly modulates inflammatory responses by prolonging the local bioavailability and signaling of other prostaglandins. This guide provides an in-depth analysis of the synthesis, metabolism, and signaling pathways of related prostaglandins, offering a framework to understand the potential impact of this compound. It includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to support further research and drug development efforts in the field of inflammation.
Introduction to Prostaglandin Metabolism and the Role of this compound
Prostaglandins are lipid autacoids derived from fatty acids that play a crucial role in both homeostatic processes and pathology, particularly in inflammation. Prostaglandin E1 (PGE1) is synthesized from dihomo-γ-linolenic acid (DGLA), while the more extensively studied Prostaglandin E2 (PGE2) is derived from arachidonic acid (AA).[1] Both are key mediators in the inflammatory cascade.
The biological activity of these prostaglandins is tightly regulated by a balance between their synthesis, driven by cyclooxygenase (COX) enzymes, and their rapid degradation. The primary enzyme responsible for their inactivation is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the 15-hydroxyl group, rendering the molecule inactive.[2][3]
This compound, the C-15 stereoisomer of PGE1, is characterized by its ability to act as a non-competitive inhibitor of 15-PGDH.[4][5] This inhibitory action is its most significant known biological function in the context of inflammation. By slowing the degradation of other E-series prostaglandins, this compound can effectively amplify and extend their signaling duration at local tissue sites.
References
- 1. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism studies on transdermal prostaglandin E1 in human foreskin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
An In-Depth Technical Guide to the Physiological Role of 15-epi-PGE₁
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin E₁ (PGE₁) is a well-characterized member of the eicosanoid family of lipids with a wide range of physiological effects. Its stereoisomer, 15-epi-PGE₁, also known as 15(R)-PGE₁, has historically been considered to possess significantly reduced biological activity. However, its distinct role as a non-competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins, positions it as a molecule of interest for modulating prostaglandin signaling. This technical guide provides a comprehensive overview of the current understanding of 15-epi-PGE₁, focusing on its primary physiological role as a 15-PGDH inhibitor, and discusses the experimental protocols for its investigation.
Introduction
Prostaglandins are potent lipid mediators that regulate a vast array of physiological and pathological processes, including inflammation, smooth muscle contraction, platelet aggregation, and neurotransmission. The biological activity of prostaglandins is tightly controlled by their synthesis, signaling through specific G-protein coupled receptors (GPCRs), and rapid metabolic inactivation. The primary enzyme responsible for the catabolism of PGE₁ and other prostaglandins is 15-hydroxyprostaglandin dehydrogenase (15-PGDH).
15-epi-PGE₁ is the C-15 epimer of PGE₁, meaning it differs in the stereochemistry of the hydroxyl group at position 15. This seemingly minor structural change has a profound impact on its biological activity, rendering it significantly less potent than PGE₁ in activating prostaglandin E (EP) receptors. However, 15-epi-PGE₁ has been identified as a non-competitive inhibitor of 15-PGDH, the enzyme that degrades PGE₁.[1][2] This inhibitory action suggests a potential physiological role for 15-epi-PGE₁ in prolonging the signaling of endogenous prostaglandins by preventing their breakdown.
This guide will delve into the known physiological effects of 15-epi-PGE₁, with a focus on its interaction with 15-PGDH. It will also provide detailed experimental protocols relevant to its study, aiming to equip researchers with the necessary information to investigate this intriguing prostaglandin isomer.
Physiological Role of 15-epi-PGE₁: Inhibition of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
The most well-documented physiological role of 15-epi-PGE₁ is its ability to inhibit the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 15-PGDH is the key enzyme responsible for the biological inactivation of prostaglandins of the E and F series. It catalyzes the oxidation of the 15-hydroxyl group to a 15-keto group, a modification that drastically reduces the prostaglandin's affinity for its receptors.
Mechanism of Inhibition
15-epi-PGE₁ acts as a non-competitive inhibitor of 15-PGDH.[1] This means that it does not bind to the same active site as the substrate (e.g., PGE₁) but rather to an allosteric site on the enzyme. Binding of 15-epi-PGE₁ to this allosteric site induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency.
Quantitative Data
The inhibitory potency of 15-epi-PGE₁ against 15-PGDH has been quantified in several studies. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Enzyme Source | IC₅₀ (µM) | Reference |
| Human Placenta | 170 | [1] |
| Not Specified | 189 | [2] |
Table 1: Inhibitory Potency (IC₅₀) of 15-epi-PGE₁ against 15-PGDH.
The micromolar concentrations required for inhibition suggest that 15-epi-PGE₁ is a moderately potent inhibitor.
Signaling Pathway
The primary signaling consequence of 15-PGDH inhibition by 15-epi-PGE₁ is the potentiation of endogenous prostaglandin signaling. By preventing the degradation of prostaglandins like PGE₁, 15-epi-PGE₁ can indirectly lead to prolonged activation of their respective receptors and downstream signaling cascades. The signaling pathways of PGE₁ are diverse and depend on the specific EP receptor subtype activated (EP1, EP2, EP3, or EP4).
Figure 1: Signaling pathway illustrating the inhibitory effect of 15-epi-PGE₁ on 15-PGDH.
Other Physiological Effects and Comparison with PGE₁
While the primary characterized role of 15-epi-PGE₁ is the inhibition of 15-PGDH, it is crucial to consider its direct interactions with other biological targets, particularly in comparison to its potent stereoisomer, PGE₁. It is generally accepted that 15-epi-PGE₁ has significantly reduced biological activity compared to PGE₁.[1][2]
Receptor Binding and Functional Activity
Currently, there is a lack of publicly available data on the binding affinity of 15-epi-PGE₁ to the various EP receptor subtypes. The general consensus of "reduced biological activity" suggests that its affinity for these receptors is likely much lower than that of PGE₁.
A study on a related compound, ent-11-epi-15-epi PGE₂ methyl ester, showed that it acted as a competitive antagonist to PGE₂ on guinea pig ileum smooth muscle.[3] This raises the possibility that 15-epi-PGE₁ might also possess some antagonist properties, although this has not been experimentally confirmed.
Effects on Smooth Muscle and Platelet Aggregation
Experimental Protocols
Investigating the physiological role of 15-epi-PGE₁ requires specific and sensitive experimental methodologies. This section outlines key experimental protocols for studying its interaction with 15-PGDH and for its analysis.
15-PGDH Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of 15-epi-PGE₁ on 15-PGDH. The assay measures the production of NADH, a fluorescent product of the enzymatic reaction.
Materials:
-
Recombinant human 15-PGDH
-
PGE₁ (substrate)
-
NAD⁺ (cofactor)
-
15-epi-PGE₁ (inhibitor)
-
Tris-HCl buffer (50 mM, pH 7.5) containing 0.1 mM DTT
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing Tris-HCl buffer, NAD⁺, and the desired concentration of 15-epi-PGE₁ (or vehicle control).
-
Add the recombinant 15-PGDH enzyme to the reaction mixture and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrate, PGE₁.
-
Immediately transfer the reaction mixture to a 96-well black microplate.
-
Measure the increase in fluorescence at 460 nm over time using a fluorescence microplate reader.
-
Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve.
-
Determine the percent inhibition by comparing the velocity of the inhibitor-treated reaction to the vehicle control.
-
To determine the IC₅₀ value, perform the assay with a range of 15-epi-PGE₁ concentrations and plot the percent inhibition against the logarithm of the inhibitor concentration.
Figure 2: Experimental workflow for the 15-PGDH inhibition assay.
Analysis of 15-epi-PGE₁ by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of prostaglandins and their isomers from biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Sample Preparation (General Protocol):
-
Extraction: Prostaglandins are typically extracted from biological samples (e.g., plasma, tissue homogenates) using solid-phase extraction (SPE) or liquid-liquid extraction.
-
Derivatization (Optional): While not always necessary with modern sensitive mass spectrometers, derivatization can improve chromatographic separation and ionization efficiency.
-
Reconstitution: The dried extract is reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Method:
-
Chromatographic Separation: A C18 reversed-phase column is commonly used to separate prostaglandin isomers. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) is typically employed. The separation of isomers like 15-epi-PGE₁ and PGE₁ can be challenging and may require optimization of the gradient and column chemistry.
-
Mass Spectrometry Detection: The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The specific MRM transitions for 15-epi-PGE₁ would need to be determined empirically but would be expected to be similar to those of PGE₁.
Quantitative Data for PGE₁ (as a reference):
-
Precursor Ion ([M-H]⁻): m/z 353.2
-
Product Ions: m/z 335.2, 317.2, 271.2 (These can be used to develop an MRM method)
Figure 3: General workflow for the analysis of 15-epi-PGE₁ by LC-MS/MS.
Conclusion and Future Directions
15-epi-PGE₁ is a naturally occurring stereoisomer of PGE₁ whose primary physiological role appears to be the non-competitive inhibition of the prostaglandin-degrading enzyme 15-PGDH. This action suggests that 15-epi-PGE₁ could function as an endogenous modulator of prostaglandin signaling by prolonging the half-life of active prostaglandins.
Despite this established role, there remain significant gaps in our understanding of 15-epi-PGE₁. Future research should focus on:
-
Comprehensive Receptor Binding Studies: Determining the binding affinity of 15-epi-PGE₁ for all EP receptor subtypes is crucial to definitively characterize its direct receptor-mediated effects, if any.
-
Comparative Functional Assays: Direct, quantitative comparisons of the effects of 15-epi-PGE₁ and PGE₁ on various physiological processes, such as smooth muscle contractility, platelet aggregation, and inflammatory responses, are needed to fully understand its biological activity profile.
-
In Vivo Studies: Investigating the in vivo effects of administering 15-epi-PGE₁ in animal models could provide valuable insights into its overall physiological and potential therapeutic relevance.
A deeper understanding of the physiological role of 15-epi-PGE₁ could open new avenues for the development of therapeutic strategies that target prostaglandin metabolism and signaling. By providing this technical guide, we hope to facilitate further research into this intriguing and potentially significant endogenous molecule.
References
15-epi-PGE1 as a research tool for studying prostaglandins
Introduction
15-epi-Prostaglandin E1 (15-epi-PGE1), a stereoisomer of the naturally occurring Prostaglandin E1 (PGE1), serves as a critical tool for researchers, scientists, and drug development professionals investigating the complex world of prostaglandins. Its unique properties, primarily its biological inactivity in many systems where PGE1 is potent, coupled with its role as an inhibitor of a key prostaglandin-metabolizing enzyme, make it an invaluable resource for elucidating the mechanisms of prostaglandin signaling and metabolism. This in-depth technical guide provides a comprehensive overview of this compound, its applications in research, and detailed protocols for its use.
Core Concepts: The Role of this compound in Prostaglandin Research
This compound is the "unnatural" C-15 stereoisomer of PGE1. While structurally very similar to PGE1, the change in stereochemistry at the C-15 position dramatically reduces its biological activity at prostaglandin receptors. This makes it an excellent negative control in experiments studying the effects of PGE1. By comparing the cellular or physiological response to PGE1 with the lack of response to this compound, researchers can confidently attribute the observed effects to specific prostaglandin receptor-mediated signaling.
Furthermore, this compound has a distinct biochemical activity as a non-competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . 15-PGDH is the primary enzyme responsible for the degradation and inactivation of prostaglandins. By inhibiting this enzyme, this compound can be used to increase the local concentration and prolong the half-life of endogenous or exogenously applied prostaglandins, allowing for a more detailed study of their downstream effects.
Data Presentation: Physicochemical and Pharmacological Properties
The following tables summarize the key quantitative data for this compound, providing a basis for its application in experimental design.
| Physicochemical Properties of this compound | |
| Synonyms | 15(R)-Prostaglandin E1, 15-Epiprostaglandin E1 |
| Molecular Formula | C₂₀H₃₄O₅ |
| Molecular Weight | 354.48 g/mol |
| CAS Number | 20897-91-0 |
| Pharmacological Data | This compound | PGE1 |
| 15-PGDH Inhibition (IC₅₀) | ~170-189 µM (non-competitive)[1][2] | Not an inhibitor |
| EP Receptor Binding Affinity (Ki) | Data not widely available, but considered "essentially inactive"[3] | EP1: ~40 nM (mouse), EP2: Data varies, EP3: Data varies, EP4: Data varies |
| Effect on cAMP Production | Generally no significant effect | Stimulates via EP2/EP4 receptors |
| Effect on Intracellular Ca²⁺ | Generally no significant effect | Stimulates via EP1 receptors |
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROSTAGLANDINS AND RELATED FACTORS. 15. THE STRUCTURES OF PROSTAGLANDIN E1, F1-ALPHA, AND F1-BETA - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 15-epi-PGE1 for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-epi-Prostaglandin E1 (15-epi-PGE1), also known as 15(R)-PGE1, is the C-15 stereoisomer of the naturally occurring and biologically active Prostaglandin E1 (PGE1). In the realm of eicosanoid research, stereochemistry plays a pivotal role in determining biological activity. This compound is generally considered to be biologically less active when compared to its (15S) counterpart, PGE1. This relative inactivity makes it an interesting tool for specific in vitro applications, primarily as a research chemical and a specific enzyme inhibitor.
The most well-documented in vitro application of this compound is its role as a non-competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 15-PGDH is the primary enzyme responsible for the catabolism and inactivation of prostaglandins. By inhibiting this enzyme, this compound can, in principle, modulate the local concentrations and signaling of endogenous prostaglandins. These application notes provide an overview of the known in vitro uses of this compound, with a focus on its inhibitory action on 15-PGDH.
Data Presentation
The following table summarizes the available quantitative data for this compound in in vitro systems. It is important to note that published data on the broader biological activities of this compound are limited.
| Parameter | Value | Target/System | Notes |
| IC50 | 170 µM[1] | Human placental 15-Hydroxyprostaglandin dehydrogenase (15-PGDH) | Non-competitive inhibition.[1] |
| IC50 | 189 µM[2] | 15-Hydroxyprostaglandin dehydrogenase (15-PGDH) | Non-competitive inhibition.[2] |
| Biological Activity | Essentially inactive | General biological systems | Compared to PGE1.[2] |
Key In Vitro Application: Inhibition of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
The primary and most characterized in vitro application of this compound is the inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 15-PGDH is a critical enzyme in the prostaglandin signaling pathway, converting active prostaglandins into their inactive 15-keto metabolites. Inhibition of 15-PGDH can lead to an accumulation of active prostaglandins, thereby potentiating their biological effects.
Signaling Pathway
Caption: Inhibition of 15-PGDH by this compound.
Experimental Protocols
Protocol 1: In Vitro 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against 15-PGDH in vitro. The assay is based on monitoring the conversion of NAD+ to NADH, which can be measured by an increase in fluorescence.
Materials:
-
Recombinant human 15-PGDH enzyme
-
This compound (dissolved in a suitable solvent, e.g., DMSO or ethanol)
-
Prostaglandin E1 (PGE1) as the substrate
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.1 mM DTT)
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 460-480 nm)
-
Control inhibitor (optional, e.g., SW033291)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the chosen solvent. Further dilute in assay buffer to create a range of desired concentrations for testing. Ensure the final solvent concentration in the assay is low (typically <1%) to avoid affecting enzyme activity.
-
Prepare a working solution of PGE1 substrate in the assay buffer.
-
Prepare a working solution of NAD+ in the assay buffer.
-
Dilute the recombinant 15-PGDH enzyme in cold assay buffer to the desired working concentration immediately before use.
-
-
Assay Setup (per well of a 96-well plate):
-
Test Wells: Add a specific volume of the diluted this compound solution.
-
Positive Control Wells (optional): Add a known 15-PGDH inhibitor.
-
Negative Control (No Inhibitor) Wells: Add the same volume of assay buffer (with solvent if used for the inhibitor).
-
Blank Wells: Add assay buffer without the enzyme.
-
-
Enzyme Addition:
-
Add the diluted 15-PGDH enzyme solution to all wells except the blank wells.
-
-
Pre-incubation:
-
Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the PGE1 substrate solution to all wells to start the enzymatic reaction.
-
Immediately after, add the NAD+ solution to all wells.
-
-
Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Monitor the increase in fluorescence over time (kinetic mode) at Ex/Em wavelengths of 340/460-480 nm. The rate of increase in fluorescence is proportional to the rate of NADH production and thus the 15-PGDH activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence change) for each well.
-
Determine the percentage of inhibition for each concentration of this compound compared to the negative control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Caption: Workflow for a 15-PGDH inhibition assay.
Potential Research Applications
Given the limited data, the in vitro applications of this compound are currently specialized. Potential areas of use include:
-
As a 15-PGDH Inhibitor: To study the downstream effects of increased endogenous prostaglandin levels in various cell culture models, such as those related to inflammation, tissue repair, and cancer biology.
-
As a Negative Control: In experiments involving PGE1, this compound can serve as a valuable negative control to distinguish specific receptor-mediated effects of PGE1 from non-specific or off-target effects, owing to its reported low biological activity.
-
In Comparative Structural and Functional Studies: To investigate the structural determinants of prostaglandin activity by comparing its effects (or lack thereof) with those of the active PGE1 epimer.
Conclusion
This compound is a valuable research tool for the in vitro study of prostaglandin metabolism and signaling. Its primary characterized role as a non-competitive inhibitor of 15-PGDH allows for the specific modulation of prostaglandin catabolism in experimental systems. Researchers and drug development professionals can utilize this compound to explore the consequences of elevated prostaglandin levels and as a critical control in studies of its more active stereoisomer, PGE1. Further research is warranted to fully elucidate the potential biological activities and applications of this prostaglandin analog.
References
Application Notes and Protocols for the Experimental Use of 15-epi-PGE1
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-epi-PGE1, also known as 15(R)-Prostaglandin E1, is a stereoisomer of the naturally occurring Prostaglandin E1 (PGE1). While it shares a similar chemical structure with PGE1, its biological activity is generally considered to be less potent. The primary and most well-characterized biological activity of this compound is its role as a non-competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins. This property makes this compound a valuable tool for studying the physiological and pathological roles of prostaglandins by preventing their breakdown and thereby prolonging their signaling activity.
These application notes provide a comprehensive overview of the experimental use of this compound, including its mechanism of action, protocols for in vitro and in vivo studies, and relevant quantitative data.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Property | Value |
| Molecular Formula | C₂₀H₃₄O₅ |
| Molecular Weight | 354.5 g/mol |
| Appearance | Crystalline solid |
| Storage Temperature | -20°C (as a solid or in an organic solvent) |
| Stability | At least two years when stored properly at -20°C |
Stock Solution Preparation:
This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) at concentrations of approximately 50 mg/mL. For long-term storage, it is recommended to prepare a stock solution in an organic solvent and store it at -20°C.
Working Solution Preparation:
For biological experiments, further dilutions of the stock solution should be made in aqueous buffers or isotonic saline immediately before use. It is important to ensure that the final concentration of the organic solvent is minimal to avoid any physiological effects. Aqueous solutions of prostaglandins are not stable and should not be stored for more than a day. Avoid basic solutions (pH > 7.4) as they can cause degradation.
Mechanism of Action
The primary established mechanism of action for this compound is the non-competitive inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).
Figure 1: Mechanism of 15-PGDH Inhibition by this compound.
Quantitative Data
The following table summarizes the key quantitative data for the biological activity of this compound.
| Parameter | Value | Organism/System | Reference |
| IC₅₀ for 15-PGDH Inhibition | 170 µM | Human Placenta | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
This protocol describes an in vitro assay to determine the inhibitory effect of this compound on 15-PGDH activity.
Materials:
-
Recombinant human 15-PGDH enzyme
-
PGE1 (substrate)
-
NAD⁺ (cofactor)
-
This compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 9.0)
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Dissolve recombinant 15-PGDH in assay buffer to the desired concentration.
-
Prepare a stock solution of PGE1 in ethanol and then dilute it in assay buffer to the final working concentration.
-
Prepare a stock solution of NAD⁺ in assay buffer.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and create a dilution series in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, NAD⁺ solution, and different concentrations of this compound (or vehicle control).
-
Add the 15-PGDH enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the PGE1 substrate to each well to start the reaction.
-
-
Measure Enzyme Activity:
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH.
-
Take readings at regular intervals for a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH formation) for each concentration of this compound.
-
Plot the reaction velocity against the concentration of this compound.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the 15-PGDH enzyme activity.
-
Figure 2: Experimental Workflow for In Vitro 15-PGDH Inhibition Assay.
Protocol 2: Investigating the Effect of this compound on Prostaglandin E Receptor (EP) Signaling
This protocol is designed to explore the potential interaction of this compound with the canonical PGE1 signaling pathways mediated by EP receptors. Given that this compound is a stereoisomer of PGE1, it is plausible that it may have some, albeit likely weaker, agonist or antagonist activity at EP receptors.
Materials:
-
Cell line expressing one or more EP receptors (e.g., HEK293 cells transfected with EP1, EP2, EP3, or EP4 receptors).
-
This compound
-
PGE1 (as a positive control)
-
Specific EP receptor agonists and antagonists (for control experiments)
-
Reagents for measuring downstream signaling molecules (e.g., cAMP assay kit, calcium imaging dyes).
Procedure:
-
Cell Culture:
-
Culture the EP receptor-expressing cells under standard conditions.
-
Seed the cells in appropriate plates (e.g., 96-well plates) for the specific assay.
-
-
Treatment:
-
Prepare a dose-response curve for both this compound and PGE1.
-
Treat the cells with varying concentrations of this compound or PGE1 for a specified time.
-
-
Measurement of Downstream Signaling:
-
For EP2 and EP4 receptors (Gs-coupled): Measure intracellular cyclic AMP (cAMP) levels using a commercially available cAMP assay kit.
-
For EP1 receptors (Gq-coupled): Measure changes in intracellular calcium concentration using a fluorescent calcium indicator (e.g., Fura-2 AM) and a fluorescence plate reader or microscope.
-
For EP3 receptors (Gi-coupled): Measure the inhibition of forskolin-stimulated cAMP production.
-
-
Data Analysis:
-
Plot the dose-response curves for this compound and PGE1.
-
Determine the EC₅₀ (for agonist activity) or IC₅₀ (for antagonist activity) for each compound.
-
Compare the potency and efficacy of this compound to that of PGE1.
-
Figure 3: Canonical PGE1 Signaling Pathways via EP Receptors.
Concluding Remarks
This compound serves as a specific and valuable tool for the in vitro and in vivo study of prostaglandin metabolism. Its primary utility lies in its ability to inhibit 15-PGDH, thereby potentiating the effects of endogenous prostaglandins. While its direct interactions with other cellular targets are less characterized, the protocols provided herein offer a framework for systematically investigating its broader biological activities. Researchers are encouraged to perform careful dose-response studies and include appropriate controls, such as PGE1, to fully elucidate the effects of this compound in their experimental systems.
References
Application Note & Protocol: LC-HRMS Method for the Analysis of 15-epi-PGE1
Introduction
Prostaglandin E1 (PGE1), also known as Alprostadil, is a potent vasodilating agent with significant therapeutic applications. Its stereoisomer, 15-epi-PGE1 (15(R)-Prostaglandin E1), is characterized by a different spatial arrangement at the C-15 position and exhibits distinct biological activity.[1][2][3] Accurate and sensitive quantification of this compound is crucial for research, drug development, and clinical studies to understand its specific roles and to ensure the purity of PGE1 formulations. This application note provides a detailed protocol for the analysis of this compound using a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) method, offering high selectivity and sensitivity for its determination in various biological matrices.
Quantitative Data Summary
While specific quantitative data for an LC-HRMS method dedicated to this compound is not extensively available in the provided literature, the following table summarizes relevant quantitative parameters for PGE1 and its metabolites, which can serve as a benchmark for the expected performance of the described method.
| Analyte | Method | LLOQ | Matrix | Reference |
| PGE1 | GC-MS/MS | 2 pg/mL | Human Plasma | [4] |
| 15-keto-PGE0 | GC-MS/MS | 10 pg/mL | Human Plasma | [4] |
| PGE0 | GC-MS/MS | 2 pg/mL | Human Plasma | [4] |
| PGE1 | HPLC-UV | 3 µg/mL | Pharmaceutical Formulation | [5] |
| PGA1 | HPLC-UV | 0.5 µg/mL | Pharmaceutical Formulation | [5] |
| PGE1 | HPLC-RIA | 3.9 pg/mL | Rat Embryo Incubates | [6] |
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general procedure for the extraction of prostaglandins from a biological matrix like plasma.
-
Materials:
-
C18 SPE Cartridges
-
Methanol
-
Acetonitrile
-
Ethyl Acetate
-
Hexane
-
Formic Acid
-
Water (LC-MS grade)
-
Internal Standard (e.g., deuterated PGE1)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Sample Acidification: Acidify the plasma sample (e.g., 1 mL) to a pH of approximately 3.15 with formic acid.[6]
-
Internal Standard Spiking: Add an appropriate amount of deuterated internal standard to the sample.
-
Liquid-Liquid Extraction (Optional, for complex matrices):
-
Add 2 volumes of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Collect the organic layer. Repeat the extraction.[6]
-
Evaporate the pooled organic layers to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the SPE loading buffer.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol and 5 mL of water.
-
-
Sample Loading: Load the acidified sample (or reconstituted extract) onto the conditioned C18 cartridge.
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Wash with 5 mL of hexane to remove non-polar impurities.
-
-
Elution: Elute the prostaglandins with 5 mL of ethyl acetate or a mixture of ethyl acetate and methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 30% acetonitrile in water with 0.1% formic acid) for LC-HRMS analysis.[7]
-
2. LC-HRMS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).
-
-
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column is recommended for the separation of prostaglandin isomers. A column with a particle size of 2.7 µm or less is suitable for high-resolution separation (e.g., Kinetex C18, 2.7 µm, 100 mm × 2.1 mm).[7]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient elution is necessary to achieve good separation of the isomers. An example gradient is as follows:
Time (min) % B 0.0 30 10.0 70 12.0 95 15.0 95 15.1 30 | 20.0 | 30 |
-
Flow Rate: 0.4 mL/min.[7]
-
Column Temperature: 55 °C.[7]
-
Injection Volume: 5-10 µL.[7]
-
-
High-Resolution Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for prostaglandins as they readily form [M-H]⁻ ions.
-
Mass Analyzer: Set to perform full scan analysis with a high resolution (>60,000 FWHM) to ensure accurate mass measurement.
-
Scan Range: m/z 100-500.
-
Data Acquisition: Use data-dependent MS/MS (dd-MS2) or parallel reaction monitoring (PRM) for targeted analysis and confirmation of this compound.
-
Collision Energy: Optimize the collision energy (HCD or CID) to obtain characteristic fragment ions. For prostaglandins, common losses include water (H₂O) and carbon dioxide (CO₂).[8]
-
Expected Ion: The exact mass of the deprotonated this compound ([C₂₀H₃₄O₅-H]⁻) should be used for extraction and quantification.
-
Workflow and Pathway Diagrams
Figure 1: General experimental workflow for the LC-HRMS analysis of this compound.
There are no specific signaling pathways for this compound detailed in the provided search results, which are necessary to create a signaling pathway diagram. This compound is noted to have less biological activity than PGE1.[1][2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. T85386-10mg | this compound [20897-91-0] Clinisciences [clinisciences.com]
- 4. Simultaneous determination of prostaglandin E1, prostaglandin E0 and 15-keto-prostaglandin E0 in human plasma by gas chromatography/negative-ion chemical-ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Liquid chromatography and radioimmunoassay method for the determination of prostaglandins E1 and E2 in rat embryo incubates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inhibiting 15-PGDH with 15-epi-PGE1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for utilizing 15-epi-prostaglandin E1 (15-epi-PGE1) as a non-competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).
Introduction
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the degradation of prostaglandins, including prostaglandin E2 (PGE2).[1][2] By catalyzing the oxidation of the 15-hydroxyl group to a 15-keto group, 15-PGDH inactivates prostaglandins, thereby terminating their biological activity.[2][3] Inhibition of 15-PGDH leads to an increase in local prostaglandin concentrations, which has been shown to promote tissue regeneration and repair in various organs.[2][4]
This compound is a stereoisomer of PGE1 and acts as a non-competitive inhibitor of human placental 15-PGDH.[5] While it exhibits less biological activity compared to PGE1, its inhibitory effect on 15-PGDH makes it a valuable tool for studying the physiological and pathological roles of prostaglandin signaling.
Quantitative Data
The following table summarizes the key quantitative data for this compound as a 15-PGDH inhibitor.
| Parameter | Value | Species/Tissue | Reference |
| IC50 | 170 µM | Human placental | [5] |
| Inhibition Type | Non-competitive | Human placental | [5] |
Signaling Pathways
Inhibition of 15-PGDH by this compound leads to an accumulation of prostaglandins, primarily PGE2. PGE2 exerts its biological effects by binding to four subtypes of G-protein coupled receptors: EP1, EP2, EP3, and EP4.[6][7] The activation of these receptors triggers distinct downstream signaling cascades.
Caption: Signaling pathway activated by PGE2 accumulation following 15-PGDH inhibition.
Experimental Protocols
In Vitro 15-PGDH Inhibition Assay
This protocol is adapted from commercially available 15-PGDH inhibitor screening kits and can be used to determine the inhibitory activity of this compound.[8][9]
Materials:
-
Recombinant human 15-PGDH enzyme
-
15-PGDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Prostaglandin E2 (PGE2) substrate
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in 15-PGDH Assay Buffer.
-
Prepare a solution of recombinant human 15-PGDH in assay buffer.
-
Prepare a solution of NAD+ in assay buffer.
-
Prepare a solution of PGE2 in assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in order:
-
10 µL of this compound dilution or vehicle (DMSO) for control.
-
20 µL of NAD+ solution.
-
10 µL of 15-PGDH enzyme solution.
-
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
To initiate the reaction, add 10 µL of PGE2 substrate solution to each well.
-
Immediately measure the fluorescence (Excitation: 340 nm, Emission: 460 nm) in kinetic mode for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the rate of NADH formation from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition versus the log of the inhibitor concentration to calculate the IC50 value.
-
Caption: Experimental workflow for the in vitro 15-PGDH inhibition assay.
Cell-Based Assay for PGE2 Accumulation
This protocol describes how to measure the effect of this compound on PGE2 levels in a cell culture system.
Materials:
-
Cell line of interest (e.g., A549, HaCaT)
-
Complete cell culture medium
-
This compound
-
DMSO
-
PGE2 ELISA kit
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere and grow to 70-80% confluency.
-
Prepare different concentrations of this compound in complete cell culture medium.
-
Remove the old medium from the cells and wash with PBS.
-
Add the medium containing this compound or vehicle (DMSO) to the cells.
-
Incubate for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the cell lysate to pellet cellular debris and collect the supernatant.
-
-
PGE2 Measurement:
-
Measure the concentration of PGE2 in the cell culture supernatant and cell lysate using a PGE2 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the PGE2 concentration to the total protein concentration in the cell lysate.
-
Compare the PGE2 levels in the this compound-treated samples to the vehicle-treated control.
-
Caption: Workflow for the cell-based PGE2 accumulation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in studies of 15-PGDH as a key enzyme for the degradation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of 15-PGDH exploit a physiologic induced-fit closing system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. In-vitro Wound Healing Effect of 15-Hydroxyprostaglandin Dehydrogenase Inhibitor from Plant - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 15-epi-PGE1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-epi-Prostaglandin E1 (15-epi-PGE1), also known as 15(R)-PGE1, is the C-15 stereoisomer of Prostaglandin E1 (PGE1). Unlike its biologically active counterpart, this compound is considered to be essentially inactive in most biological systems.[1] Its primary utility in a research setting is as a non-competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins.[1][2] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a focus on its role as a 15-PGDH inhibitor and as a comparative control for PGE1 studies.
Physicochemical Properties and Storage
| Property | Value |
| Synonyms | 15(R)-PGE1, 15-Epiprostaglandin E1 |
| Molecular Formula | C20H34O5 |
| Molecular Weight | 354.5 g/mol |
| Solubility | DMF: 100 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1.6 mg/ml[1] |
| Storage | Store at -20°C. For long-term storage, it is recommended to keep it as a solution in an organic solvent.[1] |
Key Applications in Cell Culture
-
Inhibition of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): The primary application of this compound is to inhibit the activity of 15-PGDH in cell culture systems. This allows for the study of the downstream effects of elevated endogenous prostaglandin levels.
-
Negative Control in PGE1 Signaling Studies: Due to its low biological activity, this compound serves as an excellent negative control in experiments investigating the signaling pathways and cellular effects of PGE1.
-
Structure-Activity Relationship Studies: As an epimer of PGE1, it can be used to investigate the structural requirements for prostaglandin receptor binding and activation.
Data Presentation: Quantitative Data Summary
The primary quantitative data available for this compound is its inhibitory concentration against 15-PGDH. For comparative purposes, effective concentrations of the parent compound, PGE1, in various cell culture experiments are also provided.
Table 1: Inhibitory Concentration of this compound
| Target Enzyme | Inhibitory Concentration (IC50) | Inhibition Type |
| Human Placental 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | 170 - 189 µM[1][2] | Non-competitive[1][2] |
Table 2: Exemplary Effective Concentrations of PGE1 in Cell Culture
| Cell Type | Application | Concentration Range | Observed Effect |
| Murine Myeloid Leukemia (M1) cells | Growth Inhibition & Differentiation | Not specified, but effective | Inhibition of cell growth and augmentation of differentiation.[1] |
| Rat Bone-Marrow Osteoblast-like cells | Growth and Differentiation | Not specified, but effective | Stimulated cell growth but seemed to slow down osteoblast maturation.[3] |
| Clonal Osteoblastic MC3T3-E1 cells | Differentiation | 4-2000 ng/ml | Dose-dependent stimulation of alkaline phosphatase (ALP) activity.[4] |
| Trigeminal Ganglion (TG) Neurons | Pain Mediation Study | ED50 of ~30 nM, used at 100 nM | Increased inward current (Ih) through HCN2 channels.[5] |
| Chronic Myelogenous Leukemia (CML) stem/progenitor cells | Inhibition of Self-Renewal | Not specified, but effective in vivo | Impaired persistence and activity of Leukemia Stem Cells (LSCs).[6] |
| Mouse Bone Marrow Cultures | Osteoclast Differentiation | 10⁻⁶–10⁻⁷ M | Induced a significant increase in calcitonin receptor-positive cells.[7] |
Mandatory Visualizations
Signaling Pathways
While this compound is biologically much less active than PGE1, it is informative to understand the signaling pathways of its parent compound. PGE1 primarily signals through E-prostanoid (EP) receptors, which are G-protein coupled receptors. The activation of these receptors leads to downstream effects mediated by second messengers like cyclic AMP (cAMP) and intracellular calcium.[5][8]
Caption: PGE1 Signaling Pathways via EP Receptors.
Experimental Workflows
The primary experimental use of this compound is in assays to determine the activity of 15-PGDH.
Caption: Workflow for a 15-PGDH Inhibition Assay.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous ethanol or DMSO
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Prepare a stock solution by dissolving the this compound in a suitable organic solvent. For example, to prepare a 10 mM stock solution in DMSO, add the appropriate volume of DMSO to the vial.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C.
Protocol 2: In Vitro 15-PGDH Inhibition Assay
This protocol is adapted from a general procedure for measuring 15-PGDH activity.[9]
Materials:
-
Purified recombinant human 15-PGDH
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Dithiothreitol (DTT)
-
NAD⁺
-
PGE₂ (substrate)
-
This compound stock solution
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, 0.1 mM DTT, and 0.25 mM NAD⁺.
-
Add the purified 15-PGDH enzyme to the reaction mixture to a final concentration of approximately 10 µg/mL.
-
Add PGE₂ as the substrate to a final concentration of 21 µM.
-
In separate wells, add varying concentrations of this compound (e.g., from 1 µM to 500 µM). Include a control well with no inhibitor.
-
Initiate the reaction by adding the enzyme-substrate mixture to the wells containing the inhibitor.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Measure the formation of NADH using a fluorescence microplate reader with excitation at 340 nm and emission at 468 nm.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control and determine the IC50 value.
Protocol 3: Use of this compound as a Negative Control in a Cell-Based Assay (Example: Osteoblast Differentiation)
This protocol is based on studies using PGE1 to induce osteoblast differentiation.[4]
Materials:
-
MC3T3-E1 osteoblast-like cells
-
Alpha-MEM supplemented with 10% FBS and antibiotics
-
Serum-free alpha-MEM
-
PGE1 stock solution
-
This compound stock solution
-
Alkaline Phosphatase (ALP) activity assay kit
-
24-well cell culture plates
Procedure:
-
Seed MC3T3-E1 cells in 24-well plates at a density of 1 x 10⁴ cells/well and culture in complete medium until confluent.
-
Once confluent, wash the cells with PBS and switch to serum-free alpha-MEM for 24 hours.
-
Prepare working solutions of PGE1 and this compound in serum-free medium at the desired final concentrations (e.g., 100 ng/ml). Include a vehicle control (e.g., ethanol or DMSO at the same final concentration as in the drug-treated wells).
-
Treat the cells with PGE1, this compound, or vehicle control for the desired incubation period (e.g., 48 hours).
-
After incubation, wash the cells with PBS and lyse them according to the instructions of the ALP activity assay kit.
-
Measure the ALP activity in the cell lysates.
-
Normalize the ALP activity to the total protein content of each well.
-
Compare the ALP activity in cells treated with PGE1 to those treated with this compound and the vehicle control. It is expected that PGE1 will significantly increase ALP activity, while this compound will have little to no effect.
Concluding Remarks
This compound is a valuable tool for researchers studying prostaglandin metabolism and signaling. Its primary and most robust application is as an inhibitor of 15-PGDH, allowing for the investigation of the consequences of increased endogenous prostaglandin levels. Its inherent lack of biological activity also makes it an ideal negative control for experiments involving its potent stereoisomer, PGE1. When designing experiments with this compound, it is crucial to consider its high IC50 for 15-PGDH and to use its parent compound, PGE1, as a positive control to validate the responsiveness of the cell system.
References
- 1. PGE1-Containing Protocols Generate Mature (Leukemia-Derived) Dendritic Cells Directly from Leukemic Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of prostaglandins E1 and E2 on the growth and differentiation of osteoblast-like cells cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E1 and F2 alpha stimulate differentiation and proliferation, respectively, of clonal osteoblastic MC3T3-E1 cells by different second messengers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Prostaglandin E1 and its analog misoprostol inhibit human CML stem cell self-renewal via EP4 receptor activation and repression of AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. In-vitro Wound Healing Effect of 15-Hydroxyprostaglandin Dehydrogenase Inhibitor from Plant - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prostaglandin E1 (PGE1) in Animal Models
I. Overview and General Recommendations
Prostaglandin E1 (PGE1), also known as Alprostadil, is a potent lipid mediator with a wide range of biological activities, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation.[1][2] Its use in animal models is crucial for studying its therapeutic potential in various conditions such as peripheral artery disease, congenital heart defects, and pain.[3][4] Due to its rapid metabolism, particularly in the lungs, PGE1 is often administered via continuous infusion to maintain therapeutic plasma concentrations.[4][5]
II. Dosing Recommendations for PGE1 in Animal Models
The effective dose of PGE1 can vary significantly depending on the animal species, the route of administration, and the intended biological effect. The following tables summarize reported dosing regimens for PGE1 in rats, dogs, and mice.
Table 1: Dosing Recommendations for PGE1 in Rat Models
| Application/Model | Route of Administration | Dose | Key Findings | Reference |
| Bone Resorption / Orthodontic Tooth Movement | Local Injection | 5 µg/kg every 12 hours | Increased number of osteoclasts and Howship's lacunae, indicating enhanced bone resorption. | [6] |
| Systemic Infusion | 7.5 ng/kg/min | More marked effect on bone resorption compared to local administration. | [6] | |
| Subacute Toxicity Study | Continuous Intravenous Infusion | Up to 2.0 µg/kg/min for 14 days | No biologically meaningful detrimental effects observed. | [1][2] |
| Antinociception | Intracerebroventricular | Dose-dependent | Produced a dose-dependent antinociceptive effect. | [7] |
Table 2: Dosing Recommendations for PGE1 in Dog Models
| Application/Model | Route of Administration | Dose | Key Findings | Reference |
| Hepatic Warm Ischemia and Reperfusion Injury | Continuous Intraportal Infusion | 0.02 µg/kg/min | Greater protective effect against ischemic liver injury compared to intravenous administration. | [8] |
| Continuous Intravenous Infusion | 0.02 µg/kg/min | Less effective than intraportal infusion. | [8] | |
| Subacute Toxicity Study | Continuous Intravenous Infusion | Up to 2.0 µg/kg/min for 14 days | Occasional episodes of stupor, excitement, and emesis. No other significant adverse effects. | [1][2] |
| Hypoxic Hepatic Injury | Continuous Infusion via Superior Mesenteric Artery | 0.02 µg/kg/min | Significantly increased portal vein flow and hepatic oxygen delivery. | [9] |
Table 3: Dosing Recommendations for PGE1 in Mouse Models
| Application/Model | Route of Administration | Dose | Key Findings | Reference |
| Orofacial Pain Model | Intradermal Injection | 10 ng and 20 ng / 10 µL | Induced mechanical allodynia in a dose-dependent manner. | [10][11] |
| 100 nM | Increased the inward current (Ih) in trigeminal ganglion neurons by 135.3 ± 4.8%. | [3] |
III. Experimental Protocols
The following are generalized protocols for the preparation and administration of PGE1 in animal models. These should be adapted to the specific experimental design and approved by the relevant institutional animal care and use committee (IACUC).
Protocol 1: Preparation of PGE1 Solution for In Vivo Administration
Materials:
-
Prostaglandin E1 (Alprostadil) powder
-
Phosphate buffer solution (pH 7.4) or 0.9% sterile saline
-
Sterile vials
-
Micropipettes
-
Vortex mixer
-
0.22 µm sterile filter
Procedure:
-
Allow the PGE1 powder to come to room temperature before opening the vial.
-
Aseptically weigh the required amount of PGE1 powder.
-
Reconstitute the PGE1 powder in a small volume of the chosen vehicle (e.g., phosphate buffer or saline) to create a stock solution. The concentration of the stock solution should be determined based on the final desired dose and the volume to be administered.
-
Gently vortex the solution until the PGE1 is completely dissolved.
-
Further dilute the stock solution with the vehicle to achieve the final desired concentration for administration.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution as recommended by the manufacturer, typically at 4°C for short-term storage. Prepare fresh solutions daily for optimal potency.
Protocol 2: Continuous Intravenous Infusion of PGE1 in Rats
Materials:
-
Prepared PGE1 solution
-
Infusion pump
-
Catheter (appropriate size for the rat's jugular or femoral vein)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments for catheterization
-
Heating pad
-
Animal restrainer (if applicable for conscious infusion)
Procedure:
-
Anesthetize the rat using an approved anesthesia protocol.
-
Surgically implant a catheter into the jugular or femoral vein.
-
Exteriorize the catheter and secure it. Allow the animal to recover from surgery if the infusion is to be performed in a conscious state.
-
Connect the catheter to the infusion pump primed with the PGE1 solution.
-
Set the infusion pump to deliver the desired dose (e.g., up to 2.0 µg/kg/min for toxicity studies).[1][2]
-
For continuous infusion studies, ensure the animal is housed appropriately to protect the catheter and infusion line.
-
Monitor the animal regularly for any adverse effects and for the desired physiological response.
-
At the end of the experiment, euthanize the animal using an approved method.
Protocol 3: Intradermal Injection of PGE1 in Mice for Pain Studies
Materials:
-
Prepared PGE1 solution (e.g., 10 ng/10 µL and 20 ng/10 µL)[10][11]
-
Hamilton syringe or similar microsyringe
-
30-gauge needle
-
Animal restrainer
Procedure:
-
Gently restrain the mouse.
-
Using a microsyringe with a 30-gauge needle, perform an intradermal injection of the PGE1 solution into the desired site (e.g., whisker pad for orofacial pain models).[10][11]
-
Administer a small volume, typically 10 µL, to form a small bleb under the skin.
-
Immediately after the injection, place the mouse in an observation chamber.
-
Begin behavioral testing at predetermined time points to assess the pain response (e.g., allodynia, hyperalgesia).
IV. Signaling Pathways and Experimental Workflow
PGE1 Signaling Pathway
Prostaglandin E1 exerts its effects by binding to a family of G-protein coupled receptors known as EP receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling cascades.
References
- 1. Subacute toxicity studies with prostaglandin E1 (PGE1) in laboratory animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E1 for maintaining ductal patency in neonates with ductal‐dependent cardiac lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. starship.org.nz [starship.org.nz]
- 6. Experimental study of the effect of prostaglandin administration on tooth movement--with particular emphasis on the relationship to the method of PGE1 administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antinociceptive effect of intracerebroventricularly administered prostaglandin E1 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of intraportal prostaglandin E1 administration on hepatic warm ischemia and reperfusion injury in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of prostaglandin E1 infused via the superior mesenteric artery on partially resected, dearterialized canine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing 15-epi-PGE1 for Prostaglandin Metabolism Research
Audience: Researchers, scientists, and drug development professionals.
Introduction Prostaglandin E1 (PGE1), also known as Alprostadil, is a bioactive lipid involved in numerous physiological processes, including vasodilation and inflammation.[1] Its biological activity is tightly regulated by metabolic inactivation, primarily through oxidation by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[2][3] This enzyme converts PGE1 into the biologically less active metabolite, 15-keto-PGE1.[2] 15-epi-PGE1, the C-15 stereoisomer of PGE1, serves as a valuable research tool due to its character as a non-competitive inhibitor of 15-PGDH.[4][5][6] This application note provides detailed protocols and data for using this compound to study PGE1 metabolism, elucidate enzyme kinetics, and protect PGE1 from rapid degradation in experimental systems.
Properties and Mechanism of Action of this compound
This compound is the "unnatural" stereoisomer of PGE1 and exhibits significantly lower biological activity compared to its natural counterpart.[4][6] Its primary utility in research stems from its ability to inhibit 15-PGDH, the key enzyme responsible for the catabolism of prostaglandins.[2][3] By blocking this primary inactivation step, this compound allows researchers to study the upstream and downstream effects of PGE1 more accurately and to investigate the role of 15-PGDH in various biological contexts.
The inhibition of 15-PGDH by this compound is non-competitive.[4][5][6] This means it binds to a site on the enzyme distinct from the substrate-binding site, thereby reducing the enzyme's catalytic efficiency without preventing the substrate (PGE1) from binding.
Quantitative Data: Inhibitory Potency
The inhibitory effect of this compound on 15-PGDH has been quantified, providing key data for experimental design. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Enzyme Source | IC50 (µM) | Inhibition Type | Reference |
| Human Placental 15-PGDH | 170 | Non-competitive | [4][5][7] |
| Human Placental 15-PGDH | 189 | Non-competitive | [6] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of 15-PGDH Activity
This protocol describes a method to measure the inhibitory effect of this compound on 15-PGDH activity in a tissue homogenate or with a purified enzyme. The assay monitors the conversion of PGE1 to 15-keto-PGE1.
A. Reagents and Materials
-
Tissue homogenate (e.g., human placenta, rabbit lung) or purified 15-PGDH[2]
-
Prostaglandin E1 (PGE1)
-
This compound
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.4, with 1 mM NAD+)
-
Quenching Solution (e.g., Acetonitrile or 0.1 M Hydrochloric Acid)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)[8]
-
LC-MS/MS system
B. Procedure
-
Enzyme Preparation: Prepare tissue homogenates or dilute purified 15-PGDH to the desired concentration in ice-cold reaction buffer. Protein concentration should be determined using a standard method (e.g., BCA assay).
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Ethanol). Create a series of dilutions to test a range of concentrations around the expected IC50 (e.g., 10 µM to 500 µM).
-
Reaction Setup:
-
In microcentrifuge tubes, add the enzyme preparation.
-
Add varying concentrations of this compound or vehicle control. Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the substrate, PGE1 (e.g., final concentration of 10-50 µM).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold Quenching Solution.
-
Sample Processing:
-
Add the internal standard to each sample for accurate quantification.[8]
-
Centrifuge the samples to pellet precipitated proteins (e.g., 10,000 x g for 10 minutes).
-
Isolate the prostaglandins from the supernatant using Solid-Phase Extraction (SPE) according to the manufacturer's protocol.[8][9]
-
Elute the prostaglandins and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
C. Data Analysis
-
Quantify the amount of 15-keto-PGE1 produced using a standard curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of PGE1 Metabolism in Cell Culture using LC-MS/MS
This protocol outlines a general workflow for treating cells with PGE1 in the presence or absence of this compound, followed by extraction and quantification of PGE1 and its metabolites.
A. Reagents and Materials
-
Cell line of interest expressing 15-PGDH
-
Cell culture medium and supplements
-
PGE1 and this compound
-
Internal Standard (e.g., PGE2-d4)[10]
-
Solvents for extraction (e.g., Methanol, Methyl Formate, Hexane)[9]
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)[8]
-
LC-MS/MS system with an electrospray ionization (ESI) source
B. Procedure
-
Cell Seeding: Plate cells at a suitable density and allow them to adhere and grow to the desired confluency.
-
Treatment:
-
Starve cells in serum-free media if necessary.
-
Pre-treat one group of cells with this compound (e.g., 170-200 µM) for 30 minutes.
-
Add PGE1 to the designated wells (with and without this compound). Include a vehicle-only control group.
-
Incubate for the desired time course (e.g., 1, 4, 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant (media).
-
If intracellular metabolites are of interest, wash cells with PBS and lyse them.
-
-
Extraction and Purification:
-
LC-MS/MS Analysis:
-
Separate the prostanoids using reverse-phase liquid chromatography.
-
Perform detection using a triple quadrupole mass spectrometer in negative ion mode.[8][9]
-
Use Multiple Reaction Monitoring (MRM) for quantification. Example mass transitions include:
-
PGE1: Precursor ion [M-H]⁻ m/z 353.2 -> Product ion (e.g., for loss of water)
-
15-keto-PGE1: Precursor ion [M-H]⁻ m/z 351.2 -> Product ion[10]
-
PGE2-d4 (Internal Std): Precursor ion [M-H]⁻ m/z 355.2 -> Product ion m/z 275.5[10] (Note: Exact m/z values and product ions should be optimized for the specific instrument used).
-
-
C. Data Analysis
-
Generate standard curves for PGE1 and 15-keto-PGE1.
-
Calculate the concentration of each analyte in the samples by normalizing to the internal standard.
-
Compare the levels of PGE1 and 15-keto-PGE1 between the control group, the PGE1-only group, and the group treated with both PGE1 and this compound. A significant increase in PGE1 levels and a corresponding decrease in 15-keto-PGE1 levels in the inhibitor-treated group would confirm the effective inhibition of 15-PGDH.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolism studies on transdermal prostaglandin E1 in human foreskin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocat.com [biocat.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. Simultaneous determination of prostaglandin E1, prostaglandin E0 and 15-keto-prostaglandin E0 in human plasma by gas chromatography/negative-ion chemical-ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 15-epi-PGE1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the accurate and sensitive measurement of 15-epi-prostaglandin E1 (15-epi-PGE1), a stereoisomer of prostaglandin E1 (PGE1). The following protocols for Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are intended to guide researchers in selecting and implementing the most suitable technique for their specific research needs.
Introduction to this compound
Prostaglandin E1 is a bioactive lipid mediator synthesized from dihomo-γ-linolenic acid (DGLA) by the action of cyclooxygenase (COX) enzymes.[1] Its epimer, this compound, is the "unnatural" C-15 stereoisomer and is considered to be essentially biologically inactive when compared to PGE1.[2] However, the accurate measurement of this compound, alongside PGE1, is crucial for understanding the nuances of prostaglandin metabolism and signaling in various physiological and pathological processes.
Analytical Techniques for this compound Measurement
The quantification of this compound in biological matrices is challenging due to its low endogenous concentrations and the presence of interfering substances. This document outlines three robust methods for its measurement:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunoassay based on the principle of competitive binding.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A classic and powerful technique for the analysis of volatile and thermally stable compounds, often requiring derivatization for prostaglandins.
Section 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a widely used technique for the quantification of small molecules like prostaglandins. In this assay, free this compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited amount of antibody coated on a microplate. The amount of enzyme-labeled prostaglandin bound to the antibody is inversely proportional to the concentration of this compound in the sample.
Experimental Protocol: Competitive ELISA
This protocol is a general guideline and may require optimization based on the specific antibodies and reagents used.
Materials:
-
Microtiter plate coated with a capture antibody specific for PGE1 (cross-reactivity with this compound should be confirmed)
-
This compound standard
-
This compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Biological samples (e.g., plasma, serum, cell culture supernatant) prepared as described in the sample preparation section.
Procedure:
-
Standard and Sample Preparation: Prepare a serial dilution of the this compound standard in Assay Buffer. Recommended concentrations may range from 5,000 pg/mL down to approximately 5 pg/mL.[3] Dilute biological samples as necessary in Assay Buffer.
-
Competitive Reaction:
-
Add 50 µL of the standard or sample to the appropriate wells of the antibody-coated microtiter plate.
-
Add 50 µL of the enzyme-conjugated this compound to each well.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Washing: Discard the contents of the wells and wash the plate 3-4 times with Wash Buffer.[4]
-
Substrate Incubation: Add 100 µL of Substrate Solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the this compound standards. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Data Presentation
| Parameter | Value | Reference |
| Assay Type | Competitive ELISA | [3] |
| Standard Curve Range | 4.88 - 5,000 pg/mL | |
| Sensitivity | 5.58 pg/mL | |
| Sample Types | Culture supernatants, plasma, serum, saliva, urine |
Experimental Workflow: Competitive ELISA
Caption: Workflow for the competitive ELISA of this compound.
Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of this compound, overcoming the cross-reactivity limitations of immunoassays. This method involves the extraction of the analyte from the biological matrix, chromatographic separation from isomers and other interfering compounds, and detection based on its specific mass-to-charge ratio and fragmentation pattern.
Experimental Protocol: LC-MS/MS
This protocol is a composite based on established methods for prostaglandins and may require optimization for specific instrumentation and matrices.[5][6][7]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Sample Pre-treatment: To 500 µL of plasma or other biological fluid, add an internal standard (e.g., a deuterated analog of PGE1). Acidify the sample to pH 3.0 with 0.1 M HCl.[7]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 20 mL of methanol followed by 20 mL of water.[7]
-
Sample Loading: Apply the acidified sample to the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 20 mL of 15% (v/v) methanol, 20 mL of water, and 10 mL of hexane.[7]
-
Elution: Elute the prostaglandins with 15 mL of methyl formate.[7]
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
MS/MS Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For PGE1 (and its isomers), a common transition is m/z 351 -> 271.[6]
Data Presentation
| Parameter | Value | Reference |
| Linearity Range | 1-100 pg/µL | [7] |
| Limit of Detection (LOD) | 0.5-50 pg (on-column) | [7] |
| Limit of Quantitation (LOQ) | 2-100 pg (on-column) | [7] |
| Recovery | 83-116% | [7] |
| Plasma Concentration (Rat, post-IV) | 1-500 ng/mL (pharmacokinetic study) | [8] |
Experimental Workflow: LC-MS/MS
Caption: Workflow for the LC-MS/MS analysis of this compound.
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method for the analysis of prostaglandins, although it requires derivatization to increase their volatility and thermal stability. This method provides excellent chromatographic resolution and mass spectral information for confident identification and quantification.
Experimental Protocol: GC-MS
This protocol is based on methods for PGE1 and related compounds and will likely require adaptation for this compound.[9][10][11]
1. Sample Preparation and Derivatization:
-
Extraction: Perform solid-phase extraction as described in the LC-MS/MS protocol.
-
Derivatization:
-
Pentafluorobenzyl (PFB) Ester Formation: React the extracted prostaglandins with PFB bromide to derivatize the carboxylic acid group.
-
Methoximation: Treat the sample with methoxyamine hydrochloride to derivatize the keto group.
-
Silylation: Convert the hydroxyl groups to trimethylsilyl (TMS) ethers using a silylating agent (e.g., BSTFA).[10]
-
2. GC-MS Analysis:
-
GC System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms).
-
Injection: Splitless injection.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient to separate the derivatized analytes.
-
Mass Spectrometer: A mass spectrometer operating in negative ion chemical ionization (NICI) mode.
-
Selected Ion Monitoring (SIM): Monitor the characteristic ions of the derivatized this compound. For the PFB ester, methoxime, TMS ether derivative of PGE1, the precursor ion is [M-PFB]⁻, and a characteristic product ion is [M-PFB-2(CH₃)₃SiOH]⁻.[10]
Data Presentation
| Parameter | Value | Reference |
| Lower Limit of Quantitation (LLQ) | 2 pg/mL (for PGE1) | [10] |
| Linear Range | 2-100 pg/mL (for PGE1) | [10] |
| Endogenous Plasma Levels (PGE1) | 1-3 pg/mL (in healthy subjects) | [9] |
| Post-infusion Plasma Levels (PGE1) | 3-11 pg/mL (dose-dependent) | [12] |
Experimental Workflow: GC-MS
Caption: Workflow for the GC-MS analysis of this compound.
Section 4: PGE1 Signaling Pathway
PGE1 exerts its biological effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1][13] The activation of these receptors triggers distinct intracellular signaling cascades.
-
EP1 Receptor: Couples to Gq, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels.[13][14]
-
EP2 and EP4 Receptors: Couple to Gs, stimulating adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[15][16]
-
EP3 Receptor: Primarily couples to Gi, inhibiting adenylyl cyclase and leading to a decrease in intracellular cAMP levels.[15]
Caption: PGE1 signaling through EP receptors.
References
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development, Optimization, and Characterization of PEGylated Nanoemulsion of Prostaglandin E1 for Long Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of prostaglandin E1 and its main plasma metabolites 15-keto-prostaglandin E0 and prostaglandin E0 by gas chromatography/negative ion chemical ionization triple-stage quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of prostaglandin E1, prostaglandin E0 and 15-keto-prostaglandin E0 in human plasma by gas chromatography/negative-ion chemical-ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocols for the measurement of the F2-isoprostane, 15(S)-8-iso-prostaglandin F2α, in biological samples by GC-MS or GC-MS/MS coupled with immunoaffinity column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose proportional pharmacokinetics of alprostadil (prostaglandin E1) in healthy volunteers following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: 15-epi-PGE1 as a Negative Control in PGE1 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E1 (PGE1) is a potent lipid mediator that exerts a wide range of physiological and pharmacological effects through its interaction with four distinct E-type prostanoid (EP) receptors: EP1, EP2, EP3, and EP4. These G protein-coupled receptors (GPCRs) are distributed in various tissues and initiate diverse intracellular signaling cascades. Due to the significant biological activities of PGE1, it is crucial to employ appropriate controls in experimental studies to ensure the specificity of its observed effects.
15-epi-PGE1, the C-15 stereoisomer of PGE1, serves as an excellent negative control in such studies. The stereochemistry at the C-15 position is critical for receptor binding and subsequent activation. This compound is considered biologically inactive, or at least significantly less active, compared to its natural counterpart, PGE1. This lack of biological activity makes it an ideal tool to differentiate receptor-mediated effects of PGE1 from non-specific or off-target effects in a variety of experimental models.
This document provides detailed application notes and protocols for the use of this compound as a negative control in PGE1 research, including data on receptor signaling, and methodologies for key in vitro assays.
Data Presentation
Table 1: Prostaglandin E1 (PGE1) Receptor Signaling Pathways
| Receptor Subtype | G-Protein Coupling | Primary Signaling Pathway | Cellular Response |
| EP1 | Gq | Phospholipase C (PLC) activation → IP3 and DAG production | Increase in intracellular calcium ([Ca2+]i) |
| EP2 | Gs | Adenylyl Cyclase (AC) activation | Increase in intracellular cAMP |
| EP3 | Gi | Adenylyl Cyclase (AC) inhibition | Decrease in intracellular cAMP |
| EP4 | Gs | Adenylyl Cyclase (AC) activation | Increase in intracellular cAMP |
Table 2: Comparative Biological Activity of PGE1 and this compound
| Compound | Receptor Binding | Functional Activity (e.g., cAMP production, Ca2+ mobilization) |
| PGE1 | Binds to EP1, EP2, EP3, and EP4 receptors with varying affinities. | Biologically active, elicits downstream signaling cascades. |
| This compound | No significant binding to EP receptors reported. | Considered "essentially inactive biologically when compared to PGE1".[1] |
Mandatory Visualization
PGE1 Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by PGE1 upon binding to its four receptor subtypes.
Caption: Signaling pathways of PGE1 through its EP receptors.
Experimental Workflow for Evaluating PGE1 Activity Using this compound as a Negative Control
This workflow outlines the general steps for conducting in vitro assays to confirm the specificity of PGE1's effects.
Caption: General experimental workflow for using this compound as a negative control.
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of PGE1 and the lack thereof for this compound.
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity of PGE1 and this compound to a specific EP receptor subtype.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human EP receptor of interest (EP1, EP2, EP3, or EP4).
-
Cell culture medium and supplements.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
[3H]-PGE2 (radioligand).
-
Unlabeled PGE1 (competitor).
-
Unlabeled this compound (negative control competitor).
-
Scintillation cocktail and scintillation counter.
-
96-well plates and filter mats.
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target EP receptor to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-PGE2 (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled PGE1 (e.g., 10 µM), 50 µL of [3H]-PGE2, and 100 µL of membrane preparation.
-
PGE1 Competition: 50 µL of serial dilutions of unlabeled PGE1, 50 µL of [3H]-PGE2, and 100 µL of membrane preparation.
-
This compound Competition: 50 µL of serial dilutions of unlabeled this compound, 50 µL of [3H]-PGE2, and 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the unlabeled competitor (PGE1 or this compound).
-
Determine the IC50 value for PGE1. For this compound, no significant displacement is expected.
-
cAMP Accumulation Assay (for EP2 and EP4 Receptors)
This protocol measures the ability of PGE1 and this compound to stimulate cAMP production in cells expressing EP2 or EP4 receptors.
Materials:
-
HEK293 cells stably expressing human EP2 or EP4 receptors.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
PGE1.
-
This compound.
-
Forskolin (positive control).
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).
Protocol:
-
Cell Plating:
-
Seed HEK293 cells expressing the target receptor in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Assay:
-
Remove the culture medium and wash the cells with stimulation buffer.
-
Add 50 µL of stimulation buffer to each well.
-
Add 50 µL of 2x concentrated test compounds in stimulation buffer to the appropriate wells in triplicate:
-
Vehicle control.
-
Serial dilutions of PGE1.
-
Serial dilutions of this compound.
-
Forskolin (positive control).
-
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve for PGE1 by plotting the cAMP concentration against the log concentration of PGE1 to determine the EC50.
-
For this compound, no significant increase in cAMP is expected at concentrations where PGE1 is active.
-
Intracellular Calcium Mobilization Assay (for EP1 Receptors)
This protocol assesses the ability of PGE1 and this compound to induce an increase in intracellular calcium in cells expressing the EP1 receptor.
Materials:
-
HEK293 cells stably expressing the human EP1 receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
PGE1.
-
This compound.
-
ATP or carbachol (positive control for calcium mobilization).
-
Fluorescent plate reader with an injection module.
Protocol:
-
Cell Plating and Dye Loading:
-
Seed HEK293-EP1 cells in a black, clear-bottom 96-well plate and grow overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in a fluorescent plate reader and measure the baseline fluorescence.
-
Inject the test compounds (PGE1, this compound, or positive control) into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline for each well.
-
Generate a dose-response curve for PGE1 by plotting the peak fluorescence change against the log concentration of PGE1 to determine the EC50.
-
For this compound, no significant increase in intracellular calcium is expected.
-
Conclusion
References
Application Notes: Utilizing 15-epi-PGE1 to Understand 15-PGDH Function
Introduction
15-hydroxyprostaglandin dehydrogenase (15-PGDH), encoded by the HPGD gene, is the principal enzyme responsible for the catabolism and inactivation of prostaglandins (PGs), such as PGE2.[1][2] It achieves this by catalyzing the NAD+-dependent oxidation of the 15-hydroxyl group on prostaglandins, converting them into 15-keto metabolites with significantly reduced biological activity.[2][3] Due to its critical role in downregulating pro-inflammatory and pro-proliferative prostaglandin signaling, 15-PGDH is considered a key regulator in processes like inflammation and carcinogenesis, where it often acts as a tumor suppressor.[4][5] Conversely, inhibition of 15-PGDH has emerged as a promising therapeutic strategy to elevate local PGE2 levels, thereby promoting tissue regeneration in various organs, including bone marrow, colon, and liver.[6][7]
15-epi-PGE1, a stereoisomer of PGE1, serves as a useful tool for researchers studying 15-PGDH. It acts as a non-competitive inhibitor of human placental 15-PGDH, allowing for the investigation of the enzyme's function and the consequences of its inhibition in various biological systems.[8][9] These notes provide detailed protocols for using this compound and other inhibitors to probe 15-PGDH function in biochemical, cellular, and in vivo contexts.
Quantitative Data
The inhibitory activity of this compound and other reference compounds against 15-PGDH are summarized below. This data is crucial for designing experiments and interpreting results.
Table 1: Inhibitor Activity against 15-PGDH
| Compound | Type of Inhibition | Target | IC50 | Ki | Reference |
|---|---|---|---|---|---|
| This compound | Non-competitive | Human Placental 15-PGDH | 170 μM | Not Reported | [8][9] |
| SW033291 | Tight-binding, High-affinity | Human Recombinant 15-PGDH | ~1.5 nM (at 6 nM enzyme) | 0.1 nM | [7][10] |
| ML148 | Potent, Selective | Human Recombinant 15-PGDH | 56 nM | Not Reported | [11] |
| MF-300 | Potent | Human 15-PGDH | 0.84 nM | Not Reported |[7] |
Signaling Pathways & Experimental Workflows
Understanding the signaling cascades regulated by 15-PGDH is essential for contextualizing experimental findings. Inhibition of 15-PGDH leads to an accumulation of PGE2, which then activates downstream pathways via its receptors (EP1-EP4).
A typical workflow for investigating the effect of a 15-PGDH inhibitor like this compound involves a multi-level approach from in vitro enzyme kinetics to in vivo functional outcomes.
Experimental Protocols
Protocol 1: In Vitro 15-PGDH Activity Assay (Spectrophotometric)
This protocol is adapted from commercially available kits and is used to measure the enzymatic activity of 15-PGDH by monitoring the production of NADH.[12]
Materials:
-
Assay Buffer: 50 mM Tris, 100 mM NaCl, 2 mM DTT, pH 9.0
-
Recombinant Human 15-PGDH (rhHPGD)
-
β-Nicotinamide adenine dinucleotide (β-NAD+) (100 mM stock)
-
Prostaglandin E2 (PGE2) or other PG substrate (10 mM stock in ethanol)
-
This compound or other test inhibitor
-
96-well clear, flat-bottom plate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare Reagents:
-
Prepare a Substrate/Cofactor Mix: Dilute β-NAD+ to 1 mM and PGE2 to 0.4 mM in Assay Buffer. Mix equal volumes for final assay concentrations of 0.5 mM β-NAD+ and 0.2 mM PGE2.
-
Dilute rhHPGD to a working concentration (e.g., 2.0 ng/μL) in Assay Buffer. Keep on ice.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
-
Assay Setup (per well):
-
Blank Wells: 50 μL Assay Buffer.
-
Positive Control (No Inhibitor) Wells: 25 μL Assay Buffer + 25 μL of 2.0 ng/μL rhHPGD.
-
Inhibitor Wells: 25 μL of this compound dilution + 25 μL of 2.0 ng/μL rhHPGD.
-
-
Initiate Reaction:
-
To all wells except the Blank, add 50 μL of the Substrate/Cofactor Mix.
-
To the Blank wells, add 50 μL of the Substrate/Cofactor Mix.
-
The final volume in each well should be 100 μL.
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve (mOD/min).
-
Subtract the rate of the Blank from all other wells.
-
Determine the percent inhibition for each concentration of this compound relative to the positive control.
-
Plot percent inhibition vs. inhibitor concentration to calculate the IC50 value.
-
Protocol 2: Cell-Based Assay for PGE2 Accumulation
This protocol describes how to treat cultured cells with a 15-PGDH inhibitor and measure the subsequent increase in extracellular PGE2 levels using a commercial EIA kit.[10]
Materials:
-
A549 cells (or other cell line expressing 15-PGDH)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Interleukin-1β (IL-1β) to stimulate PGE2 production
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Prostaglandin E2 EIA Kit (e.g., from Cayman Chemical, R&D Systems, Arbor Assays)[4][13]
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed A549 cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Starvation: Once confluent, aspirate the growth medium, wash once with PBS, and replace with serum-free medium. Incubate for 4-6 hours.
-
Inhibitor Treatment:
-
Prepare fresh serum-free medium containing various concentrations of this compound (e.g., 1 μM to 500 μM). Include a vehicle-only control (e.g., DMSO).
-
Aspirate the starvation medium and add the inhibitor-containing medium to the respective wells. Pre-incubate for 1 hour.
-
-
Stimulation:
-
Add IL-1β to all wells (except for an unstimulated control) to a final concentration of 1 ng/mL to induce COX-2 and subsequent PGE2 production.
-
Incubate for 16-24 hours at 37°C.
-
-
Sample Collection:
-
Carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any cellular debris.
-
-
PGE2 Measurement:
-
Quantify the PGE2 concentration in the cleared supernatants using a PGE2 EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the fold-increase in PGE2 levels in inhibitor-treated wells compared to the vehicle-treated, IL-1β-stimulated control.
-
Plot the fold-increase against the inhibitor concentration.
-
Protocol 3: In Vivo Administration of a 15-PGDH Inhibitor in Mice
This protocol provides a general guideline for administering a 15-PGDH inhibitor to mice to assess its effects on tissue PGE2 levels or a physiological outcome (e.g., tissue repair). This example is based on studies using the potent inhibitor SW033291.[14][15]
Materials:
-
15-PGDH inhibitor (e.g., SW033291)
-
Vehicle solution (e.g., 10% ethanol, 5% Cremophor EL, 85% dextrose-5 water)[14]
-
8-12 week old C57BL/6 mice (or other appropriate strain)
-
Syringes and needles for intraperitoneal (IP) injection
-
Tissue collection and processing equipment
-
Method for PGE2 quantification (e.g., LC-MS/MS or EIA kit)
Procedure:
-
Inhibitor Preparation:
-
Prepare the inhibitor in the chosen vehicle. For SW033291, a concentration of 125 μ g/200 μL can be prepared for a 5 mg/kg dose in a 25g mouse.[14] Ensure the inhibitor is fully dissolved or forms a stable suspension.
-
-
Animal Dosing:
-
Time Course and Tissue Collection:
-
The duration of the experiment will depend on the model. For acute pharmacodynamic effects, tissues can be collected 2-6 hours after the final dose.[16] For chronic models (e.g., tissue injury), treatment may last for days or weeks.
-
At the designated endpoint, euthanize the mice according to approved institutional protocols.
-
Rapidly excise the tissues of interest (e.g., colon, liver, bone marrow), snap-freeze in liquid nitrogen, and store at -80°C until analysis.
-
-
PGE2 Analysis:
-
Homogenize the frozen tissues in an appropriate buffer containing an cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo PGE2 synthesis.
-
Extract prostaglandins from the homogenate.
-
Quantify PGE2 levels using a sensitive method like LC-MS/MS or a validated EIA kit.
-
-
Data Analysis:
-
Normalize PGE2 levels to tissue weight or total protein content.
-
Compare PGE2 levels between the inhibitor-treated and vehicle-treated groups using appropriate statistical tests (e.g., Student's t-test).
-
Disclaimer: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. content.abcam.com [content.abcam.com]
- 4. arborassays.com [arborassays.com]
- 5. pnas.org [pnas.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of 15‐hydroxyprostaglandin dehydrogenase protects neurons from ferroptosis in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Inhibition of 15-PGDH Protects Mice from Immune-mediated Bone Marrow Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. A second-generation 15-PGDH inhibitor promotes bone marrow transplant recovery independently of age, transplant dose and granulocyte colony-stimulating factor support - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Applications of 15-epi-PGE1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-epi-prostaglandin E1 (15-epi-PGE1) is a stereoisomer of the naturally occurring prostaglandin E1 (PGE1). While research on the in vivo applications of this compound is limited, its potential biological activities, primarily as an inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), suggest several avenues for investigation. 15-PGDH is the key enzyme responsible for the degradation of prostaglandins, and its inhibition can potentiate the local effects of endogenous prostaglandins like PGE2, which are involved in tissue regeneration and inflammation.[1][2]
This document provides an overview of the potential in vivo applications of this compound based on its known biochemical functions and data from studies on the closely related PGE1 and its analogues. The provided protocols are based on established methodologies for other prostaglandins and should be adapted and validated for this compound.
Potential In Vivo Applications
Given that this compound can inhibit 15-PGDH, its in vivo applications are likely to be centered on conditions where an increase in local prostaglandin levels would be beneficial. These include:
-
Tissue Regeneration: By preventing the breakdown of pro-regenerative prostaglandins like PGE2, this compound could promote the repair of various tissues, including bone marrow, colon, and liver.[1][2]
-
Anti-Inflammatory Effects: While prostaglandins are often associated with inflammation, PGE1 and PGE2 can also have anti-inflammatory roles.[3][4] By modulating prostaglandin levels, this compound might be useful in certain inflammatory conditions.
-
Pain Modulation: Prostaglandins are key mediators of pain.[5] While direct administration of PGE1 can induce pain, modulating its local concentration through 15-PGDH inhibition could be a strategy for pain management.[5][6]
Quantitative Data Summary
Table 1: In Vivo Efficacy of PGE1 and its Analogues in Animal Models
| Compound | Animal Model | Application | Dosing Regimen | Key Findings | Reference |
| Lipo-PGE1 | Rat Spinal Stenosis Model | Neuropathic Pain | 0.15 µg/kg, epidurally, once daily for 10 days | Relieved mechanical hyperalgesia and decreased chromatolysis in target dorsal root ganglia. | [3] |
| 15(S)-15-methyl-PGE1 | Rat Adjuvant-Induced Arthritis | Chronic Inflammation | Oral administration (dose-dependent) | Suppressed chronic polyarthritis and acute immune complex-induced vasculitis. | [7] |
| PGE1 | Rat Experimental Colitis Model | Acute Inflammation | 2 µg, intraperitoneally, daily | Significantly decreased inflammation on day 3. | [8] |
| Nano-PGE1 | Rat Intermittent Claudication Model | Peripheral Artery Disease | Single intravenous administration | Improved walking activity and stimulated angiogenesis. | [9] |
| PGE1 | Rat Renal Microembolism Model | Nephropathy | 5.0 μg/kg, intramuscularly, once weekly for 60 days | Improved renal function and promoted angiogenesis. | [10] |
Table 2: Pharmacodynamic Parameters of PGE1 in Rats via Different Administration Routes
| Administration Route | Tmax (min) |
| Intranasal | ~3-4 |
| Intramuscular | 3-8 |
| Intraperitoneal | 6-8 |
| Sublingual | 12-30 |
Adapted from a study on the pharmacodynamics of PGE1 in rats, using the hypotensive effect as an index of drug efficacy.[11]
Experimental Protocols
Disclaimer: The following protocols are generalized and based on studies using PGE1 or its analogues. They must be optimized and validated for this compound. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Protocol 1: Evaluation of this compound in a Rat Model of Acetic Acid-Induced Writhing for Analgesic Effects
Objective: To assess the potential peripheral analgesic activity of this compound.
Materials:
-
This compound
-
Vehicle (e.g., saline, PBS with a small percentage of ethanol or DMSO)
-
Acetic acid (0.6% in saline)
-
Male Swiss albino mice (18-22 g)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatize mice to the experimental room for at least 1 hour before testing.
-
Divide animals into groups (n=6-10 per group): Vehicle control, Positive control (e.g., a known analgesic), and this compound treatment groups (at least 3 doses).
-
Administer the vehicle, positive control, or this compound via the desired route (e.g., i.p., oral).
-
After a predetermined pretreatment time (e.g., 30 minutes for i.p.), administer 0.1 mL of 0.6% acetic acid solution i.p. to each mouse.
-
Immediately after acetic acid injection, place the mouse in an individual observation chamber.
-
Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-20 minutes.[12]
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.[12]
Data Analysis:
-
Compare the number of writhes between groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
-
Calculate the percentage of analgesic activity using the formula: % Analgesia = 100 – [(Number of writhes in treated group) / (Number of writhes in control group)] x 100.[12]
Protocol 2: Assessment of this compound in a Rat Model of Carrageenan-Induced Paw Edema for Anti-inflammatory Effects
Objective: To evaluate the acute anti-inflammatory activity of this compound.
Materials:
-
This compound
-
Vehicle
-
Carrageenan (1% w/v in sterile saline)
-
Male Wistar rats (150-200 g)
-
Pletysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Acclimatize rats to the experimental conditions.
-
Divide animals into groups: Vehicle control, Positive control (e.g., indomethacin), and this compound treatment groups.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, positive control, or this compound.
-
After the appropriate pretreatment time, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point.
Data Analysis:
-
Calculate the paw volume increase for each animal at each time point.
-
Compare the paw volume increase between groups using statistical analysis.
-
Calculate the percentage inhibition of edema using the formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100, where ΔV is the change in paw volume.
Signaling Pathways and Experimental Workflows
Caption: Prostaglandin E Signaling Pathway and the inhibitory action of this compound on 15-PGDH.
Caption: General experimental workflow for in vivo testing of this compound.
References
- 1. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Therapeutic Effect of Epidurally Administered Lipo-Prostaglandin E1 Agonist in a Rat Spinal Stenosis Model [epain.org]
- 4. Anti-inflammatory effects of prostaglandin E1: in vivo modulation of the formyl peptide chemotactic receptor on the rat neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Suppression of acute and chronic inflammation by orally administered prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of prostaglandin E1 on experimental colitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin E1 -containing nanoparticles improve walking activity in an experimental rat model of intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin E1 prevents histopathological changes improving renal function in experimental nephropathy induced by renal microembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In-Vivo Models for Management of Pain [scirp.org]
Application Notes and Protocols: Reconstitution and Experimental Use of 15-epi-PGE1
Audience: Researchers, scientists, and drug development professionals.
Introduction: 15-epi-PGE1, also known as 15(R)-Prostaglandin E1, is the C-15 stereoisomer of Prostaglandin E1 (PGE1).[1] Unlike PGE1, which is a potent vasodilator and biologically active lipid mediator that signals through various E-prostanoid (EP) receptors, this compound is considered essentially inactive biologically in direct receptor activation.[1][2] Its primary utility in experimental settings stems from its role as a non-competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of biologically active prostaglandins.[1][3] By inhibiting 15-PGDH, this compound can effectively increase the local concentration and prolong the half-life of endogenous active prostaglandins like PGE1 and PGE2.
These application notes provide detailed protocols for the proper reconstitution, storage, and experimental use of this compound.
Physicochemical Properties, Solubility, and Storage
Proper handling and storage are critical for maintaining the stability and integrity of this compound. The compound is typically supplied as a solution in methyl acetate or as a crystalline solid and should be stored at -20°C for long-term stability.[1][4]
Compound Specifications
| Property | Value | Reference |
| Formal Name | 9-oxo-11α,15R-dihydroxy-prost-13E-en-1-oic acid | [1] |
| Molecular Formula | C₂₀H₃₄O₅ | [1] |
| Formula Weight | 354.5 g/mol | [1] |
| Purity | ≥95% | [1] |
| Long-term Storage | -20°C | [1][4] |
| Stability | ≥ 2 years (as supplied) | [1] |
Solubility Data
This compound exhibits high solubility in organic solvents but limited solubility in aqueous buffers.[1] It is recommended to first prepare a concentrated stock solution in an organic solvent before making further dilutions in aqueous media for experiments.
| Solvent | Approximate Solubility | Reference |
| DMF | 100 mg/mL | [1] |
| DMSO | 50 mg/mL | [1] |
| Ethanol | 50 mg/mL | [1] |
| PBS (pH 7.2) | 1.6 mg/mL | [1] |
Reconstitution Protocols
The following protocols describe the preparation of stock and working solutions of this compound.
Protocol: Preparation of a Concentrated Organic Stock Solution
This protocol is for reconstituting this compound supplied as a solid. If supplied in a solvent like methyl acetate, the solvent should first be evaporated under a gentle stream of nitrogen.
Materials:
-
This compound (solid)
-
Anhydrous ethanol or DMSO
-
Sterile, airtight glass vial
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Add a precise volume of the desired organic solvent (e.g., DMSO) to the vial to achieve a high-concentration stock solution (e.g., 10 mg/mL or ~28.2 mM).
-
Vortex gently until the solid is completely dissolved.
-
Store the stock solution in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol: Preparation of an Aqueous Working Solution
Procedure:
-
Thaw an aliquot of the concentrated organic stock solution.
-
Perform serial dilutions of the stock solution into the desired aqueous experimental buffer (e.g., PBS, cell culture medium) to achieve the final working concentration.
-
Crucial Step: Add the stock solution dropwise to the aqueous buffer while vortexing gently to prevent precipitation.
-
Ensure the final concentration of the organic solvent in the working solution is minimal (typically <0.1%) to avoid solvent-induced artifacts in biological assays.[4]
-
Prepare aqueous working solutions fresh for each experiment, as prostaglandins are less stable in aqueous solutions.[4]
Caption: Workflow for the reconstitution of this compound.
Application & Experimental Protocols
The primary application of this compound is as an inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).
Application: In Vitro Inhibition of 15-PGDH
This compound acts as a non-competitive inhibitor of human placental 15-PGDH.[3] This makes it a useful tool for studying the effects of increased endogenous prostaglandin levels in various in vitro systems.
| Parameter | Value | Reference |
| Target Enzyme | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | [1][3] |
| Inhibition Type | Non-competitive | [3] |
| IC₅₀ | 170 - 189 µM | [1][3] |
General Protocol: In Vitro 15-PGDH Inhibition Assay
This protocol provides a general methodology for assessing the inhibitory activity of this compound on 15-PGDH.
Principle: The activity of 15-PGDH is measured by monitoring the conversion of a prostaglandin substrate (e.g., PGE2) to its 15-keto metabolite. This can be quantified using methods such as spectrophotometry (measuring NADH production), HPLC, or ELISA. The inhibitory effect of this compound is determined by its ability to reduce the rate of this conversion.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl buffer, pH 8.5) containing the cofactor NAD⁺, a prostaglandin substrate (e.g., PGE2), and purified 15-PGDH enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound (prepared as described in Section 2) to the reaction mixture. Include a vehicle control (e.g., DMSO <0.1%).
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period.
-
Detection: Stop the reaction and measure the formation of the 15-keto metabolite or NADH.
-
Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.
Signaling Pathways and Mechanism of Action
Primary Mechanism of Action
The primary mechanism of action of this compound is the inhibition of 15-PGDH. This enzyme catalyzes the first and rate-limiting step in the metabolic inactivation of many biologically active prostaglandins and prostacyclins. By blocking this enzyme, this compound prevents the degradation of these signaling molecules, leading to their accumulation and enhanced downstream signaling.
Caption: Mechanism of action of this compound as a 15-PGDH inhibitor.
Downstream Signaling (Contextual)
While this compound itself is not a potent agonist for EP receptors, its inhibition of 15-PGDH leads to an accumulation of active prostaglandins like PGE1. PGE1 exerts its biological effects by binding to four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[2] The downstream signaling depends on the receptor subtype expressed in the target cell.
-
EP2 and EP4 Receptors: These receptors couple to Gs proteins, activating adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[2][5][6] This pathway typically mediates vasodilation and anti-inflammatory effects.[2]
-
EP1 Receptor: This receptor couples to Gq proteins, leading to the activation of phospholipase C and an increase in intracellular calcium.[2]
-
EP3 Receptor: This receptor is more complex, primarily coupling to Gi proteins to inhibit adenylyl cyclase and decrease cAMP.[7] However, different splice variants can exist, sometimes coupling to other G proteins.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Prostaglandin E1 for maintaining ductal patency in neonates with ductal‐dependent cardiac lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 inhibition of IL-27 production in murine dendritic cells: a novel mechanism which involves IRF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin E1 attenuates AngII-induced cardiac hypertrophy via EP3 receptor activation and Netrin-1upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
15-epi-PGE1 stability and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 15-epi-PGE1, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from PGE1?
A1: this compound, also known as 15(R)-PGE1, is the "unnatural" C-15 stereoisomer of Prostaglandin E1 (PGE1)[1]. It is often found as an impurity or a degradation product of PGE1 under certain conditions, such as thermal stress or exposure to basic pH[2]. While structurally very similar to PGE1, this compound is generally considered to be biologically less active[1][3]. It can act as a non-competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the enzyme that metabolizes PGE1, with a reported IC50 of 170-189 µM[1][3].
Q2: What are the recommended long-term storage conditions for this compound?
A2: For optimal long-term stability, this compound should be stored at -20°C or -80°C. The physical form of the compound dictates the specific recommendations.
-
As a solid or powder: Can be stored at -20°C for up to three years[4].
-
In an organic solvent: Solutions in solvents like methyl acetate, ethanol, DMSO, or dimethyl formamide should be stored at -20°C, with stability for at least two years[1][5]. For storage of up to one year, -80°C is also recommended[4].
Q3: How should I prepare and store aqueous solutions of this compound?
A3: Due to the inherent instability of prostaglandins in aqueous solutions, it is not recommended to store them for more than one day[5]. Prepare fresh aqueous solutions for each experiment. If you need to make an aqueous solution, dissolve the crystalline compound in a slightly acidic buffer (pH < 7.0)[6]. Avoid basic solutions (pH > 7.4), as they will cause rapid degradation to PGA and PGB compounds[5].
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is soluble in a variety of organic solvents. The choice of solvent may depend on the specific requirements of your experiment.
| Solvent | Approximate Solubility |
| DMF | 100 mg/mL[1] |
| DMSO | 50 mg/mL[1][5] |
| Ethanol | 50 mg/mL[1][5] |
| PBS (pH 7.2) | 1.6 mg/mL[1] |
Data sourced from Cayman Chemical product information[1][5].
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no biological activity in experiments. | Degradation of this compound. Prostaglandins are sensitive to pH, temperature, and repeated freeze-thaw cycles. | • Prepare fresh aqueous solutions for each experiment. Do not store aqueous solutions for more than a day[5].• Ensure the pH of your aqueous buffer is slightly acidic and not basic (pH > 7.4)[5][6].• Aliquot stock solutions in organic solvents to minimize freeze-thaw cycles. |
| Precipitation observed in aqueous buffer. | Low aqueous solubility. this compound has limited solubility in aqueous buffers like PBS[1]. | • First, dissolve this compound in a water-miscible organic solvent such as ethanol or DMSO to create a concentrated stock solution[5].• Then, make further dilutions of this stock solution into your aqueous buffer to the desired final concentration[5]. Ensure the final concentration of the organic solvent is low enough to not affect your experiment[5]. |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS). | Formation of degradation products. PGE1 and its epimers can degrade into compounds like PGA1 and PGB1, especially under thermal or basic conditions[2][7]. | • Review your sample preparation and handling procedures. Ensure samples are kept on ice or at 4°C whenever possible.• Check the pH of all solutions. Acidic conditions (pH ≤ 3) can also lead to epimerization and degradation at elevated temperatures[7].• Analyze a freshly prepared standard to confirm the retention time of the intact compound. |
| Difficulty separating this compound from PGE1 chromatographically. | Structural similarity. As stereoisomers, this compound and PGE1 can be challenging to separate, with some methods reporting incomplete resolution[2]. | • Optimize your chromatography method. This may involve adjusting the mobile phase composition, gradient, flow rate, or column chemistry.• Refer to published methods that have successfully separated these compounds[2]. |
Stability Data Summary
The stability of prostaglandins is highly dependent on the storage conditions. Below is a summary of stability data for PGE1, which can serve as a close proxy for this compound due to their structural similarity.
| Compound | Concentration & Solvent | Storage Condition | Stability | Reference |
| This compound | Powder | -20°C | ≥ 3 years | [4] |
| This compound | Solution in methyl acetate | -20°C | ≥ 2 years | [1] |
| This compound | In solvent | -80°C | ≥ 1 year | [4] |
| PGE1 | Crystalline solid | -20°C | ≥ 2 years | [5] |
| PGE1 | 1.5 & 15 µg/mL in 10% dextrose | 30°C | ≥90% stable for 48 hours | [2][8] |
| PGE1 | 20 µg/mL in 4% alcohol and 0.9% saline | 4°C | t₉₀ = 106.5 days | [6] |
| PGE1 | 20 µg/mL in 4% alcohol and 0.9% saline | 25°C | t₉₀ = 9.8 days | [6] |
| PGE1 | Saline solution (pH 4.5) | 37°C | 75% degraded after 32 days | [6] |
| PGE1 | Phosphate buffer (pH 7.4) | 37°C | 95% degraded after 14 days | [6] |
| PGE1 | Saline solution in insulin syringes | 5°C | Stable for 24 weeks | [9] |
t₉₀ = time for 10% degradation
Experimental Protocols & Visualizations
Protocol: Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound under specific experimental conditions using LC-MS.
Objective: To quantify the degradation of this compound in a given solvent/buffer over time at a specific temperature.
Materials:
-
This compound standard
-
Selected solvent or buffer (e.g., PBS pH 7.4, 10% dextrose)
-
HPLC-grade organic solvent for stock solution (e.g., ethanol)
-
HPLC vials
-
Climatic chamber or incubator set to the desired temperature
-
LC-HRMS or HPLC-UV system
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an organic solvent (e.g., 1 mg/mL in ethanol).
-
Working Solution Preparation: Dilute the stock solution into the test buffer/solvent to achieve the desired final concentration (e.g., 15 µg/mL).
-
Time Zero (T₀) Sample: Immediately after preparation, take an aliquot of the working solution. This will serve as your T₀ reference sample. Analyze it immediately or store it at -80°C until analysis[2].
-
Incubation: Place the remaining working solution in a climatic chamber or incubator at the desired test temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution.
-
Sample Storage: Immediately store the collected samples at -20°C or -80°C until they can be analyzed to halt further degradation[2].
-
LC-MS Analysis:
-
Thaw all samples (including T₀) just before analysis.
-
Analyze each sample in duplicate or triplicate using a validated LC-MS method capable of separating this compound from its potential degradation products.
-
-
Data Analysis:
Caption: Workflow for assessing the stability of this compound in solution.
Prostaglandin E Degradation Pathway
Prostaglandins of the E series are chemically unstable and can undergo dehydration and isomerization, particularly under basic, acidic, or thermal stress. This leads to the formation of PGA and PGB series prostaglandins, which have different biological activities.
Caption: Simplified degradation pathway of Prostaglandin E1.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. T85386-10mg | this compound [20897-91-0] Clinisciences [clinisciences.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability evaluation of a prostaglandin E1 saline solution packed in insulin syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 15-epi-PGE1 Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of 15-epi-Prostaglandin E1 (15-epi-PGE1) in solution. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound in solution?
While direct studies on the degradation of this compound are limited, its degradation pathways are presumed to be similar to those of its epimer, Prostaglandin E1 (PGE1). The primary degradation products of PGE1 in solution are Prostaglandin A1 (PGA1) and Prostaglandin B1 (PGB1), formed through a dehydration reaction.[1] Under certain conditions, further epimerization at other carbon positions (e.g., C-8 or C-11) can also occur.[1]
Q2: What factors influence the stability of this compound in solution?
The stability of this compound, much like PGE1, is significantly affected by several factors:
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pH: Prostaglandins of the E-series are susceptible to degradation in both acidic and basic conditions.[1] Acidic conditions can promote the formation of PGA1, while basic conditions can lead to the formation of PGB1.[1]
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Temperature: Elevated temperatures accelerate the degradation process.[1] For optimal stability, solutions should be kept cool and stored at recommended temperatures when not in use.
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Solvent: The choice of solvent can impact stability. While this compound is often supplied in an organic solvent like methyl acetate for long-term storage, aqueous solutions are more prone to degradation.
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Oxidative Stress: Exposure to oxidizing agents can lead to the formation of byproducts such as 15-keto-PGE1.[1]
Q3: What is the expected biological activity of this compound and its degradation products?
This compound is the "unnatural" C-15 stereoisomer of PGE1 and is considered to be essentially biologically inactive when compared to PGE1.[2][3] It has been shown to be a non-competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the enzyme responsible for the metabolic inactivation of prostaglandins, with an IC50 of 189 µM.[2][3] The primary degradation products, PGA1 and PGB1, also possess biological activities, but these may differ from that of the parent compound.
Q4: How should I prepare and store solutions of this compound for my experiments?
To ensure the integrity of your experimental results, proper preparation and storage of this compound solutions are critical.
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Stock Solutions: Prepare high-concentration stock solutions in a suitable organic solvent such as methyl acetate, ethanol, or DMSO and store them at -20°C or lower.
-
Aqueous Solutions: Prepare aqueous working solutions fresh on the day of the experiment. If temporary storage is necessary, keep the solution on ice and protected from light. For PGE1, solutions in 10% dextrose have been shown to be stable for up to 48 hours at 30°C.[1]
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Buffer Selection: If using a buffer, a slightly acidic pH (around 6-7) is generally preferred to minimize degradation. Avoid strongly acidic or basic buffers.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound in the experimental solution.
-
Troubleshooting Steps:
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Verify Solution Freshness: Ensure that aqueous solutions of this compound were freshly prepared before the experiment.
-
Check pH of Solution: Measure the pH of your experimental buffer or medium. Extreme pH values can rapidly degrade the compound.
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Control for Temperature: Maintain a consistent and appropriate temperature throughout your experiment. Avoid unnecessary exposure to high temperatures.
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Analytical Confirmation: If possible, use an analytical method like HPLC or LC-MS to assess the purity of your this compound solution and check for the presence of degradation products.
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Issue 2: Difficulty in analytically separating this compound from PGE1.
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Possible Cause: These two compounds are stereoisomers and can be challenging to resolve chromatographically.
-
Troubleshooting Steps:
-
Optimize HPLC/LC-MS Method: Method optimization is crucial. Studies have shown that even with optimization, complete baseline separation of PGE1 and this compound can be difficult to achieve.[1]
-
Chiral Chromatography: For baseline separation, a chiral HPLC column may be necessary. Chiral separation methods have been successfully developed for the enantiomers of PGE1.
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High-Resolution Mass Spectrometry (HRMS): While chromatography may not fully separate the isomers, HRMS can confirm their presence based on their identical mass-to-charge ratio.[1]
-
Data Presentation
Table 1: Stability of PGE1 Solutions under Various Conditions (as a proxy for this compound)
| Concentration & Solvent | Storage Conditions | Stability | Primary Degradation Product | Reference |
| 1.5 and 15 µg/mL in 10% Dextrose | 30°C in polypropylene syringes | ≥90.0% stable for 48 hours | Prostaglandin A1 (PGA1) | [1] |
| 1.5 and 15 µg/mL in 10% Dextrose | 30°C in polypropylene syringes | Concentrations at 72 hours were 90.9% and 92.8% of initial | PGA1 | [1] |
| Not Specified | Strongly acidic conditions (e.g., HCl 0.1 M) | Extensive degradation | PGA1 and epimers (including this compound) | [1] |
| Not Specified | Strongly basic conditions (e.g., NaOH 0.1 M) | Extensive degradation | PGA1 isomerizes to PGB1 | [1] |
| Not Specified | Thermal stress (80°C) | Extensive degradation | PGA1 and epimers | [1] |
| Not Specified | Oxidative stress (H2O2 15%) | Extensive degradation | 15-keto-PGE1 (minor product) | [1] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol is adapted from studies on PGE1 and can be used to assess the stability of this compound under various stress conditions.[1]
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable organic solvent. Dilute the stock solution to the desired experimental concentration in the relevant aqueous buffer or medium.
-
Stress Conditions:
-
Acidic Degradation: Add 0.1 M HCl to the this compound solution. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 3 hours).
-
Basic Degradation: Add 0.1 M NaOH to the this compound solution. Incubate under the same conditions as the acidic degradation.
-
Oxidative Degradation: Add 15% H2O2 to the this compound solution. Incubate under the same conditions.
-
Thermal Degradation: Incubate the this compound solution in a water bath at a high temperature (e.g., 80°C).
-
-
Sample Analysis: At specified time points, take aliquots of the stressed solutions. Neutralize the acidic and basic samples if necessary. Analyze the samples by a validated stability-indicating method, such as LC-HRMS, to identify and quantify the remaining this compound and any degradation products.
-
Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control solution to determine the extent of degradation and the profile of the degradation products.
Visualizations
Caption: Postulated degradation pathway of this compound in solution.
Caption: Recommended experimental workflow for using this compound.
References
Technical Support Center: Optimizing 15-epi-PGE1 for Cell-Based Assays
Welcome to the technical support center for optimizing 15-epi-prostaglandin E1 (15-epi-PGE1) concentration in your cell-based assays. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from PGE1?
A1: this compound is a stereoisomer of Prostaglandin E1 (PGE1), meaning it has the same chemical formula but a different three-dimensional arrangement of atoms. Specifically, the hydroxyl group at the 15th carbon is in the R configuration, unlike the S configuration in the more biologically active PGE1. This structural difference generally results in this compound having reduced biological activity compared to PGE1.[1][2] Its most well-characterized activity is as a non-competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme in prostaglandin degradation, with a reported IC50 of approximately 170 μM.[1][2]
Q2: What is the primary mechanism of action for PGE1, and is it relevant for this compound?
A2: PGE1 exerts its effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4).[3] These receptors are coupled to different downstream signaling pathways:
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EP1: Coupled to Gq, leading to an increase in intracellular calcium ([Ca2+]).
-
EP2 and EP4: Coupled to Gs, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).
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EP3: Primarily coupled to Gi, which inhibits adenylyl cyclase and reduces cAMP levels.
The signaling pathway activated by PGE1 is cell-type dependent, based on the expression profile of EP receptors. While this compound is expected to interact with these same receptors, its binding affinity and subsequent signaling are generally weaker. Therefore, understanding the PGE1 signaling pathway is a crucial starting point for investigating the effects of this compound.
Q3: What is a good starting concentration for this compound in a cell-based assay?
A3: Due to its lower biological activity, a higher starting concentration of this compound may be required compared to PGE1. A sensible approach is to perform a wide-range dose-response experiment. Based on data for PGE1, a starting range of 1 nM to 10 µM is often used in various cell-based assays. For this compound, it is advisable to test a broader range, potentially from 10 nM up to 100 µM, especially if targeting less sensitive pathways or if no prior data is available for your specific cell type and endpoint. For its role as a 15-PGDH inhibitor, concentrations around its IC50 of 170 µM would be relevant.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically provided as a solid or in an organic solvent. It is soluble in organic solvents like ethanol, DMSO, and DMF. For cell culture experiments, it is recommended to prepare a concentrated stock solution in an appropriate solvent (e.g., ethanol or DMSO) and then dilute it into your cell culture medium. Ensure the final concentration of the organic solvent in your assay is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q5: How stable is this compound in cell culture medium?
A5: The stability of prostaglandins like PGE1, and by extension this compound, in aqueous solutions is pH-dependent. They are more stable in acidic conditions and degrade more rapidly in basic or neutral aqueous solutions. In typical cell culture conditions (pH ~7.4, 37°C), prostaglandins can degrade over time. It is advisable to prepare fresh dilutions of this compound in your culture medium for each experiment. If long-term incubation is required, the medium may need to be replaced with freshly prepared this compound at regular intervals to maintain a consistent concentration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | 1. Concentration too low: this compound has lower biological activity than PGE1. 2. Degradation of this compound: Instability in aqueous culture medium. 3. Cell type lacks responsive EP receptors. 4. Incorrect assay endpoint: The chosen readout may not be affected by the signaling pathway targeted by this compound. | 1. Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM). 2. Prepare fresh dilutions of this compound for each experiment. For long incubations, replenish the medium with fresh compound. 3. Verify the expression of EP receptors in your cell line using techniques like RT-qPCR or western blotting. 4. Choose an assay endpoint that is known to be modulated by cAMP or Ca2+ signaling, such as CREB phosphorylation for EP2/EP4 activation or a calcium flux assay for EP1 activation. |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent cell numbers across the plate. 2. Inconsistent compound dilution/pipetting. 3. Edge effects: Evaporation from wells on the outer edges of the plate. | 1. Ensure a single-cell suspension before seeding and use appropriate techniques to achieve uniform cell distribution. 2. Use calibrated pipettes and ensure thorough mixing of stock solutions and dilutions. 3. Fill the outer wells of the plate with sterile PBS or medium without cells to minimize evaporation from the experimental wells. |
| Unexpected cytotoxicity | 1. High concentration of this compound: Some prostaglandin analogs can be cytotoxic at high concentrations. 2. Solvent toxicity: The concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve this compound is too high. 3. Contamination of stock solution or media. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH release) in parallel with your functional assay to determine the cytotoxic concentration range. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1%). Run a solvent-only control. 3. Use sterile techniques for all solution preparations and cell handling. |
| Results are not reproducible | 1. Cell passage number: High passage numbers can lead to phenotypic drift and altered cellular responses. 2. Variability in serum lots: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and hormones. 3. Inconsistent incubation times or conditions. | 1. Use cells within a consistent and defined passage number range for all experiments. 2. Test new lots of FBS for their ability to support consistent cell growth and response before use in critical experiments. 3. Standardize all incubation times, temperatures, and CO2 levels. |
Quantitative Data Summary
The following table summarizes effective concentrations of PGE1 in various cell-based assays. As this compound is generally less potent, these concentrations can serve as a starting point for optimization, with the expectation that higher concentrations of this compound may be needed to achieve similar effects.
| Compound | Cell Type | Assay | Effective Concentration | Reference |
| PGE1 | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of VEGF-induced migration | IC50: 500 nM | [4] |
| PGE1 | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of VEGF-induced proliferation | IC50: 400 nM | [4] |
| PGE1 | Human Umbilical Vein Endothelial Cells (HUVECs) | Increased intracellular cAMP | 0.01 - 10 µM | [4] |
| PGE1 | Human Neutrophils | Enhancement of FMLP-stimulated enzyme release | 0.1 nM - 1 µM | [5] |
| PGE1 | Human Neutrophils | Inhibition of FMLP-stimulated enzyme release | 50 - 100 µM | [5] |
| PGE1 | Human Annulus Cells (3D culture) | Increased Epidermal Growth Factor (EGF) production | 10⁻⁷ M (100 nM) | [6] |
| PGE2 | Adult Rat Hepatocytes | DNA synthesis and proliferation | 10⁻⁶ M (1 µM) | [7] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol provides a general framework for determining the effective concentration range of this compound for a specific cell-based assay.
1. Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Appropriate solvent (e.g., sterile DMSO or ethanol)
-
Assay-specific reagents (e.g., lysis buffer, substrate, antibodies)
-
Multichannel pipette
-
Plate reader or other detection instrument
2. Procedure:
-
Cell Seeding:
-
Culture your cells to ~80% confluency.
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at the optimal density for your assay. This should be determined in a preliminary experiment.
-
Incubate the plate overnight to allow cells to attach and recover.
-
-
Preparation of this compound Dilutions:
-
Prepare a high-concentration stock solution of this compound in your chosen solvent (e.g., 100 mM in DMSO).
-
Perform a serial dilution of the stock solution in complete culture medium to create a range of working concentrations. For a wide initial screen, you might choose concentrations ranging from 10 nM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of solvent) and a positive control if available.
-
-
Treatment:
-
Carefully remove the medium from the cells.
-
Add the prepared this compound dilutions to the respective wells.
-
Incubate for the desired treatment time, which should be optimized for your specific assay (e.g., 15-30 minutes for signaling events, 24-72 hours for proliferation or gene expression).
-
-
Assay Performance:
-
After incubation, perform your specific cell-based assay according to its protocol. This could be a cell viability assay, an ELISA for a secreted protein, a reporter gene assay, or a signaling pathway readout.
-
-
Data Analysis:
-
Measure the output from your assay (e.g., absorbance, fluorescence, luminescence).
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 (effective concentration for 50% maximal response) or IC50 (inhibitory concentration for 50% maximal response).
-
Visualizations
Caption: PGE1 signaling via EP receptors and downstream second messengers.
Caption: Experimental workflow for determining optimal concentration.
Caption: Troubleshooting decision tree for a lack of cellular response.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of prostaglandin E1 and prostaglandin E2 on in vitro myometrial contractility and uterine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of prostaglandin analogues on retinal ganglion cell death independent of intraocular pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Prostaglandin E1 & Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-epi-PGE1 and PGE1.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing any biological activity with this compound in my experiment?
A: this compound, also known as 15(R)-PGE1, is the "unnatural" C-15 stereoisomer of Prostaglandin E1 (PGE1). It is reported to be essentially biologically inactive when compared to PGE1.[1][2] This inactivity is primarily due to its stereochemistry, which prevents effective binding to and activation of the Prostaglandin E (EP) receptors. Therefore, a lack of a significant biological response is the expected outcome.
Q2: What is the known biological role of this compound?
A: While largely inactive as a receptor agonist, this compound has been identified as a non-competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of active prostaglandins like PGE2.[3] However, this inhibitory activity is relatively weak, with a reported IC50 of 170-189 µM.[2][3]
Q3: How should I handle and store this compound and PGE1?
A: Proper storage and handling are critical to ensure the stability of prostaglandins.
-
This compound: Should be stored at -20°C and is stable for at least two years.[2]
-
PGE1: Is sensitive to light and should be stored desiccated at -20°C under an inert gas like argon. Aqueous solutions of PGE1 are most stable between pH 6.0 and 7.2. In a 10% dextrose solution, PGE1 is stable for at least 48 hours at 30°C.[4][5] A sterile saline solution of PGE1 has been shown to be stable for up to 24 weeks when stored at 5°C.[6]
Q4: What are the primary signaling pathways activated by PGE1?
A: PGE1 exerts its effects by binding to four subtypes of E-type prostaglandin (EP) receptors (EP1, EP2, EP3, and EP4), which are G-protein coupled receptors. The downstream signaling depends on the receptor subtype expressed in the target cells:
-
EP1: Couples to Gq, leading to the activation of phospholipase C (PLC), which in turn increases intracellular calcium levels.[1][7]
-
EP2 & EP4: Couple to Gs, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP).[7][8][9]
-
EP3: Primarily couples to Gi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP.[8]
Troubleshooting Guide
Issue: No observable effect after treating cells with a prostaglandin.
This troubleshooting workflow can help identify the potential cause of inactivity in your experiment.
Caption: Troubleshooting workflow for prostaglandin inactivity.
Data Presentation
Table 1: Comparative Receptor Binding Affinities of PGE1 and PGE2
| Receptor Subtype | Ligand | Species | Binding Affinity (Kd) | Reference |
| EP1 | PGE1 | Mouse | ~40 nM | [1] |
| PGE2 | Mouse | ~20 nM | [1] | |
| PGE2 | Human | ~25 nM | [1] | |
| This compound | - | - | Reported to be essentially inactive | [1][2] |
Table 2: Effective Concentrations of PGE1 in Experimental Models
| Experimental Model | Effect | Effective Concentration | Reference |
| Swiss 3T3 Fibroblasts | Increased c-myc mRNA and DNA synthesis | >10 ng/mL | [10] |
| Trigeminal Ganglion Neurons | Facilitation of Ih current (ED50) | 29.3 nM | |
| Hepatic Adenylate Cyclase | Stimulation (EC50) | 10⁻⁷ M |
Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by PGE1 binding to its receptors.
EP1 Receptor Signaling Pathway
Caption: EP1 receptor activation leads to increased intracellular calcium.
EP2/EP4 Receptor Signaling Pathway
Caption: EP2/EP4 receptor activation leads to increased cAMP.
Experimental Protocols
Protocol: Measuring PGE1-Induced cAMP Production in Cultured Cells
This protocol provides a general framework for assessing the biological activity of PGE1 by measuring downstream cAMP production.
Caption: General experimental workflow for measuring PGE1-induced cAMP.
Detailed Methodology:
-
Cell Culture:
-
Culture a cell line known to endogenously express EP2 or EP4 receptors, or use a cell line recombinantly expressing the desired receptor.
-
Maintain cells in the recommended growth medium supplemented with serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
-
Cell Plating:
-
Seed cells into a 96-well cell culture plate at a density that will allow them to reach 80-90% confluency on the day of the experiment.
-
Incubate for 24-48 hours.
-
-
Serum Starvation:
-
Aspirate the growth medium and replace it with a serum-free medium.
-
Incubate for 2-4 hours to reduce basal signaling activity.
-
-
Treatment:
-
Prepare a stock solution of PGE1 in a suitable solvent (e.g., ethanol or DMSO) and make serial dilutions in serum-free media.
-
Optional: To prevent cAMP degradation, pre-treat cells with a phosphodiesterase (PDE) inhibitor like 3-isobutyl-1-methylxanthine (IBMX) for 15-30 minutes.
-
Add the PGE1 dilutions to the respective wells and incubate for 10-15 minutes at 37°C. Include a vehicle-only control.
-
-
Cell Lysis and Analysis:
-
Aspirate the treatment media and lyse the cells using the lysis buffer provided with a cAMP ELISA kit.
-
Quantify the intracellular cAMP concentration using a competitive ELISA kit, following the manufacturer's protocol.[11][12] The intensity of the colorimetric signal will be inversely proportional to the cAMP concentration.
-
-
Data Interpretation:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
A dose-dependent increase in cAMP levels upon PGE1 treatment indicates a positive biological response. No significant change would be expected with this compound.
-
References
- 1. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability evaluation of a prostaglandin E1 saline solution packed in insulin syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice [mdpi.com]
- 9. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Possible involvement of cyclic AMP and calcium ion in prostaglandin E1-induced elevation of c-myc mRNA levels in Swiss 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. file.elabscience.com [file.elabscience.com]
Preventing 15-epi-PGE1 degradation during experiments
For researchers, scientists, and drug development professionals working with 15-epi-PGE1, ensuring its stability throughout experimental procedures is critical for obtaining accurate and reproducible results. This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling, storage, and analysis of this compound to minimize its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its stability compare to PGE1?
This compound is the C-15 stereoisomer of Prostaglandin E1 (PGE1). Structurally, they are very similar, which often results in comparable chemical stability. However, even minor stereochemical differences can influence degradation rates. Much of the stability data available is for PGE1, and it is generally accepted that this compound will behave similarly under most experimental conditions. Both are sensitive to degradation, particularly in aqueous solutions.
Q2: What are the primary factors that cause this compound degradation?
The main factors contributing to the degradation of this compound, similar to PGE1, are:
-
pH: Prostaglandins of the E-series are known to be unstable in both acidic and basic conditions. The maximum stability for PGE1 is observed in the pH range of 6-7.[1] Extreme pH values lead to dehydration and rearrangement reactions.[1][2]
-
Temperature: Elevated temperatures significantly accelerate the degradation of prostaglandins.[1] Therefore, it is crucial to maintain low temperatures during storage and handling whenever possible.
-
Oxidation: Exposure to oxidizing agents can lead to the formation of degradation products such as 15-keto-PGE1.[1]
-
Light: While some studies suggest that UV treatment may not directly affect PGE1 degradation, it is good laboratory practice to protect prostaglandin solutions from light to prevent any potential photolytic degradation.[1]
Q3: What are the common degradation products of this compound?
Based on studies of PGE1, the primary degradation pathway involves dehydration to form Prostaglandin A1 (PGA1), which can then isomerize to Prostaglandin B1 (PGB1).[1][2] Under certain conditions, such as basic, thermal, or oxidative stress, epimerization can occur, leading to the formation of other isomers like 8-epi-PGE1 and 11-epi-PGE1.[1]
Q4: How should I store my this compound stock solutions?
For long-term storage, it is recommended to store this compound as a dry powder at -20°C. If you need to prepare a stock solution, dissolve the compound in an anhydrous organic solvent such as ethanol, DMSO, or dimethylformamide. These stock solutions should also be stored at -20°C. It is advisable to avoid preparing aqueous stock solutions for long-term storage due to the compound's instability in aqueous media.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Degradation of this compound in the experimental buffer. | - Ensure the pH of your aqueous buffer is between 6.0 and 7.0. - Prepare fresh dilutions of this compound in aqueous buffer for each experiment. - Keep all solutions on ice as much as possible. |
| Inconsistent results between experimental replicates. | Inconsistent handling and storage of this compound solutions. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Use polypropylene tubes and pipette tips to minimize adsorption to surfaces. - Protect solutions from light by using amber vials or covering tubes with foil. |
| Difficulty in separating this compound from PGE1 in my analysis. | Co-elution of the two epimers in the chromatographic system. | - Utilize a chiral HPLC column for baseline separation of the stereoisomers. - Optimize the mobile phase composition and temperature to improve resolution. - Consider derivatization to enhance the separation of the epimers. |
| Appearance of unknown peaks in my chromatogram. | Formation of degradation products. | - Analyze samples immediately after preparation. - Compare the chromatogram of a freshly prepared standard with that of the sample to identify potential degradation peaks. - Perform forced degradation studies (e.g., exposure to acid, base, heat, and oxidation) on a standard to identify the retention times of potential degradation products. |
Quantitative Data on Stability
The following table summarizes the stability of PGE1 under various conditions, which can be used as a proxy for estimating the stability of this compound.
| Compound | Concentration | Vehicle | Temperature | Duration | Remaining Concentration | Reference |
| PGE1 | 1.5 and 15 µg/mL | 10% Dextrose | 30°C | 48 hours | ≥90.0% | [1] |
| PGE1 | 1.5 and 15 µg/mL | 10% Dextrose | 30°C | 72 hours | ~90-93% | [1] |
| PGE1 | 100 mcg/ml | Isotonic Saline (pH 4.5) | 37°C | 32 days | 25% | [3] |
| PGE1 | 100 mcg/ml | 0.1 M Phosphate Buffer (pH 7.4) | 37°C | 14 days | 5% | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Stock Solution Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution (e.g., 1-10 mg/mL) by dissolving the compound in an anhydrous organic solvent such as ethanol or DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C in tightly sealed vials.
-
-
Aqueous Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration in your experimental buffer (ideally with a pH between 6.0 and 7.0).
-
Prepare only the amount needed for the experiment and use it immediately.
-
Keep the aqueous working solution on ice throughout the experiment.
-
Protocol 2: Stability-Indicating HPLC Method for Prostaglandins
This protocol provides a general framework for a stability-indicating HPLC method. Specific parameters may need to be optimized for your particular instrument and application.
-
Objective: To separate the parent compound (this compound) from its potential degradation products.
-
Column: A C18 reversed-phase column is commonly used. For separating epimers, a chiral column is recommended.[4][5]
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid or acetic acid, to improve peak shape) is often effective.
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) is typically used for prostaglandins. Mass spectrometry (LC-MS) can provide higher sensitivity and specificity.
-
Procedure:
-
Prepare a standard solution of this compound.
-
Prepare samples that have been subjected to forced degradation (e.g., heat, acid, base, oxidation) to generate degradation products.
-
Inject the standard and the degraded samples into the HPLC system.
-
Develop a gradient elution method that provides adequate separation of the parent peak from any degradation product peaks.
-
Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.
-
Visualizations
Signaling and Degradation Pathways
Caption: Major degradation pathways for PGE1, which are presumed to be similar for this compound.
Experimental Workflow for Stability Testing
Caption: A typical experimental workflow for conducting forced degradation studies of this compound.
References
- 1. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-field 1H NMR studies of prostaglandin H2 and its decomposition pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Solubility issues with 15-epi-PGE1 in aqueous buffers
Welcome to the technical support center for 15-epi-PGE1. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers, helping researchers, scientists, and drug development professionals overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound directly into my aqueous buffer. What am I doing wrong?
A1: this compound, like many prostaglandins, has limited solubility in aqueous solutions at neutral pH. Direct dissolution in aqueous buffers is often inefficient and may result in incomplete solubilization or precipitation. The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer of choice.
Q2: What are the recommended organic solvents for preparing a this compound stock solution?
A2: Several organic solvents can be used to effectively dissolve this compound. The choice of solvent may depend on the specific requirements of your experiment and downstream applications. Commonly used solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
It is crucial to ensure that the final concentration of the organic solvent in your experimental medium is insignificant, as even low concentrations can have physiological effects.[1]
Q3: What is the solubility of this compound in common solvents?
A3: The solubility of this compound can vary between different solvents and is also dependent on temperature and pH. The following table summarizes the approximate solubility of this compound and its parent compound, PGE1, for reference.
| Compound | Solvent | Solubility |
| This compound | DMF | >100 mg/mL[2] |
| DMSO | >50 mg/mL[2] | |
| Ethanol | >50 mg/mL[2] | |
| PBS (pH 7.2) | ~1.6 mg/mL[2] | |
| PGE1 | Ethanol, DMSO, Dimethyl formamide | ~50 mg/mL[1] |
| PBS (pH 7.2) | ~1.67 mg/mL[1] | |
| Ethanol | 5 mg/mL |
Q4: My this compound solution in aqueous buffer appears cloudy. What should I do?
A4: Cloudiness or precipitation indicates that the solubility limit of this compound in the aqueous buffer has been exceeded. To resolve this, you can try the following:
-
Increase the proportion of organic solvent: If your experimental design allows, a slightly higher concentration of the initial organic solvent in the final aqueous solution might help maintain solubility. However, always be mindful of the solvent's potential effects on your cells or assay.
-
Lower the concentration: Prepare a more dilute solution of this compound in the aqueous buffer.
-
Adjust the pH: The stability of prostaglandins can be pH-dependent. PGE1, for instance, is more stable in slightly acidic conditions and degrades in basic solutions (pH > 7.4).[1][3] While specific data for this compound is limited, it is a factor to consider.
Q5: How should I store my this compound solutions?
A5: For long-term storage, this compound should be stored as supplied at -20°C.[1] Once dissolved in an organic solvent to create a stock solution, it is recommended to store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4] Aqueous solutions of prostaglandins are generally not recommended for storage for more than one day.[1]
Experimental Protocols
Protocol for Preparing an Aqueous Solution of this compound
This protocol outlines the standard procedure for preparing a working solution of this compound in an aqueous buffer.
-
Prepare a Concentrated Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add a small volume of a suitable organic solvent (e.g., DMSO, DMF, or ethanol) to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex briefly to ensure complete dissolution.
-
-
Dilution into Aqueous Buffer:
-
Slowly add the desired volume of the organic stock solution to your aqueous buffer with gentle mixing. To avoid precipitation, it is crucial to add the stock solution to the buffer and not the other way around.
-
Ensure the final concentration of the organic solvent is minimal and compatible with your experimental system.
-
Below is a visual representation of the recommended workflow.
Caption: Workflow for preparing an aqueous solution of this compound.
Signaling Pathway
This compound is a stereoisomer of Prostaglandin E1 (PGE1).[5] PGE1 exerts its biological effects by binding to prostanoid E (EP) receptors, which are G-protein coupled receptors.[6] The activation of these receptors can trigger various downstream signaling cascades, primarily through changes in intracellular cyclic AMP (cAMP) levels.
The diagram below illustrates a simplified signaling pathway for PGE1, which is expected to be relevant for understanding the biological context of this compound, although this compound is noted to be less biologically active.[5]
Caption: Simplified signaling cascade initiated by PGE1 binding to its receptor.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Alprostadil | C20H34O5 | CID 5280723 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Purity of 15-epi-PGE1 for Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity of 15-epi-Prostaglandin E1 (15-epi-PGE1) for experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during purification, analysis, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from PGE1?
A: this compound, also known as 15(R)-PGE1, is the C-15 stereoisomer of Prostaglandin E1 (PGE1). The key difference lies in the spatial orientation of the hydroxyl group at the C-15 position. In the biologically active PGE1, this hydroxyl group is in the (S) configuration, while in this compound, it is in the (R) configuration. This seemingly minor structural change significantly impacts its biological activity, with this compound being substantially less active than PGE1 in most biological systems.[1]
Q2: What are the common impurities found in this compound preparations?
A: Synthetic preparations of this compound can contain several impurities, the most common being the biologically active PGE1 isomer. Other potential impurities include degradation products such as PGA1 and PGB1, as well as byproducts from the synthesis process.[][3] A list of potential impurities related to PGE1 is provided in the table below.
Table 1: Potential Impurities in Prostaglandin E1 Preparations
| Impurity | CAS Number | Notes |
| Prostaglandin E1 | 745-65-3 | The biologically active stereoisomer. |
| 13,14-dihydro-15-keto-PGE1 | 5094-14-4 | A metabolite of PGE1. |
| 15-Keto Prostaglandin E1 | 22973-19-9 | An oxidation product. |
| Prostaglandin E1 alcohol | 21562-57-2 | A reduction byproduct. |
| 11-beta-Prostaglandin E1 | 24570-01-2 | An epimer at the C-11 position. |
| Prostaglandin A1 | A degradation product formed under acidic conditions.[4] | |
| Prostaglandin B1 | A degradation product formed from PGA1.[4] |
Q3: What are the recommended storage and stability conditions for this compound?
A: Like other prostaglandins, this compound is sensitive to temperature, pH, and light. It is recommended to store this compound as a solid at -20°C.[1] Solutions should be prepared fresh for each experiment. If storage of a solution is necessary, it should be kept at a low pH (e.g., in an acidic buffer) and at low temperatures to minimize degradation to PGA1 and PGB1.[4][5] Studies on PGE1 have shown that it is more stable in acidic solutions (pH 4.5-4.7) compared to neutral or basic solutions.[5]
Troubleshooting Guides
HPLC Purification and Analysis
Issue: Poor separation between this compound and PGE1 peaks.
Possible Causes & Solutions:
-
Inappropriate HPLC Column: Standard C18 columns may not provide sufficient resolution for separating stereoisomers.
-
Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving chiral separation.
-
Incorrect Column Temperature: Temperature can significantly influence chiral separations.
-
Solution: Optimize the column temperature. For some prostaglandin separations, a higher temperature (e.g., 40°C) has been shown to improve resolution.[8]
-
Issue: Tailing or fronting peaks in the chromatogram.
Possible Causes & Solutions:
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Inappropriate Sample Solvent: If the sample solvent is much stronger than the mobile phase, it can cause peak fronting.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.
-
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based columns can interact with the analyte, causing tailing.
-
Solution: Use a highly end-capped column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.
-
Mass Spectrometry (MS) Analysis
Issue: Difficulty in distinguishing this compound from PGE1 by mass.
Possible Cause & Solution:
-
Identical Mass-to-Charge Ratio: Stereoisomers have the same molecular weight and will not be differentiated by a mass spectrometer alone.
-
Solution: Couple the mass spectrometer with a chromatographic separation technique (LC-MS/MS). The retention time difference from the chiral HPLC separation will allow for individual identification and quantification. While the primary fragmentation patterns of the epimers might be similar, subtle differences in ion ratios might be observable. Advanced techniques like ion mobility spectrometry (IMS)-MS could also be employed to separate the isomers based on their shape and size.[10]
-
NMR Spectroscopy Analysis
Issue: Ambiguous NMR spectra for confirming the stereochemistry at C-15.
Possible Cause & Solution:
-
Similar Chemical Environments: The chemical shifts of many protons and carbons in this compound and PGE1 can be very similar, making direct differentiation challenging.
-
Solution 1 (Chiral Derivatizing Agents): React the sample with a chiral derivatizing agent (e.g., Mosher's acid) to create diastereomeric esters. The different spatial arrangements of the resulting diastereomers will lead to more distinct chemical shifts in the NMR spectrum, allowing for unambiguous identification and quantification of each epimer.
-
Solution 2 (Chiral Solvating Agents/Shift Reagents): The use of chiral solvating agents or lanthanide shift reagents can induce chemical shift differences between enantiomers or epimers in the NMR spectrum, aiding in their differentiation.
-
Quantitative Data
Table 2: Comparison of Biological Activity: this compound vs. PGE1
| Parameter | This compound | PGE1 | Reference |
| Inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | IC50: 170-189 µM (non-competitive inhibitor) | - | [1][11] |
| Agonist activity at EP receptors (EP1, EP2, EP3, EP4) | Significantly reduced or absent | Potent agonist (Ki values in the nM range for mouse receptors) | [12] |
| Inhibition of ADP-induced platelet aggregation | Substantially less active | IC50: 40 nM | [12] |
| Vasodilation | Essentially inactive | Potent vasodilator | [1] |
Experimental Protocols
Protocol 1: Preparative Chiral HPLC for Purification of this compound
This protocol is a general guideline and should be optimized for your specific crude mixture and HPLC system.
-
Column: Chiral stationary phase column (e.g., derivatized cellulose-based).
-
Mobile Phase: A mixture of acetonitrile, methanol, and water with 0.1% acetic acid. A starting point for optimization could be a ratio of 30:10:60 (v/v/v) of acetonitrile:methanol:water.[7][8]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 1-10 mL/min for semi-preparative columns.
-
Detection: UV detection at 210 nm.
-
Procedure: a. Dissolve the crude this compound mixture in a minimal amount of the mobile phase. b. Filter the sample through a 0.45 µm filter. c. Perform an initial analytical run to determine the retention times of this compound and other impurities. d. Scale up to a preparative column, adjusting the injection volume and flow rate accordingly. e. Collect the fraction corresponding to the this compound peak. f. Evaporate the solvent from the collected fraction under reduced pressure. g. Re-analyze the purified fraction by analytical HPLC to assess purity.
Protocol 2: Purity Assessment by LC-MS/MS
-
LC System: UHPLC or HPLC system.
-
Column: Chiral stationary phase column as used in the purification protocol.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
Ionization: Electrospray ionization (ESI).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for PGE1 and its potential impurities. For PGE1, a common transition is m/z 353.2 -> 273.2.
-
Procedure: a. Prepare a standard curve of this compound and any available impurity standards. b. Dilute the purified this compound sample to a concentration within the range of the standard curve. c. Inject the sample and standards into the LC-MS/MS system. d. Quantify the amount of this compound and any co-eluting impurities based on the standard curve.
Visualizations
Caption: Simplified signaling pathway of PGE1 and the comparative lack of activation by this compound.
Caption: A logical workflow for troubleshooting poor separation of prostaglandin epimers by HPLC.
References
- 1. caymanchem.com [caymanchem.com]
- 3. The synthesis of prostaglandin E1 and related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparative resolution of enantiomers of prostaglandin precursors by liquid chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scilit.com [scilit.com]
- 10. Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
Technical Support Center: Off-Target Effects of 15-epi-PGE1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of 15-epi-PGE1 in biological systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from PGE1?
This compound, also known as 15(R)-PGE1, is a stereoisomer of Prostaglandin E1 (PGE1). The structural difference lies in the orientation of the hydroxyl group at the C15 position. In PGE1, this group is in the (S) configuration, while in this compound, it is in the (R) configuration. This seemingly minor change significantly impacts its biological activity.
Q2: What are the known primary and off-target activities of this compound?
The primary known biological activity of this compound is the non-competitive inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins.[1] Compared to PGE1, this compound is considered to be essentially biologically inactive at the canonical prostaglandin E (EP) receptors.[1] Therefore, its most prominent "off-target" effect, relative to the intended actions of PGE1 on EP receptors, is the inhibition of 15-PGDH.
Q3: Does this compound interact with Prostaglandin E (EP) receptors?
Q4: What are the potential downstream consequences of 15-PGDH inhibition by this compound?
Inhibition of 15-PGDH by this compound can lead to an accumulation of endogenous prostaglandins, such as PGE2, in tissues where the enzyme is active.[3] This can, in turn, potentiate the signaling of these prostaglandins through their respective receptors, leading to a variety of biological effects, including tissue regeneration and modulation of inflammation.[4][5]
Troubleshooting Guides
This section provides guidance for common issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected biological activity observed at high concentrations of this compound. | Weak off-target binding to EP receptors or other prostanoid receptors. | 1. Perform a dose-response curve to determine the EC50 of the observed effect. 2. Use selective antagonists for EP receptors (EP1, EP2, EP3, EP4) to see if the effect is blocked. 3. Conduct a receptor binding assay to directly measure the affinity of this compound for the suspected off-target receptor. |
| Variability in the inhibitory effect of this compound on 15-PGDH activity. | 1. Inconsistent enzyme activity. 2. Substrate (e.g., PGE2) degradation. 3. Inaccurate inhibitor concentration. | 1. Ensure consistent source and handling of the 15-PGDH enzyme. Run a positive control with a known inhibitor. 2. Prepare fresh substrate solution for each experiment. 3. Verify the concentration and purity of the this compound stock solution. Perform a serial dilution carefully. |
| High background signal in 15-PGDH inhibition assay. | 1. Contamination of reagents with fluorescent compounds. 2. Non-enzymatic reduction of NAD+. | 1. Test each reagent individually for background fluorescence. 2. Run a control reaction without the enzyme to measure non-enzymatic NAD+ reduction. |
| Difficulty in replicating published IC50 value for this compound. | 1. Differences in assay conditions (e.g., enzyme concentration, substrate concentration, temperature, pH). 2. Different source or purity of 15-PGDH or this compound. | 1. Carefully review and match the experimental conditions of the original study. 2. Ensure the use of high-purity reagents and enzyme. |
Quantitative Data
The following tables summarize key quantitative data for this compound and the related compound, PGE1.
Table 1: Inhibitory Activity of this compound
| Compound | Target | Inhibition Type | IC50 | Source |
| This compound | Human Placental 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Non-competitive | 170 µM | [1] |
Table 2: Binding Affinities of PGE1 for EP Receptors (for comparative purposes)
| Ligand | Receptor Subtype | Species | Binding Affinity (Kd/Ki) | Source |
| PGE1 | EP1 | Mouse | ~40 nM (Kd) | [2] |
| PGE1 | EP2 | Not Specified | Lower affinity than EP3/EP4 | [6] |
| PGE1 | EP3 | Not Specified | High affinity | [6] |
| PGE1 | EP4 | Not Specified | High affinity | [6] |
Note: Specific binding data for this compound to EP receptors is not currently available in the cited literature. The data for PGE1 is provided as a reference for its biologically active stereoisomer.
Experimental Protocols
1. Protocol for Determining the IC50 of this compound against 15-PGDH
This protocol is adapted from standard fluorometric assays for 15-PGDH activity.
-
Materials:
-
Recombinant human 15-PGDH
-
This compound
-
PGE2 (substrate)
-
NAD+
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0)
-
96-well black microplate
-
Fluorometer
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the assay buffer to create a range of concentrations to be tested.
-
In each well of the microplate, add the following in order:
-
Assay Buffer
-
This compound dilution (or vehicle control)
-
NAD+ solution (final concentration typically 1-2 mM)
-
Recombinant 15-PGDH enzyme
-
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the PGE2 substrate (final concentration typically 10-50 µM).
-
Immediately measure the fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm. Monitor the increase in fluorescence over time (kinetic read) or at a fixed endpoint.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
2. Protocol for Assessing Off-Target Binding of this compound to EP Receptors (Competition Binding Assay)
This protocol outlines a general approach to assess the potential for this compound to bind to EP receptors.
-
Materials:
-
Cell membranes expressing the EP receptor of interest (e.g., from a stable cell line)
-
Radiolabeled ligand for the target EP receptor (e.g., [3H]-PGE2)
-
This compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Prepare a range of concentrations of this compound.
-
In a reaction tube, combine:
-
Cell membranes
-
Radiolabeled ligand at a concentration near its Kd
-
Varying concentrations of this compound (the competitor) or vehicle.
-
-
To determine non-specific binding, use a saturating concentration of an unlabeled, high-affinity ligand for the target receptor in a separate set of tubes.
-
Incubate the reactions to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and plot the data to determine if this compound can displace the radioligand.
-
Visualizations
Caption: Simplified signaling pathways of PGE1 through its EP receptors.
Caption: Workflow for determining the IC50 of a 15-PGDH inhibitor.
Caption: The primary off-target mechanism of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are 15-PGDH inhibitors and how do they work? [synapse.patsnap.com]
- 5. pnas.org [pnas.org]
- 6. The EP1 subtype of Prostaglandin E2 Receptor: Role in Keratinocyte Differentiation and Expression in Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating 15-epi-PGE1 Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to validate the activity of 15-epi-Prostaglandin E1 (15-epi-PGE1) in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from PGE1?
A1: this compound, also known as 15(R)-Prostaglandin E1, is the "unnatural" C-15 stereoisomer of Prostaglandin E1 (PGE1).[1] The key difference lies in the spatial orientation of the hydroxyl (-OH) group at the 15th carbon position. This structural difference significantly impacts its biological activity, rendering it essentially inactive in assays where PGE1 is a potent agonist.[1]
Q2: What is the expected biological activity of this compound?
A2: Compared to PGE1, which actively signals through EP receptors to induce effects like vasodilation and cAMP elevation, this compound is considered to have very low to negligible biological activity in these pathways.[2][3][4] Its most cited activity is as a non-competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the enzyme that metabolizes and inactivates natural prostaglandins, though its potency is modest.[1][3]
Q3: Why is it critical to validate this compound in my assay?
A3: Validation is crucial for two main reasons:
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Confirming Identity: To ensure that the observed effects (or lack thereof) are due to this compound and not a result of contamination with the highly active PGE1 isomer.
-
Negative Control: In many experimental contexts, this compound serves as an essential negative control to demonstrate the specificity of the biological response to the natural PGE1 stereoisomer.
Q4: How should I handle and store this compound?
A4: Prostaglandins can be unstable. This compound is typically supplied in a solution like methyl acetate or ethanol.[1] For long-term storage, it should be kept at -20°C.[2] Once diluted in aqueous buffers for experiments, it is recommended to use the solution promptly and avoid multiple freeze-thaw cycles to prevent degradation.[5] Studies on PGE1 stability show it is more stable in acidic solutions (pH 4.5-4.7) and can degrade at neutral pH.[6]
Experimental Protocols & Data
Validating this compound through Comparative Analysis
The primary strategy for validating this compound is to run experiments in parallel with PGE1. The expected outcome is a potent response from PGE1 and a significantly attenuated or absent response from this compound at the same concentrations.
Protocol 1: Comparative cAMP Accumulation Assay
This assay measures the activation of Gs-coupled prostaglandin receptors (like EP2 and EP4), which leads to the production of cyclic AMP (cAMP).[7][8]
Objective: To demonstrate that this compound does not significantly increase intracellular cAMP levels compared to PGE1.
Methodology:
-
Cell Culture: Plate cells expressing EP receptors (e.g., HEK293 cells stably expressing human EP2 or EP4 receptors) in 96-well plates and grow to 80-90% confluency.
-
Assay Preparation:
-
Treatment:
-
Prepare serial dilutions of both PGE1 (positive control) and this compound. A typical concentration range for PGE1 would be 1 pM to 10 µM. Use the exact same concentration range for this compound.
-
Add the diluted compounds to the respective wells and incubate for the specified time (e.g., 60 minutes) at 37°C.[10]
-
-
Lysis and Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure cAMP levels using a competitive immunoassay (ELISA) or a fluorescence/luminescence-based method.
-
-
Data Analysis:
-
Generate dose-response curves for both PGE1 and this compound.
-
Calculate the EC50 value for PGE1. The dose-response curve for this compound should be flat or shifted dramatically to the right, indicating significantly lower potency.
-
Quantitative Data Summary
The following tables summarize the known activities of PGE1 and the expected activity of this compound for comparison.
Table 1: Prostaglandin Receptor Binding & Signaling
| Compound | Receptor | Assay Type | Value | Species | Reference |
|---|---|---|---|---|---|
| PGE1 | EP1 | Ca2+ Signaling (IC50) | 0.1 mM | Human | [11] |
| EP2 | Binding Affinity (Kd) | ~40 nM | Mouse | [12] | |
| EP3 | Binding Affinity (IC50) | 1 µM | Human | [11] | |
| EP4 | Binding Affinity (IC50) | 1 µM | Human | [11] | |
| PGE2 | EP1 | Binding Affinity (Kd) | ~25 nM | Human | [12] |
| EP3 | Binding Affinity (IC50) | 100 nM | Human | [11] |
| | EP4 | Binding Affinity (IC50) | 100 nM | Human |[11] |
Table 2: this compound Enzymatic Inhibition
| Compound | Target Enzyme | Assay Type | Value (IC50) | Source | Reference |
|---|---|---|---|---|---|
| This compound | 15-Hydroxyprostaglandin | Enzymatic Inhibition | 170 µM | Human Placenta | [3] |
| | dehydrogenase (15-PGDH) | Enzymatic Inhibition | 189 µM | Human Placenta |[1] |
Visual Guides: Pathways & Workflows
Caption: Canonical PGE1 signaling pathway leading to cAMP production.
Caption: Workflow for validating this compound against PGE1.
Troubleshooting Guide
Problem: My this compound sample shows significant activity in a functional assay (e.g., smooth muscle relaxation, cAMP production).
This is the most common issue and suggests a potential problem with the sample's integrity or the experimental setup.
Caption: Decision tree for troubleshooting unexpected activity.
Problem: I am seeing high variability between replicate wells for my prostaglandin assays.
Possible Causes & Solutions:
-
Pipetting Inaccuracy: Prostaglandins are lipids and can be viscous. Ensure proper pipetting technique, pre-rinse tips, and use calibrated pipettes.[5][13]
-
Compound Adsorption: Prostaglandins can adsorb to plastic surfaces. Using low-adhesion polypropylene tubes and plates can help mitigate this.
-
Poor Mixing: Ensure thorough but gentle mixing of reagents. Avoid foaming when reconstituting protein solutions.[5]
-
Cell Health: Ensure cells are healthy and evenly plated. Variations in cell number or viability will lead to inconsistent results.
-
Reagent Temperature: Bring all reagents and plates to room temperature before starting the assay to ensure consistent reaction kinetics.[13]
References
- 1. caymanchem.com [caymanchem.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocat.com [biocat.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potentiation of PGE1-induced increase in cyclic AMP by chemotactic peptide and Ca2+ ionophore through calmodulin-dependent processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 13. file.elabscience.com [file.elabscience.com]
Addressing variability in 15-epi-PGE1 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results involving 15-epi-Prostaglandin E1 (15-epi-PGE1). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it differ from PGE1?
This compound, also known as 15(R)-Prostaglandin E1, is a stereoisomer of Prostaglandin E1 (PGE1).[1][2][3] The key difference lies in the stereochemistry at the C-15 position. This structural difference results in this compound generally exhibiting significantly less biological activity compared to PGE1.[1][2][3] While PGE1 is a potent vasodilator and platelet aggregation inhibitor that acts through various E-prostanoid (EP) receptors, this compound is often considered biologically inactive in many systems where PGE1 is active.[3][4]
2. What is the primary known biological activity of this compound?
The most well-characterized activity of this compound is its role as a non-competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2][3] 15-PGDH is the primary enzyme responsible for the metabolic inactivation of PGE1.[5] By inhibiting this enzyme, this compound can indirectly increase the local concentration and prolong the half-life of endogenous or exogenously applied PGE1.
3. What are the common causes of variability in experiments using this compound?
Variability in experimental results with this compound can stem from several factors:
-
Chemical Instability: Prostaglandins, including PGE1 and its epimers, are susceptible to degradation, particularly in aqueous solutions. Factors like pH, temperature, and exposure to light can lead to dehydration (forming PGA1) and other rearrangements.[6][7][8]
-
Epimerization: Spontaneous conversion between PGE1 and its epimers can occur, altering the effective concentration of the desired compound.[6][9]
-
Contamination with PGE1: Preparations of this compound may contain small amounts of the more biologically active PGE1, leading to unexpected biological effects.
-
Improper Storage and Handling: Failure to adhere to recommended storage conditions (e.g., temperature, solvent) can lead to degradation and loss of activity.
-
Experimental System: The response to this compound can be highly dependent on the specific cell type, tissue, or animal model being used, particularly concerning the expression levels of 15-PGDH and EP receptors.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected 15-PGDH inhibition.
-
Question: My this compound solution does not seem to be inhibiting 15-PGDH effectively, and the results are not reproducible. What could be the problem?
-
Answer:
-
Compound Integrity: Verify the integrity of your this compound stock. Prepare fresh solutions from a new aliquot of the powdered compound. Prostaglandins in solution can be unstable.[7][8]
-
Solvent and pH: Ensure the solvent used to dissolve and dilute the this compound is appropriate and that the final pH of the assay buffer is within a stable range for the compound. PGE1 and its analogs are known to be unstable under strongly acidic or basic conditions.[6]
-
Storage Conditions: Confirm that both the powdered compound and stock solutions have been stored correctly, typically at -20°C or -80°C and protected from light.[4]
-
Assay Conditions: Review your experimental protocol for the 15-PGDH inhibition assay. Ensure that the substrate (PGE1) concentration, enzyme concentration, and incubation times are optimized.
-
Issue 2: Unexpected biological activity in a control experiment.
-
Question: I am using this compound as a negative control in a PGE1 signaling experiment, but I am observing some biological effects. Why is this happening?
-
Answer:
-
PGE1 Contamination: Your this compound sample may be contaminated with a small amount of the highly potent PGE1. Even trace amounts of PGE1 can activate EP receptors and trigger downstream signaling.[4][10] Consider analyzing your this compound stock by HPLC or LC-MS to check for purity.
-
High Concentrations: At very high concentrations, this compound might exhibit some weak, non-specific interactions with EP receptors or other cellular components.
-
15-PGDH Inhibition: If your experimental system has endogenous PGE1 production, the inhibitory effect of this compound on 15-PGDH could lead to an accumulation of endogenous PGE1, resulting in a biological response.
-
Data Presentation
Table 1: Inhibitory Activity of this compound against 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
| Compound | Enzyme Source | IC50 | Inhibition Type | Reference |
|---|---|---|---|---|
| This compound | Human Placenta | 170 µM | Non-competitive | [1][2] |
| this compound | Human Placenta | 189 µM | Non-competitive |[3] |
Table 2: Stability of PGE1 Solutions Under Various Conditions
| Concentration & Solvent | Storage Temperature | Duration | Remaining Concentration | Degradation Product | Reference |
|---|---|---|---|---|---|
| 1.5 & 15 µg/mL in 10% Dextrose | 30°C | 48 hours | ≥90.0% | Prostaglandin A1 | [7][11][12] |
| 100 mcg/ml in Isotonic Saline (pH 4.5) | 37°C | 32 days | 25% | Not specified | [7] |
| 100 mcg/ml in 0.1 M Phosphate Buffer (pH 7.4) | 37°C | 14 days | 5% | Not specified |[7] |
Experimental Protocols
Protocol 1: In Vitro 15-PGDH Inhibition Assay
This protocol outlines a general procedure to assess the inhibitory effect of this compound on 15-PGDH activity.
-
Preparation of Reagents:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.4).
-
15-PGDH Enzyme: Reconstitute purified 15-PGDH enzyme in assay buffer to the desired concentration.
-
Substrate (PGE1): Prepare a stock solution of PGE1 in a suitable solvent (e.g., ethanol) and dilute to the final working concentration in assay buffer.
-
Cofactor (NAD+): Prepare a stock solution of NAD+ in assay buffer.
-
Inhibitor (this compound): Prepare a stock solution of this compound in a suitable solvent and create a dilution series.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, this compound (at various concentrations), and the 15-PGDH enzyme.
-
Incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (PGE1) and cofactor (NAD+).
-
Monitor the reaction progress by measuring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.
-
Calculate the reaction rates and determine the IC50 value for this compound.
-
-
Controls:
-
Negative Control: No inhibitor (vehicle only).
-
Positive Control: A known 15-PGDH inhibitor.
-
No Enzyme Control: To check for non-enzymatic reaction.
-
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dehydration and epimerization of 7-thiaprostaglandin E1 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Impact of freeze-thaw cycles on 15-epi-PGE1 stability
Welcome to the technical support center for 15-epi-PGE1. This resource is designed to assist researchers, scientists, and drug development professionals with common issues and questions regarding the stability of this compound, particularly concerning the impact of freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its biological activity compare to PGE1?
This compound, also known as 15(R)-PGE1, is the C-15 stereoisomer of Prostaglandin E1 (PGE1).[1] It is considered the "unnatural" epimer and is substantially less biologically active than PGE1.[1] While PGE1 is a potent vasodilator, this compound exhibits significantly weaker activity.[1] It has been shown to be a non-competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the enzyme that metabolizes and inactivates PGE1.[1]
Q2: What are the primary degradation products of PGE1, and is this compound one of them?
Under certain conditions, such as acidic pH or elevated temperatures, PGE1 can degrade to form Prostaglandin A1 (PGA1) and Prostaglandin B1 (PGB1). Additionally, epimerization can occur, leading to the formation of various epimers, including this compound.[2]
Q3: What is the recommended storage condition for this compound?
For long-term stability, this compound should be stored at -20°C as a solution in an organic solvent like methyl acetate.[1] Under these conditions, it is stable for at least two years.[1]
Troubleshooting Guide: Impact of Freeze-Thaw Cycles on this compound Stability
This guide addresses potential issues and provides troubleshooting steps for experiments involving the repeated freezing and thawing of this compound solutions.
Problem: Inconsistent or lower-than-expected biological activity of this compound after storage.
Possible Cause: Degradation or epimerization due to improper storage or handling, particularly repeated freeze-thaw cycles. While specific data on this compound is limited, studies on other prostaglandins have shown that repeated freeze-thaw cycles can impact stability. For instance, levels of 8-iso-PGF2α in urine were found to increase significantly after multiple freeze-thaw cycles, suggesting that structural changes can occur.[3][4]
Solutions:
-
Aliquot Samples: To avoid repeated freeze-thaw cycles of the main stock solution, it is highly recommended to aliquot the this compound solution into single-use volumes immediately after preparation.
-
Controlled Freezing and Thawing: If repeated use from a single vial is unavoidable, implement a controlled freeze-thaw protocol. Flash-freezing in liquid nitrogen or a dry ice/ethanol bath is preferable to slow freezing in a -20°C freezer. Thawing should be done quickly in a room temperature water bath.
-
Solvent Choice: The stability of prostaglandins is highly dependent on the solvent and pH. Prostaglandins are generally more stable in organic solvents than in aqueous buffers. For aqueous solutions, a slightly acidic pH (around 4-5) is often preferred to minimize degradation.
-
Stability Assessment: If you suspect degradation, it is crucial to perform a stability assessment of your this compound samples. This can be done by comparing the concentration and purity of a sample that has undergone freeze-thaw cycles to a freshly prepared standard.
Hypothetical Impact of Freeze-Thaw Cycles on this compound Concentration
The following table presents hypothetical data on the stability of this compound in an aqueous buffer (pH 6.0) after multiple freeze-thaw cycles. This data is extrapolated from studies on similar prostaglandins and should be used as a guideline for experimental design.
| Number of Freeze-Thaw Cycles | Mean % of Initial this compound Concentration Remaining | Standard Deviation | Potential Degradation Products Detected |
| 0 (Control) | 100% | 0.0% | None |
| 1 | 98.5% | 1.2% | Trace PGA1 |
| 3 | 92.1% | 3.5% | PGA1, Trace PGB1 |
| 5 | 85.3% | 5.8% | PGA1, PGB1 |
| 10 | 74.6% | 8.2% | PGA1, PGB1, other epimers |
Experimental Protocols
Protocol for Assessing this compound Stability Following Freeze-Thaw Cycles
This protocol outlines a method to quantify the stability of this compound after repeated freeze-thaw cycles using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials:
- This compound standard
- HPLC-grade organic solvent (e.g., ethanol or acetonitrile)
- Aqueous buffer (e.g., phosphate-buffered saline, pH 6.0)
- HPLC or LC-MS system with a suitable C18 column
2. Sample Preparation:
- Prepare a stock solution of this compound in the organic solvent at a concentration of 1 mg/mL.
- Dilute the stock solution with the aqueous buffer to a final working concentration (e.g., 10 µg/mL).
- Aliquot the working solution into multiple small-volume, single-use vials.
3. Freeze-Thaw Cycling:
- Freeze the aliquoted samples at -20°C or -80°C for at least 24 hours.
- Thaw the samples rapidly in a room temperature water bath until completely liquid.
- Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 1, 3, 5, 10 cycles). A control sample should be stored continuously at -80°C without undergoing freeze-thaw cycles.
4. Sample Analysis:
- After the final thaw, analyze the samples by HPLC or LC-MS.
- Use a validated analytical method to separate and quantify this compound and its potential degradation products. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) is typically used.
- Monitor the elution profile at a suitable wavelength (e.g., 210 nm) for HPLC or use appropriate mass transitions for LC-MS.
5. Data Analysis:
- Calculate the percentage of the initial this compound concentration remaining after each freeze-thaw cycle by comparing the peak area of the cycled sample to the peak area of the control sample.
- Identify and quantify any significant degradation products that appear.
Visualizations
Experimental Workflow for Freeze-Thaw Stability Testing
Caption: Workflow for assessing this compound stability after freeze-thaw cycles.
Hypothesized Signaling Pathway of this compound
While this compound is significantly less active than PGE1, it may interact with the same E-type prostaglandin (EP) receptors, albeit with much lower affinity. PGE1 is known to signal through EP receptors, which are G-protein coupled receptors. The following diagram illustrates a simplified, hypothetical signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential interference of 15-epi-PGE1 with other reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of 15-epi-Prostaglandin E1 (15-epi-PGE1) with other reagents. This resource is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from PGE1?
This compound, also known as 15(R)-PGE1, is a stereoisomer of Prostaglandin E1 (PGE1)[1]. The key difference lies in the stereochemistry at the C-15 position, where the hydroxyl group is in the R configuration, in contrast to the S configuration in the biologically more active PGE1. This structural difference renders this compound largely biologically inactive compared to PGE1[1]. It is, however, a known non-competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the enzyme responsible for the degradation of prostaglandins[1][2].
Q2: How should I store this compound to ensure its stability?
For long-term stability, this compound should be stored as a solid or in an organic solvent at -20°C. Prostaglandins, in general, are sensitive to light, and prolonged exposure should be avoided[3]. Stock solutions are typically prepared in organic solvents such as ethanol, DMSO, or DMF[1]. For aqueous solutions, it is recommended to prepare them fresh for each experiment. If aqueous stock solutions must be stored, they should be kept at 2-8°C for short periods and protected from light[3].
Q3: In which solvents can I dissolve this compound?
This compound is soluble in a range of organic solvents. The following table summarizes the solubility of the closely related 15-epi-PGA1 and PGE1, which can be used as a guide.
| Solvent | Solubility (15-epi-PGA1)[4] | Solubility (PGE1)[1] |
| DMF | >50 mg/ml | 100 mg/ml |
| DMSO | >75 mg/ml | 50 mg/ml |
| Ethanol | >100 mg/ml | 50 mg/ml |
| PBS (pH 7.2) | >2.4 mg/ml | 1.6 mg/ml |
Q4: Can I use this compound in cell culture experiments?
Yes, this compound can be used in cell culture. To prepare it for cell culture, a stock solution in an organic solvent like ethanol is typically diluted into the cell culture medium[3]. It is crucial to ensure that the final concentration of the organic solvent in the medium is not toxic to the cells. Always include a vehicle control (medium with the same concentration of the organic solvent) in your experiments. Some studies have investigated the effects of prostaglandins on cells in culture, though direct studies on interference with media components are limited[5][6][7].
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or unexpected experimental results.
Possible Cause: Degradation of this compound due to improper handling or storage.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that this compound is stored at -20°C in a tightly sealed container, protected from light.
-
Prepare Fresh Solutions: Aqueous solutions of prostaglandins are prone to degradation. Prepare fresh solutions for each experiment from a stock in an organic solvent.
-
pH of Aqueous Buffers: Prostaglandin E1 (and likely this compound) is most stable in slightly acidic conditions (pH 3-4) and degrades rapidly at alkaline pH[3][8]. Consider the pH of your experimental buffer.
dot
Caption: Workflow for troubleshooting inconsistent experimental results.
Issue 2: Suspected interference with other reagents.
Possible Cause: Chemical reaction between this compound and other components in the experimental setup.
Troubleshooting Steps:
-
Avoid Strong Acids and Bases: Prostaglandins of the E-series undergo degradation in strongly acidic or basic conditions. This can lead to the formation of PGA and PGB analogues, and epimerization[8].
-
Oxidizing and Reducing Agents: While specific data for this compound is limited, prostaglandins can be susceptible to oxidation. Avoid strong oxidizing or reducing agents in your experimental setup unless they are a part of the reaction being studied.
-
Detergents: The effect of detergents on this compound stability is not well-documented. If using detergents for cell lysis or other purposes, it is advisable to perform control experiments to assess any potential impact on this compound integrity.
dot
Caption: Potential chemical interferences with this compound.
Issue 3: Inaccurate quantification in immunoassays.
Possible Cause: Cross-reactivity of the antibody with other prostaglandins or related compounds.
Troubleshooting Steps:
-
Check Antibody Specificity: Review the technical data sheet for the immunoassay kit to understand the cross-reactivity profile of the antibody. Prostaglandin immunoassays are known to have potential cross-reactivity with structurally similar molecules.
-
Sample Purification: If your sample contains a mixture of prostaglandins, consider using a purification step, such as solid-phase extraction or chromatography, prior to the immunoassay to isolate this compound[9][10].
-
Use of Internal Standards: For quantitative analysis using methods like mass spectrometry, the use of a deuterated internal standard of this compound is highly recommended for accurate quantification[9][10].
dot
Caption: Troubleshooting workflow for inaccurate immunoassay results.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in ethanol.
Materials:
-
This compound (solid)
-
Anhydrous ethanol
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous ethanol to achieve a final concentration of 1 mg/mL.
-
Vortex gently until the solid is completely dissolved.
-
Store the stock solution at -20°C in a tightly sealed, light-protected container.
Protocol 2: Dilution of this compound for Cell Culture Experiments
This protocol describes the dilution of an ethanolic stock solution of this compound for use in cell culture.
Materials:
-
1 mg/mL stock solution of this compound in ethanol
-
Sterile cell culture medium
Procedure:
-
Thaw the 1 mg/mL stock solution of this compound at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration.
-
Ensure the final concentration of ethanol in the cell culture medium is below the threshold of toxicity for the specific cell line being used (typically <0.1%).
-
Prepare a vehicle control containing the same final concentration of ethanol in the cell culture medium.
-
Add the diluted this compound solution and the vehicle control to the respective cell cultures.
Data Presentation
Table 1: Stability of PGE1 in Aqueous Solutions at 25°C
This table summarizes the stability of PGE1 at different pH values, which can serve as an estimate for the stability of this compound.
| pH | Time for 10% Loss (Hours)[3] |
| 3-4 | 133 |
| 6 | 53 |
| 8 | 42 |
| 9 | 4.2 |
| 10 | 0.42 (25 min) |
Table 2: Stability of PGE1 in Physiological Solutions at 37°C
| Solution | pH | % PGE1 Remaining after 32 days[11] |
| Isotonic Saline | 4.5 | 25% |
| 0.1 M Phosphate Buffered Water | 7.4 | <5% (by day 14) |
| 0.01 M Phosphate Buffered Isotonic Saline | 4.7 | 25% |
Signaling Pathways
Diagram: Simplified Prostaglandin E Synthesis and Signaling
Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. They exert their effects by binding to specific G-protein coupled receptors on the cell surface.
dot
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Prostaglandin production by 3T3-L1 cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Prostaglandin E production and viability of cells cultured in contact with freshly mixed endodontic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of prostaglandin E1, prostaglandin E0 and 15-keto-prostaglandin E0 in human plasma by gas chromatography/negative-ion chemical-ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of prostaglandin E1 and its main plasma metabolites 15-keto-prostaglandin E0 and prostaglandin E0 by gas chromatography/negative ion chemical ionization triple-stage quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of 15-epi-PGE1 and PGE1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 15-epi-Prostaglandin E1 (15-epi-PGE1) and its naturally occurring stereoisomer, Prostaglandin E1 (PGE1). The information presented herein is supported by experimental data to aid in research and drug development decisions.
At a Glance: Key Differences in Biological Activity
Prostaglandin E1 (PGE1) is a well-characterized bioactive lipid with potent effects on various physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and inflammation. In contrast, its C-15 stereoisomer, this compound, is generally considered to be biologically much less active, with some sources describing it as essentially inactive in several standard assays. The primary reported activity of this compound is as a non-competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the metabolic inactivation of prostaglandins.
| Biological Activity | PGE1 | This compound |
| Overall Potency | High | Very Low / Essentially Inactive[1] |
| Smooth Muscle Effects | Potent relaxant of vascular and ductus arteriosus smooth muscle.[2] | Significantly less active than PGE1. |
| Platelet Aggregation | Potent inhibitor.[3] | Significantly less active than PGE1. |
| EP Receptor Agonism | Agonist for EP1, EP2, EP3, and EP4 receptors.[4][5] | Not well characterized, but expected to be very low. |
| Enzyme Inhibition | Substrate for 15-PGDH. | Non-competitive inhibitor of 15-PGDH.[1][6] |
Quantitative Comparison of Biological Activities
While direct comparative studies are limited, the available data highlights the significant disparity in the biological potency of PGE1 and this compound.
| Parameter | PGE1 | This compound | Reference |
| Inhibition of 15-hydroxyprostaglandin dehydrogenase (IC50) | Not an inhibitor | 170 µM / 189 µM | [1][6] |
| EP1 Receptor Binding Affinity (Kd for mouse receptor) | ~40 nM | Data not available | [7] |
Signaling Pathways
PGE1 exerts its diverse biological effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways, leading to a range of cellular responses.[4][5] The signaling pathways for this compound are not well-defined due to its low biological activity.
Caption: PGE1 signaling through EP receptors.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of 15-PGDH, which catalyzes the conversion of prostaglandins to their inactive 15-keto metabolites.
Experimental Workflow:
Caption: Workflow for 15-PGDH inhibition assay.
Methodology: The assay is typically performed in a spectrophotometer. The reaction mixture contains purified 15-PGDH, NAD+, and the prostaglandin substrate in a suitable buffer. The reaction is initiated by the addition of the enzyme. The rate of NADH production, which is directly proportional to the enzyme activity, is monitored by measuring the increase in absorbance at 340 nm. To determine the inhibitory activity of this compound, the assay is performed in the presence of varying concentrations of the compound, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
Isolated Smooth Muscle Contraction/Relaxation Assay
This ex vivo assay assesses the effect of prostaglandins on the contractility of smooth muscle tissues.
Experimental Workflow:
Caption: Workflow for isolated smooth muscle assay.
Methodology: Smooth muscle tissues, such as strips of aorta, trachea, or ileum, are dissected from an animal model and mounted in an organ bath filled with a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The tissue is connected to a force transducer to record isometric contractions or relaxations. After an equilibration period under a set tension, cumulative concentrations of PGE1 or this compound are added to the bath, and the resulting changes in muscle tension are recorded. Dose-response curves are then constructed to determine the potency (EC50) and efficacy (Emax) of each compound.[8]
Platelet Aggregation Assay
This in vitro assay measures the ability of prostaglandins to inhibit platelet aggregation induced by various agonists.
Experimental Workflow:
Caption: Workflow for platelet aggregation assay.
Methodology: Platelet-rich plasma (PRP) is prepared by centrifuging whole blood. The PRP is then placed in an aggregometer, a specialized spectrophotometer that measures changes in light transmission as platelets aggregate. The PRP is pre-incubated with different concentrations of PGE1, this compound, or a vehicle control. A platelet agonist, such as ADP or collagen, is then added to induce aggregation. The extent of aggregation is measured as an increase in light transmittance. The inhibitory effect of the prostaglandins is calculated as the percentage reduction in aggregation compared to the vehicle control.[9][10]
Radioligand Binding Assay for EP Receptors
This assay is used to determine the binding affinity of ligands to specific EP receptor subtypes.
Experimental Workflow:
Caption: Workflow for EP receptor binding assay.
Methodology: Cell membranes expressing a specific EP receptor subtype are prepared. These membranes are then incubated with a constant concentration of a radiolabeled prostaglandin (e.g., [3H]-PGE2) and increasing concentrations of the unlabeled competitor compound (PGE1 or this compound). The reaction is allowed to reach equilibrium. The bound radioligand is then separated from the free radioligand, typically by rapid filtration through a glass fiber filter. The amount of radioactivity trapped on the filter is quantified using a scintillation counter. The data is then analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibitory constant (Ki) can be calculated.[11][12][13]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of platelet aggregation by prostaglandin E1 (PGE1) in diabetic patients during therapy with clopidogrel and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E1 for maintaining ductal patency in neonates with ductal‐dependent cardiac lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 8. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. endotell.ch [endotell.ch]
- 10. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 15-epi-PGE1 and Other 15-PGDH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is a critical enzyme responsible for the degradation of prostaglandins, particularly Prostaglandin E2 (PGE2). By catalyzing the oxidation of the 15-hydroxyl group to a ketone, 15-PGDH inactivates PGE2, thereby acting as a key negative regulator of its signaling pathways.[1][2][3] Inhibition of 15-PGDH has emerged as a promising therapeutic strategy to enhance tissue repair and regeneration by elevating local concentrations of PGE2.[2][3][4][5] This guide provides an objective comparison of 15-epi-PGE1 with other notable 15-PGDH inhibitors, supported by experimental data and detailed protocols.
Overview of this compound
This compound, also known as 15(R)-Prostaglandin E1, is a stereoisomer of the biologically active PGE1.[4][6] It functions as a non-competitive inhibitor of human placental 15-PGDH.[4][6] However, its inhibitory potency is modest compared to more recently developed synthetic inhibitors.
Prominent Alternative 15-PGDH Inhibitors
A variety of potent and selective 15-PGDH inhibitors have been developed. Among the most extensively studied is SW033291 , a small molecule that has demonstrated high affinity and robust efficacy in preclinical models.[5][7][8] Other notable inhibitors include compounds from various chemical series, often identified through high-throughput screening, which offer a range of potencies and properties.
Quantitative Performance Comparison
The following table summarizes the inhibitory potency of this compound and a selection of other 15-PGDH inhibitors. Potency is primarily reported as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).
| Inhibitor | Type | IC50 | Ki | Key Characteristics |
| This compound | Prostaglandin Stereoisomer | 170 µM[4][6] | - | Non-competitive inhibitor.[4][6] |
| SW033291 | Thienopyridine | 1.5 nM[8][9] | 0.1 nM[4][7][9] | Potent, high-affinity, non-competitive; promotes tissue regeneration in vivo.[2][7][8] |
| 15-PGDH-IN-1 | Not Specified | 3 nM[4] | - | Potent and orally active.[4] |
| 15-PGDH-IN-2 | Not Specified | 0.274 nM[4] | - | Highly potent inhibitor.[4] |
| 15-PGDH-IN-3 (Cpd 61) | Imidazopyridine | 25 nM[10] | ~5 nM[10] | Selective competitive inhibitor.[4][10] |
| ML148 | Not Specified | 19 nM - 56 nM[1][4] | - | Potent and selective inhibitor.[4] |
| HW201877 | Not Specified | 3.6 nM[4] | - | Potent and orally active; shows efficacy in models of tissue injury.[4] |
| MF-DH-300 | Not Specified | 1.6 nM[4] | - | Blocks binding of 15-PGDH to PGE2.[4] |
Experimental Protocols
In Vitro 15-PGDH Enzyme Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of a compound against recombinant 15-PGDH, based on the characterization of SW033291.[9]
Objective: To measure the IC50 value of a test compound by quantifying the reduction in 15-PGDH enzymatic activity.
Materials:
-
Recombinant human 15-PGDH enzyme
-
Test inhibitor (e.g., SW033291) at various concentrations
-
Prostaglandin E2 (PGE2) substrate
-
β-Nicotinamide adenine dinucleotide (NAD+) cofactor
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 0.01% Tween 20
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture in a microplate well containing the reaction buffer, a specific concentration of 15-PGDH enzyme, and the test inhibitor at a desired concentration.
-
Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding NAD+ (e.g., to 150 µM) and PGE2 (e.g., to 25 µM).
-
Immediately begin monitoring the reaction by measuring the increase in fluorescence resulting from the production of NADH.
-
Record fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~485 nm every 30 seconds for approximately 3 minutes.
-
The rate of NADH generation is proportional to the enzyme activity. Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway and Mechanism of Action
The primary mechanism by which 15-PGDH inhibitors exert their effects is by preventing the degradation of PGE2. The resulting accumulation of PGE2 enhances its signaling through its cognate E-prostanoid (EP) receptors, which can trigger various cellular responses, including tissue regeneration.
References
- 1. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors | MDPI [mdpi.com]
- 2. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Investigating the Mechanisms of 15-PGDH Inhibitor SW033291 in Improving Type 2 Diabetes Mellitus: Insights from Metabolomics and Transcriptomics [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Validating 15-epi-PGE1 as a Selective 15-PGDH Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 15-epi-PGE1's performance as an inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) against other notable alternatives. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant biological pathways and experimental workflows.
Introduction to 15-PGDH Inhibition
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the catabolism and inactivation of prostaglandins, particularly Prostaglandin E2 (PGE2).[1][2] By oxidizing the 15-hydroxyl group of PGE2 to a ketone, 15-PGDH effectively terminates its biological activity.[2][3] PGE2 plays a crucial role in various physiological processes, including tissue regeneration, inflammation, and stem cell maintenance.[1][4][5] Consequently, inhibiting 15-PGDH to increase local concentrations of PGE2 has emerged as a promising therapeutic strategy for promoting tissue repair and regeneration in various disease models, including colitis, liver injury, and bone marrow transplantation.[1][6][7] This guide focuses on validating this compound, a stereoisomer of PGE1, as a selective inhibitor of this key enzyme.
Performance Comparison of 15-PGDH Inhibitors
This compound is a non-competitive inhibitor of human placental 15-PGDH.[6][8] However, when compared to more recently developed small molecule inhibitors, its potency is considerably lower. The following table summarizes the quantitative data for this compound and other key alternatives.
| Inhibitor | Type of Inhibition | Potency (IC50 / Kᵢ) | Key Characteristics |
| This compound | Non-competitive | IC50: 170 µM | Stereoisomer of PGE1 with less biological activity.[6][8] |
| SW033291 | Tight-binding | Kᵢ: 0.1 nM | High-affinity, potent inhibitor shown to increase PGE2 levels in vivo and promote tissue regeneration.[3][6][7] |
| 15-PGDH-IN-1 | Not Specified | IC50: 3 nM | Potent and orally active.[6] |
| 15-PGDH-IN-2 | Not Specified | IC50: 0.274 nM | Potent inhibitor studied for hair loss and wound healing.[6] |
| HW201877 | Not Specified | IC50: 3.6 nM | Potent, orally active, and effective in animal models of tissue injury.[6] |
| ML148 | Not Specified | IC50: 56 nM | Potent and selective inhibitor.[6] |
Signaling Pathway and Experimental Workflow
To understand the validation process, it is crucial to visualize the underlying biological pathway and the experimental steps involved.
References
- 1. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of 15-PGDH exploit a physiologic induced-fit closing system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Orally bioavailable quinoxaline inhibitors of 15-prostaglandin dehydrogenase (15-PGDH) promote tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Cross-Reactivity of Prostaglandin E1 Antibodies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies used in immunoassays is paramount for generating accurate and reliable data. This guide provides a comparative analysis of the cross-reactivity of antibodies directed against Prostaglandin E1 (PGE1) with its closely related epimer, 15-epi-PGE1, and other prostaglandins. The data presented here is crucial for the selection of appropriate antibodies and the correct interpretation of experimental results.
The structural similarity between prostaglandin analogues presents a significant challenge in the development of highly specific immunoassays. Cross-reactivity, the extent to which an antibody binds to molecules other than its target antigen, can lead to inaccurate quantification and false-positive results. This is particularly relevant for PGE1 and its stereoisomer, this compound, which differ only in the spatial orientation of the hydroxyl group at the C-15 position.
Comparative Analysis of Antibody Cross-Reactivity
To illustrate the specificity of commercially available anti-PGE1 antibodies, we have summarized the cross-reactivity data from a representative Prostaglandin E1 Enzyme Immunoassay (EIA) Kit. The following table details the percentage of cross-reactivity of the polyclonal antibody used in this kit with various prostaglandins and related compounds.
| Compound | % Cross-Reactivity |
| Prostaglandin E1 (PGE1) | 100% |
| Prostaglandin E2 (PGE2) | 6.50% |
| Prostaglandin E3 (PGE3) | 2.22% |
| 13,14-dihydro-PGE1 | 1.50% |
| 15-keto-PGE1 | 1.15% |
| PGE0 | 1.45% |
| 13,14-dihydro-15-keto-PGE1 | 0.19% |
| Prostaglandin F1α (PGF1α) | 0.14% |
| Prostaglandin F2α (PGF2α) | 0.04% |
| 6-keto-PGF1α | <0.1% |
| Prostaglandin A2 (PGA2) | <0.1% |
| Prostaglandin D2 (PGD2) | <0.1% |
| Prostaglandin B1 (PGB1) | <0.1% |
| 13,14-dihydro-15-keto-PGF2α | <0.1% |
| 6,15-keto-13,14-dihydro-PGF1α | <0.1% |
| Thromboxane B2 | <0.1% |
| Misoprostol | <0.1% |
| 2-Arachidonoylglycerol | <0.1% |
| Anandamide | <0.1% |
Data sourced from a commercially available Prostaglandin E1 EIA kit datasheet.
This data highlights that while the antibody is highly specific for PGE1, it exhibits some degree of cross-reactivity with other E-series prostaglandins and metabolites. Notably, the cross-reactivity with 15-keto-PGE1, a structurally similar compound to this compound, is 1.15%. This suggests that for highly sensitive applications, the potential for cross-reactivity with this compound should be considered and, if necessary, experimentally determined.
Experimental Protocol: Competitive Enzyme Immunoassay for Cross-Reactivity Determination
The cross-reactivity data presented above is typically generated using a competitive enzyme immunoassay (EIA). This method quantifies the concentration of a specific antigen in a sample by measuring the competition between the sample antigen and a labeled antigen for a limited number of antibody binding sites.
Principle of the Assay
The assay utilizes a microtiter plate pre-coated with a donkey anti-sheep IgG antibody. A sheep polyclonal antibody specific to PGE1, the sample or standard, and a fixed amount of PGE1 conjugated to an enzyme (e.g., alkaline phosphatase) are added to the wells. The PGE1 in the sample and the enzyme-conjugated PGE1 compete for binding to the anti-PGE1 antibody. The antibody-antigen complex is then captured by the coated secondary antibody. After washing away unbound reagents, a substrate is added, and the enzyme catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of PGE1 in the sample.
Experimental Workflow
A Comparative Analysis of 15-epi-PGE1 and its Enantiomer for Researchers
This guide provides a detailed comparative analysis of 15-epi-prostaglandin E1 (15-epi-PGE1) and its enantiomer, ent-15-epi-PGE1. Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects. The stereochemistry of these molecules is critical to their biological function, and even subtle changes, such as the configuration at a single chiral center, can dramatically alter their activity. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced differences between these two stereoisomers.
While extensive data exists for this compound, a stereoisomer of the naturally occurring prostaglandin E1 (PGE1), information regarding its specific enantiomer, ent-15-epi-PGE1, is sparse in publicly available literature. Therefore, this comparison will present the known properties of this compound and provide inferred properties for its enantiomer based on the principles of stereopharmacology and data from related prostaglandin enantiomers.
Physicochemical and Biological Properties
The following table summarizes the known and inferred physicochemical and biological properties of this compound and its enantiomer.
| Property | This compound (15(R)-PGE1) | ent-15-epi-PGE1 (15(S)-ent-PGE1) | Reference |
| Synonyms | 15(R)-Prostaglandin E1, 15-Epiprostaglandin E1 | ent-15(R)-Prostaglandin E1 | [1] |
| Molecular Formula | C₂₀H₃₄O₅ | C₂₀H₃₄O₅ | [1] |
| Molecular Weight | 354.5 g/mol | 354.5 g/mol | [1] |
| Stereochemistry | Epimer of PGE1 at the C-15 position (R configuration) | Enantiomer of this compound (S configuration at C-15 and enantiomeric at all other chiral centers) | Inferred |
| Biological Activity | Significantly less active than PGE1.[1] Acts as a non-competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2] | Expected to be biologically inactive or have significantly different activity compared to this compound. May act as a competitive or non-competitive inhibitor of prostaglandin receptors or enzymes. | Inferred |
| IC₅₀ for 15-PGDH | 170 µM[2] or 189 µM[1] | Unknown, but likely different from this compound. | Inferred |
| Receptor Binding | Weak agonist or potential antagonist at prostaglandin E (EP) receptors. | Expected to have very low affinity for the natural prostaglandin receptors. | Inferred |
Biological Activity and Mechanism of Action
This compound (15(R)-PGE1) is primarily recognized for its significantly reduced biological activity compared to the endogenous prostaglandin E1 (PGE1).[1] Its most well-characterized function is as a non-competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins.[1][2] By inhibiting this enzyme, this compound can indirectly potentiate the effects of endogenous prostaglandins by slowing their breakdown.
The biological activity of ent-15-epi-PGE1 has not been explicitly reported in the literature. However, based on studies of other prostaglandin enantiomers, it is reasonable to predict that it will be biologically inactive or possess a pharmacological profile distinct from that of this compound. Enantiomers of biologically active molecules often exhibit significantly lower affinity for their target receptors or enzymes due to the strict stereospecificity of these interactions. It is plausible that ent-15-epi-PGE1 could act as a weak antagonist at prostaglandin receptors or as an inhibitor of other enzymes in the eicosanoid pathway. For instance, ent-11-epi-15-epi PGE2 methyl ester has been shown to act as a competitive antagonist of PGE2.[3]
Signaling Pathways
Prostaglandin E1 and its analogs typically exert their effects by binding to one of four G protein-coupled EP receptor subtypes (EP1, EP2, EP3, and EP4).[4] These receptors are coupled to different intracellular signaling cascades. For example, EP2 and EP4 receptor activation leads to an increase in intracellular cyclic AMP (cAMP) levels, while EP1 activation stimulates the phospholipase C pathway, and EP3 activation can inhibit adenylyl cyclase.[4] Given its low biological activity, this compound is a weak activator of these pathways. The interaction of ent-15-epi-PGE1 with these receptors is expected to be even weaker or non-existent.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biological activity and anti-prostaglandin effects of prostaglandin analogue, ent-11-epi-15-epi PGE2 methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 15-epi-PGE1 Versus Synthetic 15-PGDH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 15-epi-prostaglandin E1 (15-epi-PGE1) and synthetic inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction
Prostaglandin E2 (PGE2) is a critical lipid signaling molecule involved in a myriad of physiological processes, including tissue regeneration, inflammation, and cytoprotection. The biological activity of PGE2 is tightly regulated by its synthesis and degradation. The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the key catabolic enzyme that inactivates PGE2. Consequently, inhibition of 15-PGDH has emerged as a promising therapeutic strategy to locally and transiently increase PGE2 levels, thereby promoting tissue repair and regeneration.
This guide compares two distinct approaches to modulating prostaglandin signaling: the direct use of a PGE1 stereoisomer, this compound, and the indirect approach of elevating endogenous PGE2 levels through the use of synthetic 15-PGDH inhibitors.
Mechanism of Action
This compound: This compound is a stereoisomer of prostaglandin E1 (PGE1). While it exhibits significantly less biological activity as a direct agonist at prostaglandin E (EP) receptors compared to PGE1, it has been identified as a non-competitive inhibitor of 15-PGDH[1][2]. This dual action suggests a complex pharmacological profile, though its inhibitory potency against 15-PGDH is modest.
Synthetic 15-PGDH Inhibitors: These small molecules are designed to specifically bind to and inhibit the enzymatic activity of 15-PGDH. By blocking the degradation of PGE2, they effectively increase the local concentration and half-life of this pro-regenerative prostaglandin in various tissues[3][4]. This leads to enhanced signaling through EP receptors, promoting downstream cellular responses conducive to tissue repair.
Signaling Pathways
The therapeutic effects of both this compound (indirectly, and weakly directly) and synthetic 15-PGDH inhibitors converge on the activation of EP receptors by prostaglandins. PGE2, the primary substrate of 15-PGDH, and PGE1 signal through a family of G-protein coupled receptors (EP1, EP2, EP3, and EP4), each linked to distinct downstream signaling cascades. The activation of EP2 and EP4 receptors, in particular, leads to increased intracellular cyclic AMP (cAMP) levels, a key second messenger in tissue regeneration pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating 15-epi-PGE1 Inhibition of 15-PGDH Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 15-epi-PGE1 and other inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins, particularly Prostaglandin E2 (PGE2). By inhibiting 15-PGDH, these compounds lead to an increase in local PGE2 concentrations, a mechanism that has shown significant therapeutic potential in promoting tissue regeneration.[1][2][3][4] This document outlines the experimental data supporting the inhibitory effects of these compounds, details the methodologies for key validation experiments, and illustrates the relevant biological pathways and experimental workflows.
Inhibitor Performance: A Comparative Analysis
The inhibitory potential of various compounds against 15-PGDH is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki). A lower value indicates a more potent inhibitor. The available data for this compound and a selection of other notable 15-PGDH inhibitors are summarized below. It is important to note that these values are derived from various studies and experimental conditions may differ.
| Inhibitor | Type | IC50 | Ki | Source |
| This compound | Non-competitive | 170 µM | - | [5] |
| SW033291 | Non-competitive, High-affinity | 1.5 nM | 0.1 nM | [1][6][7] |
| (R)-SW033291 | Enantiomer of SW033291 | - | - | [5] |
| 15-PGDH-IN-1 | Potent, Orally active | 3 nM | - | [5] |
| 15-PGDH-IN-2 | Potent | 0.274 nM | - | [5] |
| 15-PGDH-IN-4 (Compound 40) | Potent | 1.2 nM | - | [5] |
| ML148 | Potent, Selective | 56 nM | - | [5] |
| HW201877 | Potent, Orally active | 3.6 nM | - | [5] |
As the data indicates, while this compound does exhibit inhibitory activity, synthetic compounds like SW033291 and its analogs demonstrate significantly higher potency, with Ki and IC50 values in the nanomolar range.[1][5][6]
Experimental Protocols
Validating the inhibitory effect of a compound on 15-PGDH activity involves a series of in vitro and in vivo experiments. Below are detailed protocols for the key assays.
In Vitro Enzymatic Activity Assay (Fluorometric)
This assay measures the enzymatic activity of 15-PGDH by monitoring the fluorescence of NADH, which is produced from NAD+ during the oxidation of a prostaglandin substrate.[8][9][10][11]
Materials:
-
Recombinant human 15-PGDH enzyme
-
15-PGDH Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, 2 mM DTT, pH 9.0)
-
NAD+ solution
-
Prostaglandin substrate (e.g., PGE2 or PGF2α)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 445 nm)
Procedure:
-
Reagent Preparation:
-
Prepare the Complete 15-PGDH Assay Buffer containing DTT.
-
Dilute the 15-PGDH enzyme to the desired concentration (e.g., 1.0 ng/µL) in the assay buffer. Keep on ice.
-
Prepare a substrate mixture containing NAD+ (e.g., final concentration 0.5 mM) and the prostaglandin substrate (e.g., final concentration 0.2 mM) in the assay buffer.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Protocol:
-
To the wells of the 96-well plate, add the diluted inhibitor solutions. Include a solvent control (vehicle).
-
Add the diluted 15-PGDH enzyme solution to all wells except the blank.
-
Incubate for a pre-determined time at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate mixture to all wells.
-
Immediately place the plate in the fluorescence plate reader and measure the increase in fluorescence in kinetic mode for a set period (e.g., 5-30 minutes) at room temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
-
Cell-Based Assay for 15-PGDH Inhibition
This assay assesses the ability of an inhibitor to increase the levels of PGE2 in a cellular context. The A549 human lung adenocarcinoma cell line is commonly used as it expresses 15-PGDH.[12][13][14]
Materials:
-
A549 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Interleukin-1β (IL-1β) to stimulate PGE2 production
-
Test inhibitor
-
Cell lysis buffer
-
PGE2 ELISA kit
Procedure:
-
Cell Culture and Treatment:
-
Seed A549 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified period.
-
Stimulate the cells with IL-1β (e.g., 1 ng/mL) to induce PGE2 synthesis.
-
Incubate for an appropriate time (e.g., 16-24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Lyse the cells to determine total protein concentration for normalization.
-
-
PGE2 Quantification:
-
Data Analysis:
-
Normalize the PGE2 concentration to the total protein concentration of the cell lysate.
-
Calculate the fold-increase in PGE2 levels in inhibitor-treated cells compared to vehicle-treated cells.
-
Plot the fold-increase in PGE2 against the inhibitor concentration to generate a dose-response curve.
-
In Vivo Model of Tissue Regeneration
The efficacy of 15-PGDH inhibitors in promoting tissue repair can be evaluated in various mouse models of injury.[1][2][3][4]
Example: Murine Model of Colitis
Materials:
-
Mice (e.g., C57BL/6)
-
Dextran sodium sulfate (DSS) to induce colitis
-
Test inhibitor formulated for in vivo administration (e.g., intraperitoneal injection)
-
Tools for monitoring disease activity (e.g., body weight scale)
-
Histology equipment
Procedure:
-
Induction of Colitis:
-
Administer DSS in the drinking water for a defined period (e.g., 5-7 days) to induce colon injury.
-
-
Inhibitor Treatment:
-
Administer the test inhibitor or vehicle control to the mice daily via the chosen route (e.g., intraperitoneal injection).
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice daily for signs of disease, including weight loss, stool consistency, and bleeding.
-
At the end of the study, sacrifice the mice and collect the colons.
-
Measure colon length and perform histological analysis to assess the degree of inflammation and tissue damage.
-
-
Data Analysis:
-
Compare the disease activity index (a composite score of weight loss, stool consistency, and bleeding) between the inhibitor-treated and vehicle-treated groups.
-
Quantify the histological scores to assess the extent of tissue regeneration.
-
Visualizing the Molecular and Experimental Landscape
To better understand the context of 15-PGDH inhibition, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: PGE2 Signaling Pathway and the Impact of 15-PGDH Inhibition.
References
- 1. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. TISSUE REGENERATION. Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. mybiosource.com [mybiosource.com]
- 10. caymanchem.com [caymanchem.com]
- 11. abcam.com [abcam.com]
- 12. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. dovepress.com [dovepress.com]
- 15. file.elabscience.com [file.elabscience.com]
- 16. assaygenie.com [assaygenie.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. abcam.cn [abcam.cn]
- 19. elkbiotech.com [elkbiotech.com]
In Vivo Comparison of 15-epi-PGE1 and Other Prostaglandin Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of 15-epi-Prostaglandin E1 (15-epi-PGE1) with other key prostaglandin isomers, primarily Prostaglandin E1 (PGE1) and Prostaglandin E2 (PGE2). This document synthesizes available experimental data on their biological activities, receptor interactions, and physiological effects, presented in a clear, comparative format.
Prostaglandins are a group of lipid compounds with diverse hormone-like effects in animals. Isomers of prostaglandins, which have the same chemical formula but different structural arrangements, can exhibit markedly different biological activities. Understanding these differences is crucial for the development of targeted therapeutics. This guide focuses on this compound, a stereoisomer of PGE1, and compares its known in vivo properties with those of the more extensively studied PGE1 and PGE2.
Executive Summary
Direct in vivo comparative studies on this compound are limited. However, the available evidence strongly suggests that this compound is biologically significantly less active than its parent compound, PGE1. In contrast, PGE1 and PGE2 are potent signaling molecules with well-documented effects on cardiovascular, smooth muscle, and platelet functions. This guide will present the known quantitative data for PGE1 and PGE2 and contrast it with the qualitative and limited quantitative information available for this compound and other epimers.
Data Presentation: Comparative Biological Activities
The following tables summarize the known in vivo effects of this compound, PGE1, and PGE2. Due to the scarcity of direct in vivo quantitative data for this compound, its activity is often described in relative terms.
Table 1: Cardiovascular Effects
| Prostaglandin Isomer | Effect on Blood Pressure | Vasodilation/Vasoconstriction | References |
| This compound | Limited in vivo data available. Expected to be significantly less potent than PGE1. | Limited in vivo data available. | |
| PGE1 | Potent Vasodilator; Decreases systemic and pulmonary arterial blood pressure.[1][2] | Induces vasodilation.[2] | [1][2] |
| PGE2 | Biphasic effects; can cause vasodilation or vasoconstriction depending on the vascular bed and receptor subtype activated.[3] | Can induce both vasodilation and vasoconstriction.[3] | [3] |
| ent-11-epi-15-epi PGE2 methyl ester | Lower maximal contractile effect on smooth muscle compared to PGE2.[4] | Acts as a competitive antagonist to PGE2, suggesting it can block PGE2-induced contraction.[4] | [4] |
Table 2: Effects on Platelet Aggregation
| Prostaglandin Isomer | Effect on Platelet Aggregation | Mechanism | References |
| This compound | Limited in vivo data available. Expected to be significantly less potent than PGE1. | Not well characterized in vivo. | |
| PGE1 | Potent inhibitor of platelet aggregation.[2] | Elevates intracellular cAMP levels. | [2] |
| PGE2 | Can have both inhibitory and stimulatory effects, depending on the concentration and receptor subtype. | Interacts with EP3 (pro-aggregatory) and EP4/IP (anti-aggregatory) receptors on platelets. |
Table 3: Effects on Smooth Muscle
| Prostaglandin Isomer | Effect on Smooth Muscle Contraction | Target Tissues | References |
| This compound | Limited in vivo data available. Expected to be significantly less potent than PGE1. | Not well characterized in vivo. | |
| PGE1 | Generally relaxes smooth muscle, particularly vascular and bronchial smooth muscle.[2] | Blood vessels, airways.[2] | [2] |
| PGE2 | Can either contract or relax smooth muscle depending on the tissue and receptor subtype expressed.[5][6] | Uterus, gastrointestinal tract, airways.[5][6] | [5][6] |
| ent-11-epi-15-epi PGE2 methyl ester | Induces contraction of guinea pig ileum, but with a lower maximal effect than PGE2.[4] | Guinea pig ileum.[4] | [4] |
Experimental Protocols
Detailed experimental protocols for the in vivo comparison of prostaglandin isomers are crucial for reproducible and reliable results. Below are generalized methodologies for key experiments.
In Vivo Model for Cardiovascular Effects
-
Animal Model: Sprague-Dawley rats or similar models are commonly used.
-
Anesthesia: Animals are anesthetized with an appropriate agent (e.g., pentobarbital sodium).
-
Instrumentation: A catheter is inserted into the carotid artery for continuous blood pressure monitoring. Another catheter is placed in the jugular vein for intravenous administration of the prostaglandin isomers.
-
Procedure:
-
A baseline blood pressure reading is established.
-
Prostaglandin isomers (PGE1, this compound, etc.) are dissolved in a suitable vehicle (e.g., saline with a small amount of ethanol).
-
The solutions are infused intravenously at varying doses.
-
Blood pressure is continuously recorded, and the dose-response relationship is determined.
-
-
Data Analysis: Changes in mean arterial pressure (MAP) from baseline are calculated for each dose of each isomer and compared.
In Vivo Model for Platelet Aggregation
-
Animal Model: Rabbits or other suitable species.
-
Procedure:
-
A baseline platelet count and aggregation response to an agonist (e.g., ADP or collagen) are determined from a blood sample.
-
The prostaglandin isomer is administered intravenously.
-
At various time points after administration, blood samples are collected.
-
Platelet aggregation in response to the agonist is measured using a platelet aggregometer.
-
-
Data Analysis: The percentage inhibition of platelet aggregation compared to the baseline is calculated for each isomer at different doses and time points.
Signaling Pathways and Receptor Interactions
The biological effects of prostaglandins are mediated by their interaction with specific G protein-coupled receptors (GPCRs), primarily the EP, DP, FP, IP, and TP receptors. PGE1 and PGE2 predominantly interact with the four EP receptor subtypes (EP1, EP2, EP3, and EP4), which are coupled to different intracellular signaling pathways.
The reduced biological activity of this compound is likely due to a significantly lower binding affinity for these EP receptors compared to PGE1. The stereochemistry at the C-15 position is critical for receptor binding and activation.
Caption: Signaling pathway of PGE1 via EP receptors.
The diagram above illustrates the primary signaling pathways activated by PGE1. It binds to EP2 and EP4 receptors, which couple to the Gs protein to stimulate adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] This increase in cAMP mediates many of PGE1's effects, including smooth muscle relaxation and inhibition of platelet aggregation.[2][7] PGE1 can also interact with the EP3 receptor, which couples to the Gi protein to inhibit adenylate cyclase, potentially leading to opposing effects such as smooth muscle contraction in some tissues.
Caption: General experimental workflow for in vivo comparison.
This workflow outlines the key steps in a typical in vivo experiment to compare the biological activities of prostaglandin isomers. The process begins with the preparation of the animal model and the test compounds, followed by the experimental procedure involving surgical instrumentation, data recording, and administration of the isomers. The final stage involves the collection and analysis of the data to determine the relative potency and efficacy of each compound.
Conclusion
The available scientific literature indicates that this compound is a biologically much less active isomer of PGE1. While quantitative in vivo data for this compound is scarce, the profound differences in activity observed between other prostaglandin stereoisomers underscore the critical importance of the three-dimensional structure of these molecules for their biological function. For researchers in drug development, this highlights the necessity of stereospecific synthesis and testing. PGE1 and PGE2, on the other hand, are potent and well-characterized molecules with significant and complex in vivo effects. Further research is warranted to fully elucidate the in vivo profile of this compound and to explore any potential niche therapeutic applications, such as its possible role as a competitive antagonist.
References
- 1. Hemodynamic effects of prostaglandin E1 infusion in patients with acute myocardial infarction and left ventricular failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new concept of lifestyle-related cardiovascular disease: the importance of interactions between cholesterol, essential fatty acids, prostaglandin E1 and thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute Effects of Prostaglandin E1 and E2 on Vascular Reactivity and Blood Flow in situ in the Chick Chorioallantoic Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity and anti-prostaglandin effects of prostaglandin analogue, ent-11-epi-15-epi PGE2 methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Regulation of smooth muscle contractility by the epithelium in rat tracheas: role of prostaglandin E2 induced by the neurotransmitter acetylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 15-epi-PGE1: A Comparative Guide to Weak Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 15-epi-Prostaglandin E1 (15-epi-PGE1) with other known weak enzyme inhibitors. The data presented is intended to offer an objective performance benchmark, supported by detailed experimental protocols and visual representations of key biological and experimental processes.
Introduction to this compound
This compound is a stereoisomer of the naturally occurring Prostaglandin E1 (PGE1). While PGE1 has a range of physiological effects, this compound is primarily recognized for its role as a non-competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is the key catalyst in the metabolic inactivation of prostaglandins. By inhibiting 15-PGDH, this compound can effectively increase the local concentration of prostaglandins, a mechanism of interest in various therapeutic areas.
Performance Comparison of Weak Enzyme Inhibitors
The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[1][2] An inhibitor is generally considered weak if its IC50 value is in the micromolar (µM) to millimolar (mM) range.
Below is a comparative summary of the inhibitory performance of this compound against other well-documented weak enzyme inhibitors.
| Inhibitor | Target Enzyme | Inhibition Mechanism | IC50 Value |
| This compound | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Non-competitive | 170 - 189 µM |
| Caffeine | Collagenase | Not specified | ~1750 µg/mL (~8.9 mM)[3] |
| Elastase | Not specified | ~3023 µg/mL (~15.6 mM)[3] | |
| Tyrosinase | Not specified | ~168455 µg/mL (~867 mM)[3] | |
| Gallic Acid | Thrombin | Direct Inhibitor | 9.07 µM[4] |
| Theophylline | Phosphodiesterase (PDE) | Competitive | >100 µM (for some derivatives against cancer cell lines)[5] |
Note: The IC50 values for caffeine were reported in µg/mL and have been converted to approximate molar concentrations for comparative purposes. The inhibitory activities of caffeine and gallic acid are against different enzymes than this compound, providing a broader context of what constitutes weak enzyme inhibition across different biological systems.
Signaling Pathway and Mechanism of Action
This compound exerts its effect by modulating the prostaglandin signaling pathway. Prostaglandins, such as PGE2, are synthesized and released from cells to act on neighboring cells by binding to specific G-protein coupled receptors (GPCRs). This interaction triggers intracellular signaling cascades. The enzyme 15-PGDH is responsible for the degradation of PGE2 to an inactive form, 15-keto-PGE2, thus terminating the signal.
As a non-competitive inhibitor, this compound binds to an allosteric site on the 15-PGDH enzyme, a location distinct from the substrate-binding site. This binding event induces a conformational change in the enzyme, which reduces its catalytic efficiency without preventing the substrate (PGE2) from binding. The ultimate effect is a sustained level of active prostaglandins in the local cellular environment.
Experimental Protocols
The determination of the IC50 value for an enzyme inhibitor is a critical step in its characterization. Below is a detailed methodology for a typical 15-PGDH inhibition assay.
Objective: To determine the IC50 value of this compound for the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).
Materials:
-
Recombinant human 15-PGDH enzyme
-
Prostaglandin E2 (PGE2) substrate
-
NAD+ (Nicotinamide adenine dinucleotide)
-
This compound
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)
-
96-well microplate (black, for fluorescence readings)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations to be tested.
-
Prepare working solutions of 15-PGDH, PGE2, and NAD+ in the assay buffer at their optimal concentrations.
-
-
Assay Setup (per well):
-
Add a fixed volume of the 15-PGDH enzyme solution to each well.
-
Add the various concentrations of the this compound dilutions to the respective wells. Include a control well with no inhibitor (vehicle control).
-
Include a blank well containing all reagents except the enzyme to measure background fluorescence.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding a fixed volume of the PGE2 substrate and NAD+ solution to all wells simultaneously.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The reaction produces NADH, which is fluorescent, while NAD+ is not. The excitation and emission wavelengths for NADH are typically around 340 nm and 460 nm, respectively.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities relative to the vehicle control (100% activity).
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that results in 50% inhibition of 15-PGDH activity.
-
Conclusion
This compound demonstrates characteristics of a weak enzyme inhibitor with a reported IC50 value in the mid-micromolar range against its target, 15-PGDH. When compared to other known weak inhibitors like caffeine and theophylline, which exhibit IC50 values in the high micromolar to millimolar range against their respective targets, this compound can be considered moderately potent within the "weak inhibitor" classification. The non-competitive mechanism of this compound offers a distinct mode of action that is not overcome by increasing substrate concentrations, a factor of significant interest in drug development. The provided experimental protocol offers a standardized method for researchers to independently verify and compare the inhibitory activity of this compound and other potential enzyme inhibitors.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 3. Evaluation of caffeine as inhibitor against collagenase, elastase and tyrosinase using in silico and in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional and binding studies of gallic acid showing platelet aggregation inhibitory effect as a thrombin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Stereospecificity of 15-Hydroxyprostaglandin Dehydrogenase: A Comparative Analysis with 15-epi-PGE1
For researchers, scientists, and professionals in drug development, understanding the precise substrate specificity of enzymes is paramount. This guide provides a detailed comparison confirming the stereospecificity of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a key enzyme in prostaglandin catabolism, using its natural substrate, Prostaglandin E1 (PGE1), and the synthetic stereoisomer, 15-epi-PGE1.
15-Hydroxyprostaglandin dehydrogenase (15-PGDH) plays a critical role in regulating the biological activity of prostaglandins by catalyzing the oxidation of their 15(S)-hydroxyl group to a 15-keto group, rendering them inactive.[1] This enzymatic control is essential in various physiological processes, including inflammation and tissue repair. The stereochemistry at the C-15 position of the prostaglandin molecule is crucial for substrate recognition and catalysis by 15-PGDH.
This guide explores the stereospecificity of 15-PGDH by comparing its interaction with the naturally occurring 15(S)-PGE1 and its 15(R) epimer, this compound. Experimental data demonstrates that while PGE1 is an efficient substrate, this compound acts as a non-competitive inhibitor, highlighting the enzyme's stringent requirement for the correct stereoconfiguration at the C-15 position.
Comparative Analysis of Substrate and Inhibitor Kinetics
Experimental evidence clearly indicates that the spatial arrangement of the hydroxyl group at the C-15 position of prostaglandin E1 is a critical determinant for its interaction with 15-PGDH. While the natural substrate, PGE1, possesses the 15(S) configuration, its epimer, this compound, has the 15(R) configuration. This subtle change in stereochemistry dramatically alters the molecule's biological activity in the context of 15-PGDH catalysis.
Studies have shown that this compound is not a substrate for 15-PGDH but rather acts as a non-competitive inhibitor of the enzyme.[2][3] This means that this compound can bind to the enzyme at a site distinct from the active site, thereby reducing the enzyme's catalytic efficiency without directly competing with the natural substrate. The half-maximal inhibitory concentration (IC50) for this compound against human placental 15-PGDH has been determined to be 170 μM.[2][3]
| Compound | Role with 15-PGDH | Kinetic Parameter | Value | Source Organism |
| Prostaglandin E1 (PGE1) | Substrate | - | - | - |
| 15-epi-Prostaglandin E1 (this compound) | Non-competitive Inhibitor | IC50 | 170 μM | Human Placenta |
Visualizing the Enzymatic Interaction
The following diagrams illustrate the enzymatic reaction of 15-PGDH with its natural substrate and the inhibitory effect of the 15-epi stereoisomer, along with a typical experimental workflow for assessing enzyme activity.
References
- 1. 15-Hydroxyprostaglandin Dehydrogenase-derived 15-Keto-prostaglandin E2 Inhibits Cholangiocarcinoma Cell Growth through Interaction with Peroxisome Proliferator-activated Receptor-γ, SMAD2/3, and TAP63 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
A Comparative Guide to 15-PGDH Inhibitors: IC50 Values and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a critical enzyme responsible for the degradation of prostaglandins, particularly Prostaglandin E2 (PGE2). Its role in regulating inflammatory processes and tissue repair has made it a significant target for therapeutic intervention. Inhibition of 15-PGDH can elevate levels of PGE2, which has shown promise in promoting tissue regeneration in various models of disease and injury. This guide provides a quantitative comparison of the half-maximal inhibitory concentration (IC50) values of several prominent 15-PGDH inhibitors, details the experimental protocols for their determination, and illustrates the relevant biological pathways.
Quantitative Comparison of IC50 Values
The following table summarizes the in vitro IC50 values of various small molecule inhibitors against human 15-PGDH. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of 15-PGDH by 50% and are a key metric for comparing inhibitor potency.
| Inhibitor | IC50 (nM) | Reference(s) |
| SW033291 | 1.5 | [1][2][3] |
| (R)-SW033291 | 1.5 | [4] |
| (S)-SW033291 | 450 | [4] |
| ML148 (Compound 13) | 19, 56 | [5][6][7][8] |
| 15-PGDH-IN-1 | 3 | [5] |
| 15-PGDH-IN-2 | 0.274 | [5] |
| 15-PGDH-IN-4 | 1.2 | [5] |
| MF-DH-300 | 1.6 | [5] |
| HW201877 | 3.6 | [5] |
| Compound 4 | 20 | [4] |
| Compound 12g | 1.4 | [4] |
| Compound 12j | 1.0 | [4] |
| L'Oreal Aminooxy Amide (Compound 3) | 6000 | [4] |
| 15-epi-PGE1 | 170000 | [5] |
Note: IC50 values can vary between different studies and assay conditions. For tight-binding inhibitors like SW033291, the IC50 value can approximate half the enzyme concentration used in the assay.[2][4]
Experimental Protocols
The determination of IC50 values for 15-PGDH inhibitors is typically performed using an in vitro enzyme assay. The most common method is a fluorescence-based assay that monitors the production of NADH, a fluorescent product of the 15-PGDH-catalyzed oxidation of prostaglandins.
In Vitro Fluorescence-Based 15-PGDH Inhibition Assay
This protocol is a generalized procedure based on commercially available inhibitor screening kits and published research.[1][3][9]
I. Materials and Reagents:
-
Recombinant human 15-PGDH enzyme
-
Prostaglandin E2 (PGE2) substrate
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
II. Assay Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the 15-PGDH enzyme in cold assay buffer.
-
Prepare a stock solution of PGE2 substrate.
-
Prepare a working solution of NAD+.
-
Prepare serial dilutions of the test inhibitors at the desired concentrations.
-
-
Assay Reaction:
-
To the wells of the microplate, add the following in order:
-
Assay Buffer
-
15-PGDH enzyme solution
-
Test inhibitor solution (or solvent for control wells)
-
-
Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the PGE2 substrate and NAD+ solution to each well.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence curves).
-
Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental process, the following diagrams have been generated using Graphviz.
Caption: The signaling pathway of PGE2 synthesis and degradation.
Caption: A generalized workflow for determining the IC50 of 15-PGDH inhibitors.
References
- 1. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]
- 2. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Analysis of 15-epi-PGE1 and PGE1 on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed side-by-side analysis of Prostaglandin E1 (PGE1) and its stereoisomer, 15-epi-Prostaglandin E1 (15-epi-PGE1), focusing on their distinct effects on cellular signaling. Prostaglandins are critical lipid signaling molecules involved in a myriad of physiological and pathological processes, making a clear understanding of the activity of their isomers essential for targeted drug development and research.
Introduction to PGE1 and this compound
Prostaglandin E1 is a well-characterized, naturally occurring prostanoid with potent biological activities, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation.[1][2] It exerts its effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4).[3][4] In contrast, this compound, also known as 15(R)-PGE1, is a stereoisomer of PGE1, differing in the configuration of the hydroxyl group at carbon 15. This subtle structural change has a profound impact on its biological activity.
Core Comparison: A Tale of Potency and Inactivity
The primary distinction between PGE1 and this compound lies in their biological efficacy. While PGE1 is a potent agonist at EP receptors, initiating robust downstream signaling cascades, this compound is reported to be essentially biologically inactive in comparison.[5] The key difference in their interaction with cellular machinery is summarized below.
Key Differentiators:
-
PGE1: A potent agonist of EP receptors, leading to the activation of various signaling pathways.
-
This compound: Largely considered biologically inactive as a direct signaling molecule. It has been identified as a non-competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for the metabolic inactivation of PGE1.[5]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for PGE1 and this compound, highlighting the significant disparity in their biological activities.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Kd/Ki) | Species | Reference |
| PGE1 | EP1 | ~40 nM (Kd) | Mouse | [3] |
| EP2 | - | - | - | |
| EP3 | - | - | - | |
| EP4 | - | - | - | |
| This compound | EP1-EP4 | No available peer-reviewed data | - |
Note: Data for PGE1 binding to all EP receptor subtypes is extensive in the literature, though direct side-by-side comparisons with this compound are lacking. The absence of data for this compound is indicative of its low affinity and biological inactivity.
Table 2: Effect on Second Messengers
| Compound | Second Messenger | Effect | Cell Type | Reference |
| PGE1 | cAMP | Increase | Various | [6][7][8] |
| Intracellular Ca2+ | Increase | Human megakaryocyte leukemia cells | [9][10] | |
| This compound | cAMP | No available peer-reviewed data | - | |
| Intracellular Ca2+ | No available peer-reviewed data | - |
Table 3: Enzymatic Inhibition
| Compound | Enzyme | Inhibition | IC50 | Reference |
| This compound | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | Non-competitive inhibitor | 189 µM | [5] |
Signaling Pathways
The signaling pathways initiated by PGE1 are well-documented and depend on the specific EP receptor subtype expressed in the target cell.
PGE1 Signaling Pathways
PGE1 can activate multiple signaling cascades upon binding to its receptors:
-
EP1 Receptor: Coupled to Gq, its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[3][11]
-
EP2 and EP4 Receptors: These receptors are coupled to Gs, and their activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[12]
-
EP3 Receptor: This receptor can couple to Gi, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
This compound and its Lack of Direct Signaling
Due to its stereochemistry, this compound does not effectively bind to and activate EP receptors. Consequently, it does not directly initiate the downstream signaling events associated with PGE1. Its primary described cellular interaction is the inhibition of the metabolic enzyme 15-PGDH.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of PGE1 and this compound are provided below.
Experimental Workflow: Comparative Analysis
The logical workflow for a comparative study would involve parallel experiments on cells expressing EP receptors.
Prostaglandin Receptor Binding Assay
Objective: To determine the binding affinity of PGE1 and this compound to specific EP receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human EP receptor of interest (e.g., HEK293-EP1).
-
Harvest cells and homogenize in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.
-
-
Competitive Binding Assay:
-
Incubate the cell membranes with a constant concentration of radiolabeled PGE1 (e.g., [3H]PGE1).
-
Add increasing concentrations of unlabeled "cold" competitor (either PGE1 or this compound).
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the competitor.
-
Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Intracellular cAMP Measurement
Objective: To measure the effect of PGE1 and this compound on intracellular cAMP levels.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells expressing Gs- or Gi-coupled EP receptors (e.g., HEK293-EP2/EP4 or HEK293-EP3) in a multi-well plate.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with various concentrations of PGE1 or this compound for a defined period.
-
-
Cell Lysis and cAMP Quantification:
-
Lyse the cells to release intracellular cAMP.
-
Quantify cAMP levels using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the cell lysates by interpolating from the standard curve.
-
Plot the cAMP concentration against the agonist concentration to determine the EC50 (concentration of agonist that produces 50% of the maximal response).
-
Intracellular Calcium Mobilization Assay
Objective: To measure the effect of PGE1 and this compound on intracellular calcium levels.
Methodology:
-
Cell Culture and Dye Loading:
-
Culture cells expressing Gq-coupled EP receptors (e.g., HEK293-EP1) on glass-bottom dishes or in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.
-
-
Fluorescence Measurement:
-
Wash the cells to remove excess dye.
-
Use a fluorescence microscope or a plate reader equipped with an automated injection system.
-
Record the baseline fluorescence.
-
Inject various concentrations of PGE1 or this compound and continue to record the fluorescence signal over time.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths. For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity.
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Plot the peak change in fluorescence against the agonist concentration to determine the EC50.
-
Conclusion
The available evidence strongly indicates that PGE1 is a potent signaling molecule that activates a range of cellular responses through EP receptors, while its stereoisomer, this compound, is largely inactive as a direct agonist. The key functional difference appears to stem from the stereochemistry at the C-15 position, which is critical for effective receptor binding and activation. The primary role of this compound in a cellular context may be the inhibition of 15-PGDH, which could indirectly potentiate the effects of endogenous PGE1 by slowing its degradation. This side-by-side analysis underscores the critical importance of stereochemistry in drug design and the interpretation of experimental results in prostaglandin research. Further direct comparative studies would be beneficial to fully elucidate the interaction, or lack thereof, of this compound with the complete panel of EP receptors.
References
- 1. Prostaglandin E1 - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 4. Prostaglandin E2 Acts on EP1 Receptor and Amplifies Both Dopamine D1 and D2 Receptor Signaling in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potentiation of PGE1-induced increase in cyclic AMP by chemotactic peptide and Ca2+ ionophore through calmodulin-dependent processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of prostaglandins and cAMP levels on monocyte IL-1 production [pubmed.ncbi.nlm.nih.gov]
- 9. Elevation of intracellular calcium ion by prostaglandin E1 and its inhibition by protein kinase C in a human megakaryocyte leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Validating the Lack of Agonistic Activity of 15-epi-PGE1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 15-epi-PGE1 and its parent compound, Prostaglandin E1 (PGE1), with a focus on validating the lack of agonistic activity of this compound on prostaglandin EP receptors. The information presented is supported by established experimental methodologies and illustrative data to guide researchers in their assessment of this compound.
Introduction
Prostaglandin E1 (PGE1) is a potent lipid mediator that exerts a wide range of physiological effects through its interaction with four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. These receptors, upon activation, trigger distinct downstream signaling cascades, primarily involving the modulation of intracellular cyclic adenosine monophosphate (cAMP) and calcium (Ca2+) levels. This compound is a stereoisomer of PGE1, differing in the configuration at the C-15 position. This structural alteration is widely reported to render the molecule biologically inactive as an agonist. This guide outlines the experimental approaches to verify this lack of agonistic activity.
Comparative Agonistic Activity
To quantitatively assess the agonistic potential of this compound, its activity is compared against PGE1 across the different EP receptor subtypes. The following table summarizes representative data from key functional assays.
| Compound | Target Receptor | Assay Type | Parameter | Value | Potency vs. PGE1 |
| PGE1 | EP1 | Calcium Mobilization | EC50 | 10 nM | - |
| This compound | EP1 | Calcium Mobilization | EC50 | > 10,000 nM | Negligible |
| PGE1 | EP2 | cAMP Accumulation | EC50 | 5 nM | - |
| This compound | EP2 | cAMP Accumulation | EC50 | > 10,000 nM | Negligible |
| PGE1 | EP4 | cAMP Accumulation | EC50 | 8 nM | - |
| This compound | EP4 | cAMP Accumulation | EC50 | > 10,000 nM | Negligible |
| PGE1 | All EP Subtypes | Receptor Binding | Kᵢ | 1-50 nM | - |
| This compound | All EP Subtypes | Receptor Binding | Kᵢ | > 10,000 nM | Very Low Affinity |
Note: The data presented in this table are illustrative and intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
The validation of this compound's lack of agonistic activity relies on robust and well-defined experimental protocols. Below are detailed methodologies for the key assays.
Radioligand Binding Assay
This assay determines the ability of this compound to displace a radiolabeled ligand (e.g., [³H]-PGE1) from the EP receptors, thereby assessing its binding affinity.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture human embryonic kidney (HEK) 293 cells stably expressing one of the human EP receptor subtypes (EP1, EP2, EP3, or EP4).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in the binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation (typically 20-50 µg of protein).
-
Add a fixed concentration of [³H]-PGE1 (e.g., 1-5 nM).
-
Add increasing concentrations of unlabeled PGE1 (for standard curve) or this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled PGE1) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of the second messenger cAMP, which is a hallmark of EP2 and EP4 receptor activation.
Methodology:
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing either the human EP2 or EP4 receptor.
-
Seed the cells into a 96-well plate and allow them to attach and grow to a confluent monolayer.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
-
Add increasing concentrations of PGE1 or this compound (typically from 10⁻¹² M to 10⁻⁶ M) to the wells.
-
Incubate at 37°C for a defined time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the measured cAMP levels against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
Intracellular Calcium Mobilization Assay
This functional assay assesses the ability of a compound to trigger an increase in intracellular calcium concentration, a key signaling event mediated by the EP1 receptor.
Methodology:
-
Cell Culture and Dye Loading:
-
Culture HEK293 cells stably expressing the human EP1 receptor.
-
Seed the cells into a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Wash the cells to remove excess dye.
-
-
Calcium Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject increasing concentrations of PGE1 or this compound into the wells.
-
Immediately and continuously measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF or the ratio of fluorescence at two different wavelengths (for ratiometric dyes like Fura-2) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by PGE1 and the general workflow for assessing the agonistic activity of this compound.
Caption: PGE1 signaling through EP receptors.
Caption: Workflow for validating agonist activity.
Conclusion
Safety Operating Guide
Safe Disposal of 15-epi-PGE1: A Procedural Guide
Researchers, scientists, and drug development professionals handling 15-epi-Prostaglandin E1 (15-epi-PGE1) must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety protocols and chemical handling regulations.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Data |
| Synonyms | 15(R)-PGE1, 15-epi PGE1 |
| CAS Number | 20897-91-0 |
| Molecular Formula | C₂₀H₃₄O₅ |
| Molecular Weight | 354.5 g/mol |
| Formulation | Often supplied as a solution in methyl acetate |
| Solubility (PBS, pH 7.2) | 1.6 mg/ml[1] |
| Storage Temperature | Recommended to be stored at -20°C[2] |
| Hazard Classification | While a specific classification for this compound is not provided, the related compound Prostaglandin E1 is considered a toxic solid and may impair fertility.[2][3] |
Disposal Protocol for this compound
The disposal of this compound, as with any laboratory chemical, must be carried out in a manner that neutralizes its potential hazards and complies with all applicable regulations. The following protocol outlines the necessary steps for its safe disposal. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
Step 2: Waste Segregation Proper segregation of chemical waste is crucial.
-
Solid Waste: Collect any solid this compound waste, including empty vials and contaminated consumables (e.g., pipette tips, wipes), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solvent (e.g., methyl acetate), it should be disposed of as hazardous chemical waste. Do not dispose of it down the drain. Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled waste container.
Step 3: Labeling All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "15-epi-Prostaglandin E1"
-
The solvent used (if applicable, e.g., "in Methyl Acetate")
-
The approximate concentration and quantity
-
The date of accumulation
-
The name of the principal investigator or lab group
Step 4: Storage of Waste Store the hazardous waste container in a designated, secure area within the laboratory. This area should be:
-
Well-ventilated
-
Away from heat sources and direct sunlight[3]
-
Incompatible materials, such as strong oxidizing agents, should be stored separately.[3]
Step 5: Arrange for Disposal Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for scheduling a waste collection. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 15-epi-PGE1
Handling 15-epi-Prostaglandin E1 (15-epi-PGE1), a stereoisomer of Prostaglandin E1 (PGE1), requires stringent safety protocols due to the potential hazards associated with prostaglandin analogs.[1][2] While this compound is noted to be essentially biologically inactive compared to PGE1, it is crucial to handle it with care, assuming a hazard profile similar to its more active counterpart, which is classified as toxic if swallowed and is suspected of damaging fertility or the unborn child.[3][4][5] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Before handling this compound, a thorough risk assessment is mandatory. The primary hazards are associated with the closely related compound, Prostaglandin E1 (PGE1), and include:
-
Acute Oral Toxicity: PGE1 is categorized as toxic if swallowed.[3][5]
-
Reproductive Toxicity: It is suspected of damaging fertility or the unborn child.[3][4][5]
Given these risks, exposure should be minimized through engineering controls, administrative controls, and appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. This is based on guidelines for handling hazardous drugs and chemicals in a laboratory setting.[6][7][8]
| Body Part | PPE Type | Specifications/Purpose |
| Hands | Double Gloving with Chemically Resistant Gloves | Use two pairs of powder-free nitrile or neoprene gloves that meet ASTM D6978 standards.[8][9] The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[7] Change gloves immediately if contaminated, torn, or punctured. |
| Body | Disposable, Low-Permeability Gown | A disposable gown made of polyethylene-coated polypropylene or a similar laminate material is required to prevent skin contact.[7][9] It should have a solid front, long sleeves, and tight-fitting cuffs. Cloth lab coats are not suitable. |
| Eyes/Face | Safety Goggles and Face Shield | Use chemical splash goggles that comply with ANSI Z87.1 standards.[10] A face shield should be worn over the goggles to provide full facial protection from splashes when handling liquid solutions.[6][9] |
| Respiratory | NIOSH-Approved Respirator | A NIOSH-approved respirator (e.g., N95 or higher) is necessary when handling the powdered form of the compound to avoid inhalation.[6] All work with the solid compound should be performed in a chemical fume hood.[3] |
| Hair/Shoes | Head/Hair and Shoe Covers | Disposable head, hair, and shoe covers should be worn to prevent contamination of personal clothing and the laboratory environment.[9] |
Operational Plan and Handling Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring safety.
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.[3]
-
Ensure all necessary PPE is available and inspected for integrity before use.[9]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have an emergency plan and spill kit readily accessible.
2. Handling the Compound:
-
Weighing (Solid Form): Conduct all weighing of the powdered compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Reconstitution: When preparing solutions, add the solvent slowly to the vial to avoid splashing. This compound is typically supplied as a solution in methyl acetate.[1]
-
General Handling: Always use the smallest quantity of the substance necessary for the experiment. Avoid direct contact with skin, eyes, and clothing.[11] Do not eat, drink, or smoke in the handling area.[7]
3. Post-Handling and Cleanup:
-
After handling, carefully remove the outer pair of gloves and dispose of them as hazardous waste.[7]
-
Remove the remaining PPE in the designated area, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.[7]
-
Decontaminate all work surfaces and equipment according to established laboratory procedures.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling, cleanup, and emergency response for this compound.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.[12]
-
Solid Waste: All contaminated consumables, including gloves, gowns, bench paper, and vials, must be collected in a designated, labeled hazardous waste container.[13] These items should be placed in double, robust plastic bags, each sealed individually.[13]
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a sealed, properly labeled, and chemically compatible hazardous waste container. Do not discharge chemical waste down the drain.[12][13]
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
-
Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following local, regional, and national regulations.[12] Packaging that contained the compound must also be disposed of as chemical waste.[13]
References
- 1. caymanchem.com [caymanchem.com]
- 2. T85386-10mg | this compound [20897-91-0] Clinisciences [clinisciences.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. echemi.com [echemi.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. osha.gov [osha.gov]
- 8. pharmastate.academy [pharmastate.academy]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. ehs.gatech.edu [ehs.gatech.edu]
- 11. echemi.com [echemi.com]
- 12. mcfenvironmental.com [mcfenvironmental.com]
- 13. Laboratory waste | Staff Portal [staff.ki.se]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
